4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBZUFGPXJGXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (Vandetanib)
Abstract
Vandetanib (CAS No: 443913-73-3), marketed as Caprelsa®, is a pivotal once-daily oral anticancer agent renowned for its multi-kinase inhibitory action.[1][2] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, thereby disrupting tumor angiogenesis and cell proliferation.[1][3] Its approval for the treatment of symptomatic or progressive medullary thyroid cancer underscores its therapeutic importance.[1] This technical guide provides a comprehensive overview of the synthetic pathways leading to Vandetanib, designed for researchers, chemists, and professionals in drug development. It delves into the predominant convergent synthesis strategy, explores a more modern and efficient route involving a Dimroth rearrangement, and provides detailed experimental protocols. The discussion emphasizes the rationale behind key strategic decisions, reaction mechanisms, and process optimization, offering a holistic view of the chemical manufacturing landscape for this significant pharmaceutical agent.
Introduction
Chemical Identity and Significance
Vandetanib is a substituted 4-anilinoquinazoline, a chemical scaffold common to many tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[4] Its unique substitution pattern, featuring a 3-chloro-2-fluorophenyl group at the 4-amino position and a 7-methoxy-6-hydroxy quinazoline core, is crucial for its specific binding affinity and inhibitory profile against key oncogenic kinases.[3] By simultaneously blocking VEGFR- and EGFR-mediated signaling pathways, Vandetanib exerts a dual effect: it inhibits the formation of new blood vessels that supply tumors (anti-angiogenesis) and directly curtails the growth and survival of cancer cells.[3] Its potent activity against RET tyrosine kinase makes it particularly effective in medullary thyroid carcinomas, where RET mutations are a primary driver of the disease.[3]
Overview of Synthetic Challenges and Strategies
The synthesis of a multi-substituted, heteroaromatic compound like Vandetanib presents several challenges. Key among these are:
-
Regiocontrol: The precise and controlled introduction of four different substituents onto the quinazoline ring system.
-
Reaction Conditions: The need for robust and scalable reactions that avoid harsh conditions which could degrade sensitive functional groups.
-
Purification: Efficient removal of starting materials, by-products, and potential impurities from structurally similar intermediates.[2]
Two primary strategies have emerged to address these challenges. The most established is a convergent synthesis , which involves the independent preparation of the quinazoline core and the aniline side chain, followed by their coupling in a late-stage key step. A more recent and efficient alternative utilizes a microwave-assisted Dimroth rearrangement to construct the quinazoline core, significantly reducing the number of synthetic steps.[4] This guide will explore both methodologies in detail.
Retrosynthetic Analysis
A logical approach to understanding the synthesis of Vandetanib is to deconstruct the molecule into its primary building blocks. The retrosynthetic analysis reveals two main disconnections around the core 4-anilinoquinazoline structure.
References
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Foreword: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery
In the landscape of modern drug development, particularly within oncology, the success of a therapeutic candidate is intrinsically linked to its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, a quinazoline derivative of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the implications of these properties for further development. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable data.
Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity is the bedrock of all subsequent characterization.
IUPAC Name: this compound
CAS Number: 612501-52-7[1]
Molecular Formula: C₁₅H₁₁ClFN₃O₂[1][2]
Molecular Weight: 319.72 g/mol [1][2]
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The viability of a compound for development is contingent upon a reliable and scalable synthetic route. The synthesis of this compound can be achieved through a multi-step process, as outlined in the literature.[2]
Synthetic Pathway Overview
A plausible synthetic route involves the initial formation of a substituted quinazoline precursor, followed by a nucleophilic aromatic substitution reaction.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol (Adapted from CN108329276)
-
Step 1: Synthesis of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate. A precursor, such as 4-chloro-7-methoxyquinazolin-6-yl acetate, is dissolved in an appropriate solvent like isopropanol. To this solution, 3-chloro-2-fluoroaniline is added. The reaction mixture is heated under an inert atmosphere for several hours. Progress is monitored by a suitable analytical technique like HPLC.
-
Step 2: Synthesis of this compound. The acetate-protected intermediate from Step 1 is dissolved in a solvent such as methanol. An aqueous ammonia solution is then added, and the mixture is stirred at room temperature. The reaction is monitored until completion. The final product is isolated by removing the solvent under reduced pressure.[2]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) in the nucleophilic aromatic substitution step is crucial to prevent oxidation of the aniline reactant and other sensitive functional groups at elevated temperatures.
-
Solvent Selection: Isopropanol is a common choice for this type of reaction as it has a suitable boiling point for the reaction temperature and can dissolve both the quinazoline precursor and the aniline. Methanol in the final deprotection step is an effective solvent for the acetate intermediate and is easily removed.
-
Base-catalyzed Deprotection: The use of ammonia provides a mild basic condition for the hydrolysis of the acetate protecting group, minimizing the risk of side reactions on the quinazoline core.
Physicochemical Properties
The physicochemical properties of a molecule are determinative of its behavior in biological systems. Due to the limited availability of experimental data for this specific isomer, a combination of data from suppliers and high-quality computational predictions are presented.
Summary of Physicochemical Parameters
| Property | Value/Description | Source/Method | Significance in Drug Development |
| Physical Form | Solid, white to light yellow powder or crystals. | Vendor Data[2][3] | Influences handling, formulation, and dissolution rate. |
| Melting Point | No experimental data available. | - | A key indicator of purity and lattice energy. |
| Solubility | Soluble in DMSO.[3] Aqueous solubility is predicted to be low. | Vendor Data & Computational Prediction | Critical for bioavailability and formulation development. |
| LogP (Octanol/Water Partition Coefficient) | Predicted: 3.8 - 4.1 | Computational Prediction (e.g., XLogP3)[4] | A measure of lipophilicity, impacting permeability and metabolism. |
| pKa (Acid Dissociation Constant) | Predicted Acidic pKa: ~8.2 (Phenolic -OH), Predicted Basic pKa: ~4.5 (Quinazoline N) | Computational Prediction (e.g., Chemicalize, MarvinSketch)[5][6][7] | Determines the ionization state at physiological pH, affecting solubility and target binding. |
Solubility
The solubility of a compound is a critical factor for its absorption. Poor aqueous solubility is a common challenge for kinase inhibitors.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The solubility is reported in units of mg/mL or µM.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This is the gold standard for solubility measurement as it allows for the system to reach thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducibility. 37°C is often used to mimic physiological conditions.
-
pH Control: For ionizable compounds, solubility can be highly pH-dependent. Using buffers at different pH values (e.g., 4.5, 6.8, 7.4) provides a more complete solubility profile.
Lipophilicity (LogP)
LogP is a measure of a compound's differential solubility in a biphasic system of octanol and water, representing its lipophilicity.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Preparation of Phases: Octanol and water are mutually saturated by mixing and allowing them to separate.
-
Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Equilibration: A known volume of the second phase is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases. The system is then allowed to equilibrate.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
The pKa values indicate the strength of the acidic and basic centers in the molecule.
Caption: Predicted ionizable sites on the target molecule.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-methanol mixture to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa values are determined from the inflection points of this curve.
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method directly measures the change in pH as a function of added acid or base, providing a reliable determination of the pKa.
-
Co-solvent: For compounds with low water solubility, a co-solvent like methanol is necessary to keep the compound in solution throughout the titration. The effect of the co-solvent on the pKa should be noted or corrected for.
Stability Profile
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.
General Stability of Quinazoline Derivatives
Quinazoline derivatives are generally stable under normal storage conditions.[8] However, they can be susceptible to degradation under certain conditions.
-
pH-dependent Stability: The quinazoline ring system can be susceptible to hydrolytic degradation under strongly acidic or basic conditions.
-
Photostability: Aromatic systems can be susceptible to photodegradation.
-
Oxidative Stability: The electron-rich aromatic rings and the secondary amine linker could be susceptible to oxidation.
Experimental Protocol for Preliminary Stability Assessment:
-
Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).
-
Incubation Conditions: Aliquots of the stock solution are diluted into different aqueous buffers (e.g., pH 2, 7.4, and 9) and incubated at different temperatures (e.g., room temperature and 40°C) and light conditions (exposed to light and protected from light).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), samples are taken and analyzed by a stability-indicating HPLC method.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration.
Conclusion: Implications for Drug Development
The physicochemical profile of this compound, based on available data and computational predictions, presents a molecule with characteristics typical of many kinase inhibitors. Its predicted low aqueous solubility and high lipophilicity suggest that formulation strategies, such as the use of solubility enhancers or amorphous solid dispersions, may be necessary to achieve adequate oral bioavailability. The predicted pKa values indicate that the molecule's charge state, and therefore its solubility and interactions with biological membranes, will be pH-dependent within the physiological range.
The provided synthesis route appears feasible for laboratory-scale production, but further optimization would be required for larger-scale manufacturing. The stability of the compound under various stress conditions needs to be experimentally determined to establish appropriate storage and handling procedures.
This in-depth guide provides a foundational understanding of the key physicochemical properties of this compound. The outlined experimental protocols offer a robust framework for obtaining the necessary data to support its progression through the drug discovery and development pipeline.
References
- 1. This compound | 612501-52-7 [sigmaaldrich.com]
- 2. 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7- methoxyquinazoline | 612501-52-7 [chemicalbook.com]
- 3. 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline | CAS 612501-52-7 | Sun-shinechem [sun-shinechem.com]
- 4. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. mdpi.com [mdpi.com]
The Multi-Targeted Kinase Inhibitor Vandetanib: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vandetanib (formerly known as ZD6474), with the chemical name 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI). It has garnered significant attention in oncology for its ability to simultaneously inhibit key pathways involved in tumor growth, progression, and angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of Vandetanib, detailing its interactions with its primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. We will explore the downstream signaling consequences of this inhibition, discuss mechanisms of acquired resistance, and provide detailed protocols for the experimental validation of its activity.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
The complexity and redundancy of signaling pathways in cancer cells often lead to the development of resistance to therapies that target a single molecular abnormality. Vandetanib was developed to overcome this challenge by concurrently blocking multiple critical oncogenic signaling cascades.[1][2][3] Its primary targets, VEGFR-2, EGFR, and RET, are all receptor tyrosine kinases (RTKs) that, when dysregulated, play pivotal roles in cell proliferation, survival, and the formation of a tumor-sustaining microenvironment.[1][4] Vandetanib's unique activity profile makes it a valuable therapeutic agent, particularly in malignancies driven by these pathways, such as medullary thyroid carcinoma (MTC).[5][6][7]
Molecular Targets and Binding Kinetics
Vandetanib functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the kinase domain of its target receptors.[8][9] This prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling.
Target Selectivity and Potency
Vandetanib exhibits potent inhibitory activity against its primary targets, with varying degrees of affinity. The in vitro inhibitory concentrations (IC50) highlight its potent effect on VEGFR-2, with significant activity against RET and EGFR as well.
| Target Kinase | IC50 (nM) | Cellular/Assay Context | Reference |
| VEGFR-2 (KDR) | 40 | Cell-free kinase assay | [10] |
| VEGFR-3 (Flt-4) | 110 | Cell-free kinase assay | [10] |
| RET | 130 | Cell-free kinase assay | [10] |
| EGFR | 500 | Cell-free kinase assay | [10] |
Structural Basis of Inhibition: Insights into the Binding Pocket
The 4-anilinoquinazoline core of Vandetanib is a key structural feature that enables its interaction with the ATP-binding site of tyrosine kinases.[11]
-
EGFR and RET: Co-crystal structures of Vandetanib with mutant EGFR (PDB: 2IVU) and RET (PDB: 2IVU) have provided detailed insights into its binding mode. These structures reveal key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket that stabilize the drug-receptor complex.
Dissecting the Signaling Cascades: Downstream Consequences of Inhibition
By blocking the autophosphorylation of VEGFR-2, EGFR, and RET, Vandetanib effectively shuts down multiple downstream signaling pathways that are essential for tumor cell survival and proliferation.
Inhibition of VEGFR-2 Signaling and Anti-Angiogenic Effects
Vandetanib's potent inhibition of VEGFR-2, primarily expressed on endothelial cells, is central to its anti-angiogenic activity. This disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Caption: Vandetanib inhibits VEGFR-2 signaling.
Downstream pathways affected by VEGFR-2 inhibition include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway reduces endothelial cell proliferation.[4][15]
-
PI3K/AKT Pathway: Blocking this pathway leads to decreased endothelial cell survival.[4]
-
PLCγ/PKC Pathway: Inhibition of this cascade affects vascular permeability and endothelial cell migration.[16]
Inhibition of EGFR Signaling and Direct Anti-Tumor Effects
In tumor cells that overexpress or have activating mutations in EGFR, Vandetanib exerts a direct anti-proliferative and pro-apoptotic effect.
Caption: Vandetanib inhibits EGFR signaling.
Key downstream pathways inhibited by Vandetanib's action on EGFR include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway is critical for halting uncontrolled cell proliferation.[17]
-
PI3K/AKT Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.[1]
-
STAT3/5 Pathway: Inhibition of STAT phosphorylation reduces the expression of genes involved in proliferation and survival.[17][18]
Inhibition of RET Signaling in Medullary Thyroid Carcinoma
Mutations in the RET proto-oncogene are a hallmark of both hereditary and sporadic MTC. Vandetanib directly targets these constitutively active RET kinases.
Caption: Vandetanib inhibits RET signaling.
The primary downstream pathways affected by RET inhibition in MTC are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway is a major contributor to the anti-proliferative effects of Vandetanib in RET-mutant MTC.[4][19]
-
PI3K/AKT Pathway: Blocking this survival pathway is crucial for inducing apoptosis in MTC cells.[4]
Mechanisms of Acquired Resistance to Vandetanib
Despite its efficacy, acquired resistance to Vandetanib can emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.
-
Secondary Mutations in the Target Kinase:
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins can actively transport Vandetanib out of the cancer cells, reducing its intracellular concentration and efficacy.
Experimental Protocols for Characterizing Vandetanib's Activity
The following protocols provide a framework for the in vitro and cellular characterization of Vandetanib's mechanism of action.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of Vandetanib to displace a fluorescent tracer from the ATP-binding pocket of the target kinase.
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™-conjugated tracer that binds to the ATP pocket. Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.[25]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 5X Kinase Buffer, the target kinase (e.g., VEGFR-2, EGFR, or RET), the appropriate Alexa Fluor™ tracer, and a Eu-labeled anti-tag antibody according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of Vandetanib in the kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of 4X Vandetanib dilution to the wells of a 384-well plate.
-
Add 2.5 µL of 4X kinase solution.
-
Add 5 µL of a 2X mixture of the tracer and ATP.
-
Mix gently and incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 10 µL of a 2X solution of the Eu-labeled antibody and EDTA (to stop the reaction).
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium). The emission ratio (665/615) is used to determine the degree of inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of Vandetanib on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[26][27][28]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2, TT cells for RET) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Vandetanib concentrations and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of Vandetanib.
Western Blotting for Phosphorylated Kinases
This technique is used to directly assess the inhibitory effect of Vandetanib on the phosphorylation of its target kinases and downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.[29][30][31][32]
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with Vandetanib at various concentrations for a specified time.
-
For receptor tyrosine kinases, it may be necessary to stimulate the cells with the corresponding ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR, anti-p-VEGFR-2, anti-p-RET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to confirm equal loading.
Conclusion
Vandetanib is a well-characterized multi-targeted tyrosine kinase inhibitor with a clear mechanism of action against VEGFR-2, EGFR, and RET. Its ability to simultaneously disrupt tumor angiogenesis and directly inhibit tumor cell proliferation and survival provides a strong rationale for its use in cancers driven by these signaling pathways. A thorough understanding of its molecular interactions, downstream effects, and potential resistance mechanisms is essential for its optimal clinical application and for the development of next-generation inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted activity of Vandetanib and other multi-targeted kinase inhibitors.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zekerovername.nl [zekerovername.nl]
- 5. Vandetanib confers clinical benefit for certain patients with medullary thyroid cancer [healio.com]
- 6. Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer - NCI [cancer.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. vandetanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. vandetanib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor tipifarnib in medullary and differentiated thyroid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. erc.bioscientifica.com [erc.bioscientifica.com]
- 21. A secondary RET mutation in the activation loop conferring resistance to vandetanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. YAP confers resistance to vandetanib in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. researchhub.com [researchhub.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 30. raybiotech.com [raybiotech.com]
- 31. phos-tag.com [phos-tag.com]
- 32. researchgate.net [researchgate.net]
The 4-Anilinoquinazoline Scaffold: A Privileged Motif for Targeting Key Drivers of Malignancy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The 4-anilinoquinazoline core is a cornerstone of modern oncology drug discovery, serving as the foundational chemical scaffold for a multitude of clinically successful targeted therapies. Its inherent ability to mimic the purine ring of adenosine triphosphate (ATP) allows for high-affinity binding to the ATP-binding pocket of various protein kinases, enzymes that are frequently dysregulated in cancer. This guide provides a comprehensive overview of the key biological targets of 4-anilinoquinazoline derivatives, delves into the mechanistic basis of their action, and presents detailed, field-proven methodologies for their investigation and validation.
The Rise of a Privileged Scaffold: Why 4-Anilinoquinazoline?
The success of the 4-anilinoquinazoline scaffold lies in its specific and potent inhibition of tyrosine kinases, a class of enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[1] The quinazoline ring system effectively occupies the adenine-binding region of the kinase, while the anilino moiety projects into an adjacent hydrophobic pocket, a feature that allows for the fine-tuning of selectivity and potency through chemical modification.[2] This modular nature has enabled the development of a diverse array of inhibitors targeting various oncogenic kinases.
Primary Biological Targets and Their Signaling Networks
While the 4-anilinoquinazoline scaffold has demonstrated activity against a range of kinases, its most profound impact has been in the inhibition of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.
Epidermal Growth Factor Receptor (EGFR): The Archetypal Target
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a primary target of 4-anilinoquinazoline derivatives.[3][4] Overexpression or activating mutations of EGFR are hallmarks of various solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, leading to uncontrolled cell proliferation and survival.[5]
Mechanism of Action and Downstream Signaling:
4-anilinoquinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.[1] This prevents EGFR autophosphorylation upon ligand binding, thereby blocking the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is the primary mediator of the pro-angiogenic effects of VEGF-A.[7] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[8]
Mechanism of Action and Rationale for Dual Inhibition:
Similar to their action on EGFR, 4-anilinoquinazoline derivatives can inhibit the ATP-binding site of the VEGFR-2 kinase domain.[9] This blocks VEGFR-2 autophosphorylation and downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation.
The crosstalk between EGFR and VEGFR signaling pathways provides a strong rationale for the development of dual EGFR/VEGFR-2 inhibitors.[10] For instance, some tumors can overcome EGFR inhibition by upregulating VEGF expression.[10] Therefore, simultaneous blockade of both pathways with a single agent, such as vandetanib, can offer a more comprehensive and durable anti-tumor response.[11]
Caption: VEGFR-2 signaling and its inhibition by 4-anilinoquinazoline derivatives.
Emerging and Off-Target Kinases
The promiscuity of the 4-anilinoquinazoline scaffold, while a challenge for selectivity, has also led to the discovery of novel therapeutic targets.
-
HER2/neu (ErbB2): A member of the ErbB family, HER2 is often co-targeted with EGFR by dual inhibitors like lapatinib.[12]
-
Cyclin-Dependent Kinase 2 (CDK2) and p38 Kinase: X-ray crystallography studies have revealed that 4-anilinoquinazoline derivatives can bind to the ATP-binding sites of these serine/threonine kinases, suggesting potential applications beyond anti-cancer therapy.[13]
-
Cyclin G Associated Kinase (GAK): Screening of kinase inhibitor libraries has identified 4-anilinoquinazolines as potent inhibitors of GAK, a regulator of viral entry and intracellular trafficking.[14][15]
-
Protein Kinase Novel 3 (PKN3): Recent studies have identified 4-anilinoquinolines as potent inhibitors of PKN3, a kinase implicated in pancreatic and prostate cancer.[16]
Experimental Validation of Biological Targets: A Methodological Guide
The identification and validation of the biological targets of 4-anilinoquinazoline derivatives are critical steps in the drug discovery process. A multi-pronged approach, combining biochemical, cell-based, and proteomics-based assays, is essential for a comprehensive understanding of a compound's mechanism of action.
In Vitro Biochemical Kinase Assays
These assays directly measure the inhibitory activity of a compound against a purified kinase enzyme. They are crucial for determining potency (IC50) and for initial selectivity profiling.
Representative Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[11][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer containing the appropriate concentrations of Tris-HCl, MgCl2, BSA, and DTT.
-
Prepare a 2.5X ATP/Substrate mix in the kinase buffer. The specific substrate will depend on the kinase being assayed (e.g., a synthetic peptide for EGFR or VEGFR-2).[18][19]
-
Prepare serial dilutions of the 4-anilinoquinazoline test compound in a suitable solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the purified kinase enzyme to all wells except the negative control.
-
Initiate the reaction by adding the ATP/Substrate mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary: Potency of Representative 4-Anilinoquinazoline Derivatives
| Compound | Target(s) | IC50 (nM) | Reference |
| Gefitinib | EGFR | ~20 | [1] |
| Erlotinib | EGFR | 2 | [12] |
| Lapatinib | EGFR/HER2 | 10.8 (EGFR), 9.8 (HER2) | [12] |
| Vandetanib | VEGFR-2/EGFR | 40 (VEGFR-2), 500 (EGFR) | [20] |
| ZD6474 | VEGFR-2/EGFR | 30 (VEGFR-2), 160 (EGFR) | [7] |
Cell-Based Assays
Cell-based assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.
Protocol: Western Blot Analysis of Target Phosphorylation
This method is used to assess the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2) in appropriate growth medium.
-
Starve the cells of serum for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the 4-anilinoquinazoline derivative for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for 10-15 minutes to induce kinase activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control protein (e.g., GAPDH or β-actin).
-
Normalize the phospho-protein signal to the total protein and loading control signals.
-
Caption: A generalized workflow for Western blot analysis of kinase phosphorylation.
Chemical Proteomics for Unbiased Target Identification
Chemical proteomics is a powerful approach for identifying the direct binding partners of a small molecule within the complex environment of a cell lysate, enabling the discovery of both on-target and off-target interactions.[12][22]
Workflow: Affinity-Based Protein Profiling
Principle: A derivative of the 4-anilinoquinazoline inhibitor is synthesized with a linker that allows for its immobilization on a solid support (e.g., sepharose beads). The immobilized compound is then used as "bait" to capture its protein targets from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.[18]
Key Steps:
-
Probe Synthesis and Immobilization: Synthesize an analog of the 4-anilinoquinazoline derivative with a reactive group (e.g., an amine or alkyne) that allows for covalent attachment to activated beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue, ensuring that protein complexes are preserved.
-
Affinity Pull-Down: Incubate the cell lysate with the inhibitor-conjugated beads. To distinguish specific binders from non-specific ones, a competition experiment is performed in parallel, where the lysate is pre-incubated with an excess of the free (non-immobilized) inhibitor.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, often by boiling in SDS-PAGE sample buffer.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
-
Data Analysis: Proteins that are significantly enriched in the pull-down without the competitor compared to the pull-down with the competitor are considered high-confidence binding partners of the inhibitor.
Caption: A simplified workflow for chemical proteomics-based target identification.
Conclusion and Future Perspectives
The 4-anilinoquinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted cancer therapies. While EGFR and VEGFR remain the most prominent targets, ongoing research continues to unveil new kinase interactions, opening up possibilities for novel therapeutic applications. The methodologies outlined in this guide provide a robust framework for the identification, validation, and characterization of the biological targets of these and other kinase inhibitors. As our understanding of the kinome and its role in disease deepens, the strategic deployment of these powerful chemical tools, coupled with sophisticated analytical techniques, will undoubtedly continue to drive the discovery of the next generation of precision medicines.
References
- 1. promega.com.cn [promega.com.cn]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. revvity.com [revvity.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. revvity.com [revvity.com]
- 11. promega.com [promega.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 18. promega.com [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. revvity.com [revvity.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
An In-Depth Technical Guide to the Biological Activity of CAS Number 612501-52-7: A Key Metabolite of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 612501-52-7 identifies the chemical entity 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol. This molecule belongs to the 4-anilinoquinazoline class of compounds, a scaffold renowned for its potent inhibitory activity against various protein kinases. Of particular significance, this compound is a known human metabolite of Gefitinib (Iressa®), a widely used targeted therapy for non-small cell lung cancer (NSCLC)[1][2]. In this context, it is commonly referred to as O-Desmorpholinopropyl Gefitinib. Understanding the biological activity of this metabolite is crucial for a comprehensive grasp of Gefitinib's pharmacology, including its efficacy, potential for off-target effects, and the development of resistance mechanisms. This technical guide provides a detailed exploration of the known and inferred biological activities of CAS 612501-52-7, its mechanism of action, and its relevance in the field of oncology drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of a compound is fundamental to its biological investigation. The key properties of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol are summarized in the table below.
| Property | Value |
| CAS Number | 612501-52-7 |
| Molecular Formula | C₁₅H₁₁ClFN₃O₂ |
| Molecular Weight | 319.72 g/mol |
| IUPAC Name | 4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol |
| Synonyms | O-Desmorpholinopropyl Gefitinib, 4-(3-Chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline |
| Physical Form | Solid |
| Purity | Typically >97% (as commercially available) |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Inferred Biological Activity and Mechanism of Action: An EGFR Tyrosine Kinase Inhibitor
The primary biological activity of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol is inferred from its structural similarity to and its origin as a metabolite of Gefitinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive inhibition of EGFR.
The EGFR Signaling Pathway
The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are central to cancer cell growth and survival.
Figure 1: Simplified EGFR Signaling Pathway.
Mechanism of Inhibition
Like its parent compound Gefitinib, 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol is presumed to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of the kinase. The anilino side chain provides crucial interactions with specific amino acid residues within this pocket, conferring selectivity and potency. By occupying the ATP-binding site, the compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation and promoting apoptosis.
Figure 2: Mechanism of ATP-Competitive Kinase Inhibition.
Metabolic Generation of CAS 612501-52-7 from Gefitinib
Gefitinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor[3][4][5]. One of the significant metabolic pathways is the O-dealkylation of the morpholinopropoxy side chain at the 6-position of the quinazoline ring. This metabolic transformation results in the formation of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol (CAS 612501-52-7).
Experimental Protocol: In Vitro Metabolism of Gefitinib
The following is a generalized protocol for studying the in vitro metabolism of Gefitinib to form O-Desmorpholinopropyl Gefitinib using human liver microsomes.
Materials:
-
Gefitinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Gefitinib in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Gefitinib stock solution to the mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol using a validated LC-MS/MS method.
Biological Significance and Future Directions
The formation of 4-(3-chloro-2-fluoro-anilino)-7-methoxy-quinazolin-6-ol as a metabolite of Gefitinib has several important implications for drug development and clinical practice:
-
Pharmacological Activity of the Metabolite: A key question is whether this metabolite retains significant inhibitory activity against EGFR. If so, it could contribute to the overall therapeutic effect of Gefitinib. Conversely, if it has reduced activity, its formation could represent a pathway of drug inactivation.
-
Potential for Off-Target Effects: The metabolite may exhibit a different kinase selectivity profile compared to the parent drug, potentially leading to off-target effects and associated toxicities.
-
Drug-Drug Interactions: The metabolic pathway leading to this compound is dependent on CYP3A4. Co-administration of drugs that induce or inhibit CYP3A4 could alter the plasma concentrations of both Gefitinib and its metabolites, impacting efficacy and safety.
-
Role in Acquired Resistance: Alterations in drug metabolism, leading to an increased rate of conversion to less active metabolites, could be a mechanism of acquired resistance to Gefitinib.
Further research is warranted to fully characterize the biological activity of CAS 612501-52-7. This should include in vitro kinase assays to determine its IC₅₀ against EGFR and a panel of other kinases, as well as cell-based assays to assess its anti-proliferative effects in various cancer cell lines. Such studies will provide a more complete understanding of the pharmacological profile of Gefitinib and may inform the design of next-generation EGFR inhibitors with improved metabolic stability and efficacy.
References
- 1. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-q… [cymitquimica.com]
- 3. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
The Kinase Inhibitory Potential of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol: A Predictive Analysis Based on a Privileged Scaffold
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core represents a foundational scaffold in modern oncology, giving rise to a multitude of potent and selective kinase inhibitors. This guide delves into the predicted kinase inhibitory potential of a specific, yet less characterized, quinazoline derivative: 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol. Due to the limited direct experimental data on this compound, this analysis leverages a structure-centric approach. By dissecting the well-established kinase inhibitory profiles of structurally analogous, clinically-approved drugs such as Afatinib, Gefitinib, and Vandetanib, we construct a scientifically-grounded hypothesis regarding the likely molecular targets and mechanism of action for this compound. This whitepaper provides a comprehensive theoretical framework and outlines robust experimental protocols to empirically validate the predicted activity, serving as a vital resource for researchers aiming to characterize novel quinazoline-based kinase inhibitors.
The Quinazoline Scaffold: A Cornerstone of Kinase-Targeted Cancer Therapy
The discovery and development of small molecule kinase inhibitors have revolutionized the treatment of cancer. At the heart of this revolution lies a select group of heterocyclic structures, or "privileged scaffolds," that demonstrate a remarkable propensity for high-affinity binding to the ATP-pocket of various kinases. The 4-anilinoquinazoline core is preeminent among these, forming the structural basis for numerous FDA-approved drugs.
The fundamental mechanism of action for these compounds is their ability to act as ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase's catalytic domain, thereby preventing the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades. The versatility of the quinazoline scaffold allows for chemical modifications at several key positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will leverage the extensive knowledge of this scaffold to predict the therapeutic potential of this compound.
Caption: Competitive Inhibition at the Kinase ATP-Binding Site.
Foundational Case Studies: Clinically Validated Quinazoline Inhibitors
To build a predictive model for our topic compound, we must first understand the structure-activity relationships (SAR) of its well-characterized relatives.
Afatinib (BIBW 2992): The Irreversible Dual Inhibitor
Afatinib is a potent second-generation tyrosine kinase inhibitor that irreversibly targets the ErbB family of receptors, most notably EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).[1] Its irreversible mechanism, conferred by a reactive acrylamide group, allows it to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR and HER2. This mode of action makes it effective against tumors harboring not only activating EGFR mutations but also the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation inhibitors.[2][3]
Gefitinib: The Prototypical Reversible EGFR Inhibitor
Gefitinib was one of the first selective EGFR tyrosine kinase inhibitors to receive clinical approval.[4] It functions as a reversible, ATP-competitive inhibitor, showing remarkable efficacy in patients with non-small-cell lung cancer (NSCLC) whose tumors harbor activating mutations in the EGFR kinase domain.[5] Unlike Afatinib, Gefitinib lacks a reactive group for covalent modification and is thus susceptible to resistance mechanisms like the T790M mutation. The core 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazoline structure of Gefitinib is highly analogous to our topic compound.[6][7]
Vandetanib: The Multi-Targeted Angiogenesis Inhibitor
Vandetanib expands the targeting profile of the quinazoline scaffold beyond the ErbB family. It is a multi-targeted inhibitor with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in addition to EGFR and the RET (Rearranged during Transfection) proto-oncogene.[8][9][10] This broader spectrum of activity allows Vandetanib to inhibit both tumor cell proliferation (via EGFR/RET) and tumor angiogenesis (via VEGFR-2), making it a valuable therapeutic for certain types of thyroid cancer.[11][12]
Comparative Structural Analysis and Predictive Assessment
The subtle differences in the chemical structures of these inhibitors dictate their unique kinase inhibitory profiles. By comparing this compound to these established drugs, we can infer its likely biological activity.
| Feature | Afatinib (BIBW 2992) | Gefitinib | Vandetanib | This compound (Predicted) |
| Primary Targets | EGFR, HER2[1][13] | EGFR[5] | VEGFR-2, EGFR, RET[9][10] | EGFR, potentially other ErbB family members |
| Mechanism | Irreversible (Covalent)[2] | Reversible (Competitive)[5] | Reversible (Competitive)[10] | Reversible (Competitive) |
| Key Structural Feature for Mechanism | Acrylamide moiety at C6 | Lacks covalent warhead | Lacks covalent warhead | Lacks covalent warhead |
| Anilino Substitution | 3-chloro-4-fluoroaniline | 3-chloro-4-fluoroaniline | 4-bromo-2-fluoroaniline | 3-chloro-2-fluoroaniline |
| IC50 (EGFRwt) | 0.5 nM[3] | ~20-80 nM[6] | 500 nM[10] | Predicted in low nM range |
| IC50 (HER2) | 14 nM[3][13] | Less potent | Not a primary target | Potentially active, requires testing |
Structural Rationale for Prediction:
The core structure of the topic compound is nearly identical to that of Gefitinib and the core of Afatinib, strongly suggesting it will bind to the ATP pocket of EGFR. The absence of a reactive group, like the acrylamide in Afatinib, indicates a reversible binding mode. The primary structural difference lies in the substitution pattern of the aniline ring: a 3-chloro-2-fluoro arrangement versus the 3-chloro-4-fluoro in Gefitinib. This altered halogen positioning will likely modulate the binding affinity and selectivity profile but is not expected to completely abolish activity against EGFR. The 2-fluoro substitution may influence the conformation of the aniline ring within the binding pocket, potentially altering interactions with key residues and influencing potency.
Proposed Experimental Validation Workflows
The preceding analysis provides a strong hypothesis. The following experimental protocols are designed to rigorously test and validate the predicted kinase inhibitory potential of this compound.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
Objective: To quantify the direct inhibitory activity of the compound on kinase enzymatic function.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer (e.g., 100 µM to 1 pM).
-
Prepare solutions of recombinant kinase (e.g., EGFR, HER2, VEGFR-2), biotinylated substrate peptide, and ATP at 2x the final desired concentration.
-
Prepare a detection solution containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Execution:
-
In a 384-well low-volume assay plate, add 5 µL of the compound dilution series.
-
Add 5 µL of the 2x kinase/peptide solution to initiate the reaction.
-
Add 5 µL of the 2x ATP solution to start the phosphorylation reaction. Incubate at room temperature for 60 minutes.
-
Add 5 µL of the detection solution to stop the reaction and initiate the detection cascade. Incubate for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an In Vitro TR-FRET Kinase Inhibition Assay.
Cell-Based Target Engagement and Pathway Modulation Assay
This protocol uses Western blotting to confirm that the compound inhibits the intended kinase and its downstream signaling pathway within a cellular context.
Objective: To assess the compound's ability to inhibit phosphorylation of its target and downstream effectors in cancer cell lines.
Methodology: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A431 for high EGFR expression) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to activate the target pathway.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest lysates and clarify by centrifugation.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal to assess the degree of inhibition at each compound concentration.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Afatinib (BIBW2992) | EGFR inhibitor | RTK inhibitor | CAS 850140-72-6 | Buy Afatinib (BIBW2992) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ukm.my [ukm.my]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ClinPGx [clinpgx.org]
- 10. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II study of afatinib (BIBW 2992), an irreversible ErbB family blocker, in patients with HER2-positive metastatic breast cancer progressing after trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Quinazoline Scaffold as a Cornerstone in Modern Kinase Inhibitor Discovery
A Technical Guide for Drug Development Professionals
Foreword: The Enduring Privilege of the Quinazoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with diverse biological targets. The quinazoline ring system is a preeminent example of such a "privileged scaffold." Its rigid, planar structure and strategically positioned nitrogen atoms provide an ideal anchor for engaging the ATP-binding pocket of protein kinases, a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer. This guide provides a deep, technical dive into the discovery of novel quinazoline-based kinase inhibitors, moving from foundational principles to advanced strategies for overcoming clinical challenges. We will explore the causality behind experimental design, detail self-validating protocols, and ground our discussion in the authoritative research that has propelled this chemical class from laboratory curiosities to life-saving therapeutics.[1][2][3][4]
Chapter 1: The Rationale - Why Kinases and Why Quinazolines?
Protein kinases are fundamental mediators of cellular communication. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This simple modification acts as a molecular switch, altering the protein's activity, location, or ability to interact with other proteins. In many cancers, mutations or overexpression of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) lead to persistent, uncontrolled signaling that drives cell proliferation, survival, and angiogenesis.[1][5][6][7]
The quinazoline core emerged as a favorable scaffold for developing EGFR inhibitors due to its high affinity for the kinase's active site.[8][9] Specifically, the 4-anilinoquinazoline structure mimics the purine ring of ATP, allowing it to function as a competitive inhibitor. This competitive binding at the ATP pocket physically blocks the enzyme from performing its phosphotransfer function, thereby shutting down the aberrant downstream signaling cascade.
Core Mechanism of Action
The primary mechanism involves the quinazoline's nitrogen atoms forming critical hydrogen bonds with backbone residues in the "hinge region" of the kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor in the ATP-binding site.
Caption: Simplified EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Chapter 2: The Logic of Design - Structure-Activity Relationships (SAR)
The development of potent and selective quinazoline inhibitors is a testament to the power of rational drug design. Decades of research have illuminated the specific contributions of different substituents on the quinazoline core to binding affinity and pharmacokinetic properties. The 4-anilinoquinazoline moiety is the foundational pharmacophore.[9]
Key Positions for Modification:
-
Quinazoline N1 and N3: The nitrogen at position 1 (N1) is a critical hydrogen bond acceptor, typically interacting with the backbone NH of a methionine residue (e.g., Met793 in EGFR) in the hinge region. The N3 atom can form water-mediated hydrogen bonds, further stabilizing the complex.[9] These interactions are fundamental to the scaffold's potency.
-
C4 Position (Anilino Group): The aniline ring extends into a hydrophobic pocket. Substituents on this ring are crucial for determining selectivity and potency against different kinases or mutant forms of the same kinase. Small, electron-withdrawing groups are often favored.
-
C6 and C7 Positions: These positions are solvent-exposed and are prime locations for introducing moieties that enhance solubility and fine-tune selectivity. Long-chain alkoxy groups or morpholine substitutions at these positions can improve pharmacokinetic properties and even form additional hydrogen bonds with the kinase.[8] For example, a three-carbon chain linker between the quinazoline and a morpholine core was found to be more potent than a two-carbon linker, as the longer chain allows for an H-bond with the Lys745 residue.[8]
Caption: Key Structure-Activity Relationships (SAR) for the 4-anilinoquinazoline scaffold.
Chapter 3: Synthesis and Discovery Workflow
The discovery of a novel inhibitor follows a structured, iterative process. It begins with the chemical synthesis of a library of compounds based on SAR principles, followed by rigorous biological evaluation.
Caption: The iterative workflow for discovering novel quinazoline-based kinase inhibitors.
Experimental Protocol: General Synthesis of 4-Anilinoquinazolines
This protocol describes a common, reliable method for synthesizing the quinazoline core and coupling it with the desired aniline. It is a self-validating system where the identity and purity of intermediates and the final product are confirmed at each stage using standard analytical techniques (NMR, LC-MS).
Objective: To synthesize a 4-(substituted-anilino)-6,7-dimethoxyquinazoline derivative.
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Formamidine acetate, Formamide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Substituted aniline
-
Isopropanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Step-by-Step Methodology:
-
Step 1: Formation of the Quinazolinone Core.
-
In a round-bottom flask, combine 4,5-dimethoxyanthranilic acid (1 equivalent), formamidine acetate (3 eq.), and formamide (as solvent).
-
Heat the mixture at 150-160 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate (6,7-dimethoxyquinazolin-4(3H)-one) by filtration, wash with water, and dry under vacuum.
-
Causality: This is a modified Niementowski quinazoline synthesis. Heating the anthranilic acid with formamidine provides the necessary atoms to form the second heterocyclic ring.[10]
-
-
Step 2: Chlorination of the Quinazolinone.
-
Suspend the dried quinazolinone intermediate (1 eq.) in thionyl chloride. Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess thionyl chloride under reduced pressure. The resulting solid is 4-chloro-6,7-dimethoxyquinazoline.
-
Causality: The hydroxyl group at the C4 position is converted into a good leaving group (chloride), which is susceptible to nucleophilic substitution by the aniline in the next step.
-
-
Step 3: Nucleophilic Substitution (Coupling).
-
Dissolve the 4-chloroquinazoline intermediate (1 eq.) and the desired substituted aniline (1.1 eq.) in isopropanol.
-
Add a base such as triethylamine (2 eq.) to scavenge the HCl byproduct.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction, and the product will often precipitate.
-
Collect the solid by filtration. If necessary, purify the product using silica gel column chromatography.
-
Causality: The amino group of the aniline acts as a nucleophile, displacing the chloride at the C4 position of the quinazoline ring to form the final C-N bond.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Chapter 4: In Vitro Evaluation and Data Interpretation
Once a library of compounds is synthesized, its biological activity must be quantified. This is achieved through a tiered system of in vitro assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol provides a robust, high-throughput method to measure the direct inhibitory effect of a compound on a purified kinase enzyme. The system is self-validating through the inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls.
Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., EGFR).
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a poly-GT peptide)
-
ATP
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection
Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, BSA, and DTT at appropriate concentrations.
-
Set up Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include wells with DMSO only (0% inhibition control) and a known potent inhibitor (100% inhibition control).
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Comparing Inhibitor Potency
Quantitative data from these assays are best summarized in tables for clear comparison.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative GI₅₀ (µM) | Reference |
| Gefitinib | EGFR (wild-type) | 20.72 | A431 | 8.37 | [8] |
| Erlotinib | EGFR (wild-type) | - | - | - | [8] |
| Compound 24 | EGFR (T790M) | - | NCI-H1975 | 1.94 | [8] |
| Vandetanib | VEGFR2 | - | - | - | [8][11] |
| Compound 16 | VEGFR2 | 290 | NCI-60 Panel | 1.64 | [2][12] |
| BPR1K871 | FLT3 | 19 | MOLM-13 | 0.005 | [13] |
| BPR1K871 | Aurora A | 22 | HCT-116 | - | [13] |
Note: IC₅₀ refers to 50% inhibitory concentration in a biochemical assay; GI₅₀ refers to 50% growth inhibition in a cellular assay. Data is representative.
Chapter 5: Evolving Strategies - Overcoming Acquired Resistance
A major challenge in kinase inhibitor therapy is the development of acquired resistance. In EGFR-driven non-small-cell lung cancer (NSCLC), initial treatment with first-generation inhibitors like gefitinib is often effective, but tumors can develop resistance, most commonly through a "gatekeeper" mutation, T790M.[2][14] This mutation enhances the enzyme's affinity for ATP, making it harder for the reversible inhibitor to compete.[14]
Medicinal chemists have responded with innovative strategies:
-
Second-Generation (Covalent, Irreversible) Inhibitors: Compounds like Afatinib and Dacomitinib feature a quinazoline core appended with a reactive group (e.g., an acrylamide). This allows them to form a permanent covalent bond with a cysteine residue (Cys797) near the ATP pocket, leading to irreversible inhibition that can overcome the increased ATP affinity of the T790M mutant.[14] The drawback can be off-target toxicity due to reactivity with other kinases.[14]
-
Third-Generation (Mutant-Selective) Inhibitors: While not all are quinazolines, the principles learned from them were key. Osimertinib, for example, was designed to selectively target both activating mutations and the T790M resistance mutation while sparing wild-type EGFR, leading to a better therapeutic window.[5][14]
-
Fourth-Generation (Allosteric) Inhibitors: As resistance to covalent inhibitors emerges (e.g., via the C797S mutation), new approaches are needed. Allosteric inhibitors represent a paradigm shift. They do not bind in the ATP pocket but to a separate, remote site on the kinase.[14] This binding induces a conformational change that locks the enzyme in an inactive state, a mechanism that is effective regardless of mutations in the ATP-binding site.[14]
Conclusion and Future Outlook
The quinazoline scaffold has been a remarkably fruitful starting point for the development of targeted kinase inhibitors. Its journey from the first-generation EGFR inhibitors to its application in multi-kinase and dual-target inhibitors highlights the power of iterative, rational drug design.[3][13][15] The core principles of targeting the ATP-binding site, modulating pharmacokinetics via C6/C7 substitutions, and adapting the pharmacophore to overcome resistance remain central to the field.
Future research will likely focus on developing quinazolines with even greater selectivity to minimize off-target effects, creating novel multi-target agents for combination therapy approaches, and exploring their utility against a wider range of kinase targets beyond the well-trodden paths of EGFR and VEGFR.[2][12][16][17] The legacy of the quinazoline core is secure, and it will undoubtedly continue to be a foundational element in the design of precision medicines for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpbs.com [ijpbs.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Theoretical and Computational Guide to the Kinase Binding Mode of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Abstract
This technical guide delineates a comprehensive, theory-driven computational workflow to elucidate the binding mode of the novel kinase inhibitor, 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol. In the absence of empirical crystallographic data for this specific molecule, this document serves as a predictive framework for researchers in drug discovery. By leveraging the well-established precedent of the quinazoline scaffold as a potent hinge-binder for tyrosine kinases, we hypothesize its primary targets to be members of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. This guide provides a step-by-step protocol, from target selection and homology modeling to the intricacies of molecular docking and the dynamic validation through molecular dynamics (MD) simulations. Each step is rationalized to provide a scientifically rigorous and self-validating pathway to a high-confidence theoretical binding model.
Introduction and Target Rationale
The quinazoline core is a privileged scaffold in modern oncology, forming the backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs).[1][2] These agents typically function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket within the kinase domain.[3][4] The defining interaction of this class is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.[4][5][6]
The subject molecule, this compound, shares significant structural homology with established EGFR and VEGFR inhibitors like Gefitinib and Vandetanib. The 4-anilinoquinazoline moiety is critical for hinge-binding, while the substituted phenyl ring typically extends into a hydrophobic pocket, contributing to affinity and selectivity.[2] Based on this structural precedent, this guide will use EGFR and VEGFR2 as primary hypothetical targets to illustrate the process of determining a theoretical binding mode.
The Kinase ATP-Binding Site: Key Features
Understanding the target's architecture is paramount. The kinase ATP pocket can be dissected into several key regions relevant to inhibitor binding:
-
Hinge Region: A flexible loop connecting the N- and C-lobes that acts as an anchor point for ATP-competitive inhibitors.[3][4] For EGFR, the backbone amide of Met793 is a canonical hydrogen bond donor.[2]
-
DFG Motif: A highly conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) dictates the shape of the binding pocket and determines the type of inhibitor that can be accommodated.[7][8][9]
-
Gatekeeper Residue: A residue that controls access to a deeper hydrophobic pocket. Its size and character are key determinants of inhibitor selectivity.[8]
-
Solvent-Front Region: The area at the entrance of the binding pocket, where substitutions on the inhibitor can interact with the solvent.[2]
The Computational Workflow: A Predictive Strategy
This section outlines a robust, multi-step computational strategy to predict the binding pose and interactions of our subject molecule. This workflow is designed to be self-validating at each critical juncture.
Caption: Predictive workflow for determining a theoretical binding mode.
Phase 1: System Preparation
Target Protein Selection and Preparation
Expertise & Causality: The choice of the protein structure is the single most critical variable. The conformation of the kinase domain, particularly the DFG motif, must be compatible with the expected inhibitor type. Since most quinazoline inhibitors are Type I or Type II, we select crystal structures that reflect these states.
Protocol:
-
Structure Sourcing: Obtain crystal structures of the target kinase domains from the Protein Data Bank (PDB). For this guide, we will use:
-
Structure Cleaning: Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE), prepare the protein by:
-
Removing all co-crystallized ligands, ions, and water molecules not directly involved in mediating protein-ligand interactions.
-
Adding hydrogen atoms appropriate for a physiological pH (e.g., 7.4).
-
Repairing any missing side chains or loops using tools like PrimeX.
-
Performing a constrained energy minimization to relieve steric clashes, ensuring the backbone atoms are restrained to preserve the original crystallographic conformation.
-
Ligand Preparation
Expertise & Causality: The ligand's three-dimensional structure, protonation state, and tautomeric form significantly impact docking accuracy. Proper preparation is essential for representing the biologically relevant species.
Protocol:
-
Structure Generation: Build the this compound molecule using a 2D chemical sketcher.
-
3D Conversion & Ionization: Use a ligand preparation tool (e.g., LigPrep) to:
-
Generate a low-energy 3D conformation.
-
Determine the most likely protonation states at physiological pH. For our molecule, the quinazoline N1 is a likely proton acceptor.
-
Generate possible tautomers and stereoisomers if applicable (not critical for this specific molecule).
-
-
Energy Minimization: Perform a final energy minimization of the ligand structure using a suitable force field (e.g., OPLS4).
Phase 2: Molecular Docking for Pose Prediction
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[13]
Docking Protocol Validation (Self-Validating System)
Trustworthiness: Before docking our novel compound, the chosen docking protocol must be validated. This is achieved by "re-docking" the co-crystallized ligand back into its receptor's binding site. A successful protocol should reproduce the experimentally observed binding pose.
Protocol:
-
Grid Generation: Define the binding site by generating a receptor grid centered on the position of the co-crystallized ligand (Lapatinib for 1XKK, Sorafenib for 4ASD). The grid box should be large enough to allow rotational and translational freedom for the ligand.
-
Re-docking: Dock the extracted co-crystallized ligand into the prepared receptor using a docking program (e.g., Glide, AutoDock, GOLD).
-
Pose Evaluation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. A protocol is considered validated if the RMSD is < 2.0 Å .[14][15][16] This confirms that the chosen settings can accurately reproduce a known binding mode.
Docking of the Subject Molecule
Protocol:
-
Execution: Using the validated protocol from section 4.1, dock the prepared this compound into the binding sites of both EGFR (1XKK) and VEGFR2 (4ASD).
-
Pose Analysis: Visually inspect the top-scoring poses. The analysis should focus on:
-
Hinge Interactions: Confirmation of hydrogen bonds between the quinazoline core and the hinge backbone.
-
Hydrophobic Interactions: How the 3-chloro-2-fluorophenyl group is accommodated in the hydrophobic pocket.
-
Scoring Function: Rank the poses based on the docking score (e.g., GlideScore, ChemScore), which estimates the binding affinity.
-
Interpreting Predicted Docking Results
Predicted Binding Mode in EGFR (based on PDB: 1XKK):
-
The quinazoline N1 atom is predicted to form a canonical hydrogen bond with the backbone NH of Met793 in the hinge region.[2]
-
The N3 atom may form a water-mediated hydrogen bond with Thr854 .[2]
-
The 3-chloro-2-fluorophenyl moiety is predicted to occupy the hydrophobic pocket defined by residues such as Leu718, Val726, Ala743, and Leu844.
-
The 7-methoxy and 6-ol groups are likely oriented towards the solvent-exposed region at the mouth of the ATP pocket.
Predicted Binding Mode in VEGFR2 (based on PDB: 4ASD):
-
The quinazoline N1 atom is predicted to form a hydrogen bond with the backbone NH of Cys919 in the hinge.
-
The anilino-NH group may form a second hydrogen bond with the backbone carbonyl of Glu885 .
-
With the receptor in a "DFG-out" conformation, the 3-chloro-2-fluorophenyl group would be positioned in the hydrophobic region created by the repositioned Phe1047, interacting with residues like Leu840, Val848, Ala866, and Leu1035.
| Feature | Predicted Interaction in EGFR (1XKK) | Predicted Interaction in VEGFR2 (4ASD) |
| Primary H-Bond (Hinge) | Quinazoline N1 <---> Met793 (Backbone NH) | Quinazoline N1 <---> Cys919 (Backbone NH) |
| Secondary H-Bond | Anilino NH <---> Thr854 (via water) | Anilino NH <---> Glu885 (Backbone C=O) |
| Hydrophobic Pocket | Occupied by 3-chloro-2-fluorophenyl group | Occupied by 3-chloro-2-fluorophenyl group (adjacent to DFG-out Phe) |
| Key Residues | Leu718, Val726, Ala743, Leu844 | Leu840, Val848, Ala866, Leu1035, Phe1047 |
| Solvent Front | 7-methoxy, 6-ol groups | 7-methoxy, 6-ol groups |
Phase 3: Molecular Dynamics for Dynamic Validation
Expertise & Causality: Molecular docking provides a static snapshot. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvation, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[17] This is a crucial step to assess the stability of the predicted binding pose and refine our understanding of the key interactions.[18]
Caption: Standard workflow for an MD simulation of a protein-ligand complex.
MD Simulation Protocol
Protocol:
-
System Setup: Take the highest-scoring docked pose from Phase 2 as the starting structure.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model).
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.
-
Minimization & Equilibration: Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure (e.g., 1 atm) while restraining the protein and ligand, then slowly releasing the restraints. This ensures the system is stable before the production run.
-
Production Run: Run the simulation for a significant duration (e.g., 100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals.
Trajectory Analysis: Validating the Binding Mode
The output trajectory is a molecular movie of the complex. Key analyses include:
-
RMSD Analysis: Plot the RMSD of the ligand and protein backbone over time. A stable plot with low fluctuations indicates that the ligand has found a stable binding pose and the protein structure is not unfolding.[17]
-
RMSF Analysis: The Root Mean Square Fluctuation (RMSF) plot shows the fluctuation of each residue.[17] High peaks in the binding site could indicate unstable interactions, while low fluctuation for interacting residues suggests a stable binding contribution.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. A high-confidence interaction will be maintained for a majority of the simulation time. This analysis provides a dynamic confirmation of the static docking prediction.
Conclusion
This guide presents a rigorous, multi-faceted computational strategy to predict the binding mode of this compound. By leveraging the known pharmacology of the quinazoline scaffold, we identify EGFR and VEGFR2 as high-probability targets. The detailed workflow, incorporating docking, validation, and molecular dynamics, provides a self-validating framework to generate a high-confidence theoretical model. The predicted binding mode is anchored by a canonical hydrogen bond to the kinase hinge region (Met793 in EGFR, Cys919 in VEGFR2) and stabilized by hydrophobic interactions involving the 3-chloro-2-fluorophenyl moiety. This theoretical model serves as a powerful hypothesis-generation tool, guiding future experimental validation and the rational design of next-generation kinase inhibitors.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosolveit.de [biosolveit.de]
- 7. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Executive Summary: The therapeutic potential of any small molecule inhibitor is intrinsically linked to its physicochemical properties. Among the most critical of these are solubility and stability, which govern bioavailability, formulation, and ultimately, clinical efficacy. This guide provides an in-depth technical exploration of the solubility and stability of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, a quinazoline-based compound. Due to the limited publicly available data for this specific molecule, this guide will leverage data from the structurally similar and extensively studied epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, Afatinib, as a predictive framework. The structural parallels between these molecules provide a strong foundation for anticipating the physicochemical behavior of this compound and for designing a robust experimental strategy for its characterization.
Introduction: The Quinazoline Core and the Importance of Physicochemical Profiling
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These compounds have revolutionized the treatment of various cancers by targeting key signaling pathways. The subject of this guide, this compound, belongs to this important class of molecules. Its efficacy, however, is not solely dependent on its pharmacological activity but also on its ability to be effectively delivered to and remain active at its target site.
This necessitates a thorough understanding of its solubility and stability. Poor aqueous solubility can lead to low and variable oral bioavailability, while chemical instability can result in degradation, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive assessment of these parameters is a cornerstone of preclinical and formulation development.
Predicting the Physicochemical Behavior: Insights from a Structural Analog
Given the scarcity of specific data for this compound, we turn to Afatinib as a well-characterized surrogate. Both molecules share the fundamental quinazoline core, a substituted anilino group at the 4-position, and methoxy and hydroxyl functionalities on the quinazoline ring. These shared features are expected to dictate similar physicochemical properties.
Structural Comparison:
| Feature | This compound | Afatinib |
| Core Scaffold | Quinazoline | Quinazoline |
| Substitution at C4 | (3-Chloro-2-fluorophenyl)amino | (3-Chloro-4-fluorophenyl)amino |
| Substitution at C6 | Hydroxyl (-OH) | (S)-tetrahydrofuran-3-yloxy |
| Substitution at C7 | Methoxy (-OCH3) | Methoxy (-OCH3) |
The primary structural difference lies in the substitution at the 6-position and the position of the fluorine on the phenyl ring. These differences will likely modulate the solubility and stability profiles, making the direct experimental characterization of the target compound essential.
Aqueous Solubility: A pH-Dependent Profile
The aqueous solubility of ionizable compounds like this compound is highly dependent on pH. The presence of basic nitrogen atoms in the quinazoline ring and an acidic hydroxyl group suggests that the molecule's charge state will change with pH, significantly impacting its solubility.
Based on data for Afatinib dimaleate, a salt form of the drug, we can anticipate a similar pH-solubility profile for our target compound. Afatinib dimaleate is highly soluble in aqueous buffer media up to pH 6.[1] However, its solubility decreases significantly between pH 6 and 7, and it is poorly soluble above pH 7, where the free base form predominates.[1]
Experimental Protocol for pH-Solubility Profiling
A robust understanding of the pH-solubility profile is critical for predicting in vivo absorption and guiding formulation development.
Methodology: Equilibrium Shake-Flask Method
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Predicted pH-Solubility Profile
The anticipated data can be summarized as follows:
| pH | Predicted Solubility of this compound | Rationale based on Afatinib Data |
| 1.2 (Simulated Gastric Fluid) | High | Protonation of the quinazoline nitrogens leads to the formation of a soluble salt. |
| 4.5 (Simulated Intestinal Fluid, fed state) | Moderate to High | The compound is likely still in a protonated, soluble form. |
| 6.8 (Simulated Intestinal Fluid, fasted state) | Low to Moderate | Approaching the pKa of the quinazoline ring, leading to a decrease in the proportion of the soluble ionized form. |
| 7.4 (Physiological pH) | Low | The compound is predominantly in its less soluble free base form. |
Solubility in Organic Solvents and Co-solvent Systems
For preclinical in vitro and in vivo studies, it is often necessary to dissolve the compound in organic solvents or co-solvent systems.
Afatinib exhibits high solubility in dimethyl sulfoxide (DMSO) and good solubility in ethanol.[2][3] It is sparingly soluble in aqueous buffers.[3] A common practice for preparing aqueous solutions of poorly soluble compounds for in vitro assays is to first dissolve them in DMSO and then dilute them with the aqueous buffer.[3]
Experimental Workflow for Organic Solvent Solubility
Caption: Workflow for determining solubility in organic solvents.
Predicted Solubility in Common Solvents
| Solvent | Predicted Solubility | Rationale and Application |
| DMSO | High (>50 mg/mL) | A versatile solvent for preparing high-concentration stock solutions for in vitro screening.[1][2] |
| Ethanol | Moderate (10-25 mg/mL) | Useful for certain formulations and in vivo studies, though potential for precipitation upon aqueous dilution exists.[2] |
| Methanol | Moderate (10-25 mg/mL) | Similar to ethanol, can be used for stock solution preparation.[1] |
| Water | Very Low (<0.1 mg/mL) | Highlights the need for solubility enhancement strategies for aqueous-based formulations.[2] |
Stability Assessment: Ensuring Compound Integrity
The chemical stability of a drug substance is paramount for ensuring its safety and efficacy. Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of impurities that may be inactive or, in the worst case, toxic.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions:
-
Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C)
-
Basic: 0.1 N NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid-state at elevated temperature (e.g., 80°C)
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)
-
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.
Caption: Workflow for a forced degradation study.
Long-Term Stability
Long-term stability studies are crucial for determining the appropriate storage conditions and shelf-life of the drug substance.
Storage Conditions:
-
Solid State: The solid form of Afatinib is stable for at least 12 months when stored at or below -20°C.[2] A similar stability profile can be expected for this compound. It is recommended to store the solid compound in a dark place under an inert atmosphere at room temperature.
-
In Solution: Aqueous solutions of Afatinib are not recommended for storage for more than one day.[2][3] This suggests that this compound in aqueous buffers may also have limited stability and should be prepared fresh before use. Stock solutions in anhydrous DMSO, when stored properly at -20°C or below, are expected to be stable for longer periods.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the critical solubility and stability considerations for this compound, leveraging the well-established data of the structural analog, Afatinib. The predicted pH-dependent aqueous solubility, with low solubility at physiological pH, underscores the importance of formulation strategies to enhance oral bioavailability. The stability profile suggests that while the solid-state may be robust under appropriate storage conditions, the compound's stability in aqueous solution is likely limited.
The experimental protocols outlined in this guide provide a clear roadmap for the empirical characterization of this compound. The resulting data will be invaluable for researchers, scientists, and drug development professionals in advancing this molecule through the preclinical and clinical development pipeline. Future work should focus on the detailed identification of any degradation products and the development of enabling formulations, such as amorphous solid dispersions or lipid-based delivery systems, to overcome the anticipated solubility challenges.
References
Whitepaper: Elucidating the Anti-Proliferative Mechanisms of Novel Quinazoline Derivatives
A Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anti-cancer agents.[1][2] Its versatility allows for structural modifications that can potently and selectively target key drivers of oncogenesis. This technical guide provides an in-depth exploration of the anti-proliferative effects of novel quinazoline derivatives, designed for researchers, scientists, and drug development professionals. We delve into the core mechanisms of action, focusing on the inhibition of critical receptor tyrosine kinases, induction of cell cycle arrest, and activation of apoptotic pathways. Furthermore, this guide presents a series of validated, step-by-step experimental workflows for assessing the efficacy of these compounds, explaining the causality behind each protocol to ensure scientific integrity and reproducibility. By synthesizing field-proven insights with foundational principles, this document serves as a comprehensive resource for advancing the discovery and development of next-generation quinazoline-based cancer therapeutics.
The Quinazoline Scaffold: A Cornerstone of Modern Oncology
Heterocyclic compounds are foundational to the development of novel inhibitors for various cellular signaling biomolecules.[3] Among these, the quinazoline nucleus—a bicyclic system composed of a benzene ring fused to a pyrimidine ring—has garnered significant attention for its broad pharmacological activities.[1][4] Its structural flexibility and ability to form key interactions with biological targets have established it as a "privileged scaffold" in anti-tumor drug development.[4][5]
The success of this scaffold is exemplified by the number of quinazoline derivatives approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, including gefitinib, erlotinib, lapatinib, and vandetanib.[2][6] These agents primarily function as kinase inhibitors, demonstrating the scaffold's effectiveness in targeting the ATP-binding sites of enzymes crucial for cancer cell proliferation and survival.[7][8] The continuous exploration of novel quinazoline derivatives is driven by the need to overcome drug resistance, improve selectivity, and broaden the therapeutic window of existing treatments.[6][7]
Core Mechanisms of Anti-Proliferative Action
Novel quinazoline derivatives exert their anti-cancer effects through multiple, often interconnected, mechanisms. Understanding these pathways is critical for rational drug design and for identifying biomarkers for patient stratification.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many quinazolines is the competitive inhibition of ATP binding to the catalytic domain of RTKs, which are frequently dysregulated in cancer.[8]
-
2.1.1 Epidermal Growth Factor Receptor (EGFR): EGFR, a member of the ErbB family, plays a crucial role in cell cycle progression and differentiation.[3] Overexpression and activating mutations of EGFR are well-established oncogenic drivers, particularly in non-small-cell lung carcinoma (NSCLC).[6][9] The 4-anilino-quinazoline moiety has emerged as a particularly effective structure for EGFR inhibition.[3] It mimics the adenine portion of ATP, forming hydrogen bonds with key methionine residues (e.g., Met793) in the kinase's active site, leading to potent inhibition of downstream signaling.[3][7]
-
2.1.2 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] VEGFR-2 is the main mediator of this process.[8] Quinazoline-based inhibitors, such as the FDA-approved drug vandetanib, effectively block VEGFR-2 signaling, thereby inhibiting the blood supply to tumors.[8][10] This anti-angiogenic effect is a critical component of their anti-tumor activity.
Induction of Cell Cycle Arrest
Uncontrolled cell division is a hallmark of cancer.[11] Many novel quinazoline derivatives have been shown to halt this process by inducing cell cycle arrest, preventing cancer cells from proceeding to mitosis.[11][12] This is often observed as an accumulation of cells in the G2/M or G1 phase of the cell cycle.[12][13] Mechanistic studies have revealed that these compounds can modulate the expression of key cell cycle regulatory proteins, such as Cyclin B and Cdk1, to execute this blockade.[11]
Triggering Apoptosis (Programmed Cell Death)
Evasion of apoptosis is another critical capability acquired by cancer cells.[12] A powerful therapeutic strategy involves designing drugs that can reactivate this dormant cell death program. Quinazolines have demonstrated significant potential as inducers of apoptosis.[14][15][16] This process is executed by a family of proteases called caspases.[17][18] The activation of executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a definitive hallmark of apoptosis.[17][19] The apoptotic activity of quinazolines is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of the Bcl-2 family of proteins.[12][20]
Experimental Workflows for Efficacy Assessment
To rigorously evaluate the anti-proliferative effects of novel quinazolines, a logical sequence of validated assays is required. This section provides detailed protocols and explains the scientific rationale behind each step.
Workflow 1: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: The initial step is to determine if a novel compound has cytotoxic or cytostatic effects. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[21] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[22] A visible purple precipitate should form.[22]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21][22] A reference wavelength above 650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow 2: Elucidating Cell Cycle Effects (Flow Cytometry)
Causality: If a compound shows potent cytotoxicity, the next step is to investigate its effect on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis. PI is a fluorescent intercalating agent that binds stoichiometrically to DNA. The intensity of its fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell populations into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). A significant increase in the percentage of cells in a specific phase indicates cell cycle arrest. The appearance of a "sub-G1" peak is indicative of apoptosis, as it represents cells with fragmented DNA.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[24]
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[25][26] Fixation should proceed for at least 30 minutes at 4°C.[25]
-
Washing: Centrifuge the fixed cells and wash twice with 1 mL of phosphate-buffered saline (PBS) to remove the ethanol.[25]
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution. A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.[25] Causality Check: RNase A is crucial to degrade cellular RNA, preventing PI from binding to it and ensuring the signal is specific to DNA content.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[25] Collect data from at least 10,000 events per sample.
-
Data Modeling: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M populations and quantify the percentage of cells in each phase.[25]
Workflow 3: Confirming Apoptosis Induction (Western Blot)
Causality: To confirm that cell death is occurring via apoptosis and to probe the underlying molecular pathway, Western blotting is used to detect key protein markers.[17] The cleavage of executioner caspases (like caspase-3) and their substrate PARP are considered definitive biochemical hallmarks of apoptosis.[19][27] Additionally, analyzing the expression ratio of pro-apoptotic (e.g., Bax) versus anti-apoptotic (e.g., Bcl-2) proteins can provide insight into the involvement of the intrinsic mitochondrial pathway.[17][20]
Detailed Protocol:
-
Protein Extraction: Treat cells with the quinazoline compound as in the previous workflow. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins. Key targets include:
-
Cleaved Caspase-3: To detect the active form of this executioner caspase.[19]
-
Cleaved PARP: To detect the 89 kDa fragment that results from caspase-3 activity.[17]
-
Bax and Bcl-2: To assess the balance of pro- and anti-apoptotic signals.
-
β-actin or GAPDH: As a loading control to confirm equal protein loading across all lanes.[27]
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities using densitometry software.[20] An increase in the levels of cleaved caspase-3 and cleaved PARP, or an increased Bax/Bcl-2 ratio, confirms the induction of apoptosis.[17]
Data Synthesis and Visualization
Quantitative Data Summary
Effective data presentation is key to interpreting results. A tabular format is ideal for comparing the cytotoxic potency of different novel compounds across various cancer cell lines.
| Compound ID | Scaffold Modification | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast)[12] | IC50 (µM) vs. PC-3 (Prostate)[11] | Selectivity Index (Normal/Cancer) |
| NQ-001 | 4-Anilino | 6.54[3] | 2.5[12] | > 50 | 7.2 |
| NQ-002 | 6,7-Dimethoxy | 8.21 | 5.0[12] | 12.5 | 3.6 |
| NQ-003 | 4-Morpholino | 15.3 | 10.8 | 22.4 | 1.5 |
| Gefitinib | Reference Drug | 15.59[3] | 8.37[3] | Not Reported | - |
Table 1: Hypothetical anti-proliferative activity (IC50) of novel quinazoline (NQ) derivatives.
Mandatory Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Quinazoline inhibitors block RTK signaling at the ATP-binding site.
Caption: Quinazolines induce apoptosis via caspase activation.
Caption: A logical workflow for evaluating novel anti-proliferative compounds.
Conclusion and Future Perspectives
The quinazoline scaffold remains a highly productive platform for the discovery of potent anti-proliferative agents. The mechanisms of action, primarily centered on the inhibition of key oncogenic kinases and the induction of programmed cell death, are well-established and continue to be exploited for therapeutic benefit.[6][11][28] The systematic application of the experimental workflows detailed in this guide—from initial cytotoxicity screening to in-depth mechanistic studies—provides a robust framework for identifying and validating promising lead candidates.
Future research will likely focus on developing quinazoline derivatives with enhanced selectivity for mutant kinases to overcome acquired resistance, and on creating multi-targeted agents that can simultaneously disrupt several oncogenic pathways.[3][8] The integration of molecular docking and structure-activity relationship (SAR) studies will continue to refine the design of these molecules, pushing the boundaries of cancer therapy.[10]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - ProQuest [proquest.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. atcc.org [atcc.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 27. researchgate.net [researchgate.net]
- 28. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Screening of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol in Cancer Cell Lines
This guide provides a comprehensive framework for the initial in-vitro screening of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, a known active metabolite of the EGFR inhibitor Gefitinib. The protocols and rationale detailed herein are designed for researchers, scientists, and drug development professionals aiming to characterize the cytotoxic and anti-proliferative potential of this compound across a strategically selected panel of cancer cell lines.
Introduction and Scientific Rationale
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] EGFR is a key regulator of cellular processes, and its dysregulation through mutation or overexpression is a hallmark of many cancers.[3][4] The compound this compound, also known as O-Desmethyl gefitinib, is an active metabolite of Gefitinib.[5][6] While Gefitinib itself is a well-established EGFR inhibitor, understanding the discrete activity of its metabolites is crucial for a complete pharmacological profile.
Initial studies have indicated that O-Desmethyl gefitinib inhibits EGFR tyrosine kinase activity with a potency comparable to its parent compound in subcellular assays (IC50 of 36 nM).[5][7][8] However, its activity in whole-cell assays appears to be reduced, suggesting differences in cell permeability or efflux.[6][9] A systematic initial screening across a panel of cancer cell lines with varying EGFR statuses is therefore essential to elucidate its therapeutic potential and spectrum of activity.
This guide outlines a robust methodology for a primary screening campaign, focusing on the scientific justification for each step, from cell line selection to the choice of viability assay, ensuring a self-validating and reproducible experimental design.
The Target: EGFR Signaling Pathways
The rationale for screening this compound is grounded in its predicted interaction with the EGFR signaling network. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation.[3][10] Two major signaling axes are activated:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to the regulation of gene expression and cell cycle progression.[11][12]
-
The PI3K-AKT-mTOR Pathway: This axis is a critical regulator of cell growth, metabolism, and survival.[13][14][15]
By inhibiting EGFR tyrosine kinase, compounds like this compound are expected to block these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[2][16]
Figure 1: Simplified EGFR Signaling Pathway and the Point of Inhibition.
Materials and Methods
Cell Line Panel for Initial Screening
The selection of a diverse and well-characterized cell line panel is fundamental to a successful screening campaign. The following panel is proposed to assess the activity of the compound against cancers with different EGFR dependencies.
| Cell Line | Cancer Type | EGFR Status | Rationale for Inclusion |
| A549 | Non-Small Cell Lung Cancer | Wild-Type, Expressed[17][18] | Represents EGFR wild-type tumors; provides a baseline for EGFR-independent effects. |
| HCC827 | Non-Small Cell Lung Cancer | Activating Deletion (exon 19)[19][20] | Represents tumors with EGFR activating mutations that are typically sensitive to EGFR inhibitors. |
| NCI-H1975 | Non-Small Cell Lung Cancer | Activating (L858R) & Resistance (T790M) Mutations[21][22][23] | Models acquired resistance to first-generation EGFR inhibitors. |
| A431 | Epidermoid Carcinoma | Wild-Type, Overexpressed[24][25][26] | Represents tumors with EGFR amplification, a common oncogenic driver. |
| MCF-7 | Breast Adenocarcinoma | Low/Moderate Expression[27][28][29] | Serves as a negative control with low EGFR dependency. |
Cell Culture and Maintenance
Adherence to standardized cell culture protocols is paramount for reproducibility.
Protocol for General Cell Line Maintenance:
-
Culture Medium: Refer to the supplier's (e.g., ATCC) specific recommendations for each cell line. Generally, RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin is used.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing (Passaging):
-
Subculture adherent cells when they reach 70-90% confluency.
-
Aspirate the old medium and wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add Trypsin-EDTA solution to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the recommended split ratio.
-
Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay
The Sulforhodamine B (SRB) assay is a robust and reproducible colorimetric assay for determining cell density, based on the measurement of cellular protein content. It is less susceptible to interference from compounds that may affect cellular metabolism, a potential confounding factor in tetrazolium-based assays like MTT.
SRB Assay Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the serially diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
Figure 2: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Data Analysis and Interpretation
The primary endpoint of this initial screen is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Data Normalization: The absorbance readings are converted to percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value for each cell line.
Hypothetical Screening Data:
| Cell Line | EGFR Status | This compound IC50 (µM) | Gefitinib IC50 (µM) (Positive Control) |
| A549 | Wild-Type | > 10 | 8.5 |
| HCC827 | Activating Deletion | 0.5 | 0.05 |
| NCI-H1975 | Activating & Resistance Mutations | 8.0 | > 10 |
| A431 | Overexpressed | 1.2 | 0.1 |
| MCF-7 | Low Expression | > 10 | > 10 |
Interpretation of Hypothetical Data:
-
HCC827: The low IC50 value suggests that the compound is potent against cells with activating EGFR mutations.
-
NCI-H1975: The higher IC50 value compared to HCC827 may indicate that the T790M resistance mutation confers some level of resistance to this compound, though it may still be more effective than the parent drug, Gefitinib.
-
A431: The moderate IC50 value suggests activity in tumors with EGFR overexpression.
-
A549 & MCF-7: The high IC50 values in these cell lines indicate that the compound's primary mechanism of action is likely EGFR-dependent.
Conclusion and Future Directions
This technical guide provides a robust and scientifically sound methodology for the initial in-vitro screening of this compound. The proposed cell line panel allows for a comprehensive assessment of the compound's activity across different EGFR contexts, and the detailed SRB assay protocol ensures high-quality, reproducible data.
The results from this initial screen will form the basis for subsequent studies, which may include:
-
Secondary Screening: Expanding the cell line panel to include a wider range of cancer types.
-
Mechanism of Action Studies: Investigating the effect of the compound on EGFR phosphorylation and downstream signaling pathways using techniques such as Western blotting.
-
In-vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in xenograft models using the most sensitive cell lines identified in the in-vitro screen.
By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can effectively evaluate the potential of this promising compound as a novel anti-cancer agent.
References
- 1. medschool.co [medschool.co]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Minimal contribution of desmethyl-gefitinib, the major human plasma metabolite of gefitinib, to epidermal growth factor receptor (EGFR)-mediated tumour growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. crownbio.com [crownbio.com]
- 20. HCC827 Cell Line - Creative Biogene [creative-biogene.com]
- 21. NCI-H1975 Cell Line - Creative Biogene [creative-biogene.com]
- 22. accegen.com [accegen.com]
- 23. cytion.com [cytion.com]
- 24. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 25. A431 cells - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. ar.iiarjournals.org [ar.iiarjournals.org]
- 28. EGFR Transgene Stimulates Spontaneous Formation of MCF7 Breast Cancer Cells Spheroids with Partly Loss of HER3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Introduction and Scientific Context
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol is a key intermediate and a significant structural analog in the landscape of targeted cancer therapeutics. It belongs to the quinazoline class of compounds, which form the core scaffold of several potent Tyrosine Kinase Inhibitors (TKIs). Notably, this molecule is structurally related to Vandetanib (ZD6474), an approved oral medication that targets multiple pathways critical for tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[1]
The synthesis of this molecule is of considerable interest for the development of new kinase inhibitors and for structure-activity relationship (SAR) studies. The protocol detailed herein provides a robust and reproducible multi-step synthesis starting from commercially available materials. The chosen synthetic strategy emphasizes efficiency, scalability, and control over critical reaction parameters. It proceeds through the construction of a 4-quinazolinone intermediate, followed by activation via chlorination, and culminates in a crucial nucleophilic aromatic substitution (SNAr) reaction. This guide explains not only the procedural steps but also the underlying chemical principles and rationale, ensuring that researchers can execute the synthesis with a high degree of confidence and understanding.
Overall Synthetic Scheme
The synthesis is a four-step process commencing with the commercially available 4-hydroxy-3-methoxybenzoic acid. The pathway involves the protection of the phenol, cyclization to form the quinazolinone core, chlorination to activate the C4 position, and finally, nucleophilic substitution with 3-chloro-2-fluoroaniline followed by deprotection.
Caption: High-level overview of the synthetic workflow.
Materials, Equipment, and Safety
**3.1. Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 4-Hydroxy-3-methoxybenzoic acid | ≥98% | Sigma-Aldrich, etc. | Starting Material |
| Benzyl Bromide | ≥98% | Sigma-Aldrich, etc. | Lachrymator, handle in fume hood |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific, etc. | |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics, etc. | |
| Formamidine Acetate | ≥97% | Sigma-Aldrich, etc. | Hygroscopic |
| 2-Methoxyethanol | ≥99% | Alfa Aesar, etc. | |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich, etc. | Highly corrosive, reacts violently with water |
| 3-Chloro-2-fluoroaniline | ≥98% | Combi-Blocks, etc. | |
| Isopropanol (IPA) | Anhydrous | Fisher Scientific, etc. | |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich, etc. | Flammable solid, handle with care |
| Methanol (MeOH) | ACS Grade | Fisher Scientific, etc. | |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, etc. | |
| Hexanes | ACS Grade | Fisher Scientific, etc. | |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific, etc. | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. | Lab Prepared | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific, etc. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Glass-fritted funnels for filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Critical Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic and corrosive. It reacts exothermically with water and alcohols to release toxic HCl and SO₂ gas. Use a syringe or cannula for transfers under an inert atmosphere. Work-up procedures involving quenching should be done slowly and at low temperatures.
-
Benzyl Bromide: Is a lachrymator and irritant. Avoid inhalation of vapors and skin contact.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry and exposed to air or when saturated with hydrogen and certain solvents. Handle it wet and under an inert atmosphere whenever possible.
-
Final Product: The target compound and its intermediates are potent biologically active molecules. Handle with care, avoiding inhalation of dust and skin contact. The GHS classification for similar quinazoline compounds includes warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3]
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid
-
Rationale: The phenolic hydroxyl group at the 4-position is protected as a benzyl ether. This prevents it from interfering with the subsequent cyclization and chlorination steps. The benzyl group is chosen for its stability under the conditions of the next steps and its ease of removal via catalytic hydrogenation in the final step.
-
To a stirred solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 30% EtOAc in Hexanes).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with 1M HCl until a white precipitate forms (pH ~2-3).
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title compound.
Step 2: Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one
-
Rationale: This step constructs the core quinazolinone ring. Formamidine acetate serves as the source for the N=CH-N fragment required to close the pyrimidinone ring with the aminobenzoic acid derivative (formed in situ or pre-formed). 2-Methoxyethanol is a suitable high-boiling solvent for this condensation reaction.[4]
-
Suspend 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol.
-
Heat the mixture to reflux (approx. 125 °C) for 6-8 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Add water to the cooled mixture to facilitate further precipitation.
-
Filter the solid, wash with a small amount of cold ethanol and then water.
-
Dry the solid under vacuum to obtain the quinazolinone product, which is often pure enough for the next step.
Step 3: Synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
-
Rationale: The 4-oxo group of the quinazolinone is converted to a 4-chloro group. The chlorine atom is an excellent leaving group, activating the C4 position for the subsequent SNAr reaction. Thionyl chloride is a common and effective reagent for this transformation. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.
-
In a fume hood, suspend 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 3-4 hours. The suspension should become a clear solution as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure (using a trap with NaOH solution).
-
To the resulting residue, add toluene and evaporate again to remove residual SOCl₂.
-
Triturate the crude solid with diethyl ether or hexanes, filter, and dry to obtain the 4-chloroquinazoline intermediate.
Step 4: Synthesis of this compound
-
Rationale: This is the key bond-forming step. The aniline nitrogen of 3-chloro-2-fluoroaniline acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride leaving group. Isopropanol is a common solvent for this type of SNAr reaction. The final step involves hydrogenolysis to cleave the benzyl ether, deprotecting the phenol to yield the final product.
Caption: Simplified S_N_Ar reaction at the C4 position.
-
SNAr Coupling:
-
Suspend 6-(benzyloxy)-4-chloro-7-methoxyquinazoline (1.0 eq) and 3-chloro-2-fluoroaniline (1.1 eq) in anhydrous isopropanol.
-
Heat the mixture to reflux (approx. 85 °C) for 4-6 hours. The product may begin to precipitate as its HCl salt.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the solid precipitate and wash with cold isopropanol.
-
The crude product can be neutralized by suspending in a biphasic mixture of EtOAc and saturated NaHCO₃ solution, followed by separation of the organic layer, drying with MgSO₄, and evaporation.
-
-
Benzyl Deprotection:
-
Dissolve the crude product from the previous step in a suitable solvent mixture, such as Methanol/DCM.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by flash column chromatography to yield the final product.
-
Data Summary and Characterization
| Step | Starting Material | Reagent(s) | Product | M.W. ( g/mol ) | Expected Yield |
| 1 | 4-Hydroxy-3-methoxybenzoic acid | Benzyl Bromide, K₂CO₃ | 4-(Benzyloxy)-3-methoxybenzoic acid | 258.27 | 90-95% |
| 2 | 4-(Benzyloxy)-3-methoxybenzoic acid | Formamidine Acetate | 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one | 282.30 | 85-90% |
| 3 | 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one | SOCl₂ | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | 300.74 | 80-88% |
| 4 | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | 3-Chloro-2-fluoroaniline, H₂/Pd-C | Final Product | 319.72 | 75-85% (2 steps) |
Characterization of Final Product:
-
Physical Form: Off-white to light yellow solid.[2]
-
Purity (HPLC): ≥97%.[2]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[2]
-
¹H NMR: Spectroscopy should be performed to confirm the structure. Expected signals would include aromatic protons for the quinazoline and phenyl rings, a methoxy singlet, a hydroxyl singlet, and an amine singlet.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₅H₁₁ClFN₃O₂ [M+H]⁺: 320.0597; Found should be consistent with this value.
References
- 1. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 612501-52-7 [sigmaaldrich.com]
- 3. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
cell-based assay for testing 4-anilinoquinazoline efficacy
Application Notes & Protocols
Topic: A Multi-Assay Cascade for Efficacy Testing of 4-Anilinoquinazoline-Based EGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-anilinoquinazoline scaffold is a cornerstone in the development of potent and selective inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical driver in many epithelial cancers.[1][2][3] Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, leads to uncontrolled cell proliferation and survival.[4][5][6] This guide provides a comprehensive, field-tested framework for assessing the cellular efficacy of novel 4-anilinoquinazoline derivatives. We present a validated, multi-assay cascade—from broad-spectrum viability screening to specific mechanism-of-action and target engagement studies—designed to build a robust pharmacological profile for candidate inhibitors. This document details the scientific rationale behind assay selection, provides step-by-step protocols, and offers guidance on data interpretation and troubleshooting.
The Scientific Rationale: A Tiered Approach to Efficacy Testing
A successful evaluation of a targeted inhibitor requires more than a single data point. It demands a logical progression of experiments that builds a compelling narrative for the compound's mechanism of action. We advocate for a three-tiered assay cascade:
-
Primary Screening (The "What"): Does the compound inhibit cancer cell proliferation? This is the foundational question answered by a robust cell viability assay. It provides a quantitative measure of potency (e.g., IC50) across various cell lines.
-
Secondary/Mechanistic Assay (The "How"): How does the compound kill the cells? A potent inhibitor of EGFR is expected to induce apoptosis. Measuring the activation of key apoptotic markers, like caspases 3 and 7, validates this specific mechanism of cell death.
-
Confirmatory/Target Engagement Assay (The "Why"): Is the compound hitting its intended target? The definitive proof of an on-target effect is demonstrating the inhibition of EGFR autophosphorylation in a cellular context.
This tiered approach ensures that resources are focused on compounds that not only are potent but also function through the intended biological mechanism.
The Critical Choice: Cell Line Selection
The biological context is paramount. The choice of cell lines can profoundly influence the interpretation of results. A well-designed panel should include cell lines with varying EGFR genetics to assess selectivity and potential resistance mechanisms.[7][8][9]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | EGFR Status | Rationale for Inclusion |
| A431 | Epidermoid Carcinoma | Wild-Type, High Overexpression | A standard model to test inhibitors against overexpressed, ligand-dependent wild-type EGFR.[10] |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | Exon 19 Deletion (delE746_A750) | Represents an "EGFR-addicted" cell line with a common activating mutation, highly sensitive to first-generation inhibitors.[11] |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | L858R and T790M Mutations | A model for acquired resistance; the T790M "gatekeeper" mutation confers resistance to first-generation inhibitors.[8] |
| MCF-10A | Non-tumorigenic Breast Epithelial | Wild-Type, Low Expression | A non-cancerous control to assess general cytotoxicity and selectivity for cancer-relevant EGFR signaling.[7][12] |
Primary Screening: Anti-Proliferation & Viability Assay
The initial goal is to determine the concentration-dependent effect of the 4-anilinoquinazoline compound on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a superior method as it quantifies ATP, a direct indicator of metabolically active cells, offering high sensitivity and a broad dynamic range.[13][14]
Protocol 2.1: CellTiter-Glo® Viability Assay
This protocol is a homogeneous "add-mix-measure" assay, ideal for high-throughput screening.[13]
Materials:
-
Selected cell lines (e.g., A431, PC-9, H1975)
-
Complete growth medium
-
Opaque-walled 96-well microplates
-
4-anilinoquinazoline test compounds, dissolved in DMSO
-
CellTiter-Glo® 2.0 Reagent (e.g., Promega Cat. No. G9241)[15]
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells into opaque-walled 96-well plates at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 90 µL of complete growth medium.
-
Expert Tip: Cell seeding density must be optimized to ensure cells are in the exponential growth phase at the end of the incubation period.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution series of the 4-anilinoquinazoline compounds in DMSO. Then, dilute this series in culture medium to create a 10X working stock.
-
Add 10 µL of the 10X compound solution to the appropriate wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for ~30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent directly to each well.[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other wells.
-
Normalize the data by expressing it as a percentage of the vehicle control (set to 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Workflow & Data Visualization
Caption: Workflow for the CellTiter-Glo® Viability Assay.
Table 1: Hypothetical Anti-Proliferative Activity (IC50) of Test Compounds
| Compound | A431 IC50 (nM) | PC-9 IC50 (nM) | H1975 IC50 (nM) |
| Compound A | 25 | 10 | 1,500 |
| Compound B | 800 | 550 | 750 |
| Gefitinib (Control) | 30 | 15 | 2,000 |
Interpretation: Compound A shows high potency against cell lines with wild-type and mutated (PC-9) EGFR but is less effective against the T790M resistance mutation, similar to the control drug Gefitinib.
Secondary Assay: Apoptosis Induction
A reduction in viability should be accompanied by an increase in programmed cell death. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent readout of the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[16][17]
Protocol 3.1: Caspase-Glo® 3/7 Assay
This is another simple "add-mix-measure" protocol that can be multiplexed with the viability assay on the same wells if a fluorescent viability dye is used first. For clarity, a standalone protocol is presented here.
Materials:
-
Same as Protocol 2.1, but with Caspase-Glo® 3/7 Reagent (e.g., Promega Cat. No. G8091)[18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 2.1. A shorter incubation time (e.g., 24-48 hours) may be optimal for detecting peak caspase activity, which often precedes complete cell death.
-
Treat cells with compounds at concentrations relevant to their IC50 values (e.g., 1X, 5X, and 10X IC50).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16][18]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[18]
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (no-cell wells).
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells.
-
Table 2: Hypothetical Apoptosis Induction (Caspase-3/7 Activity)
| Compound (at 5x IC50) | Fold Change in Caspase-3/7 Activity vs. Vehicle |
| Compound A (in PC-9) | 4.5 |
| Compound B (in PC-9) | 1.2 |
| Staurosporine (Positive Control) | >10 |
Interpretation: Compound A induces a significant increase in caspase activity, confirming that its anti-proliferative effect is mediated by apoptosis.
Confirmatory Assay: Target Engagement via Western Blot
The final and most critical step is to confirm that the compound inhibits the kinase activity of EGFR within the cell. This is achieved by measuring the level of EGFR autophosphorylation at key tyrosine residues (e.g., Y1068, Y1173) using Western blotting.[19][20]
Protocol 4.1: Western Blot for Phospho-EGFR (p-EGFR)
Materials:
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-p-EGFR (e.g., Y1173), Rabbit anti-Total EGFR, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed A431 or PC-9 cells in 6-well plates and grow to 70-80% confluency.
-
Causality: To reduce basal receptor activation from growth factors in the serum, serum-starve the cells for 12-18 hours in a serum-free medium prior to the experiment.
-
Pre-treat cells with various concentrations of the 4-anilinoquinazoline compound (or vehicle) for 2-4 hours.
-
Stimulate the cells with human EGF (e.g., 50 ng/mL) for 10-15 minutes to induce robust EGFR phosphorylation. Include an unstimulated control.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of supplemented RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[19] Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Prep:
-
Determine the protein concentration of each lysate using a BCA assay.[19]
-
Normalize all samples to the same concentration. Add 4X Laemmli buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Expert Tip: BSA is preferred over milk for blocking when detecting phospho-proteins to reduce background.[19]
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[19]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.[19]
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, the membrane must be stripped and re-probed for Total EGFR and a loading control like β-Actin.[19]
-
Use a mild stripping buffer to remove antibodies, then re-block and repeat the immunodetection steps with the other primary antibodies.
-
Visualizing the Mechanism
Caption: EGFR signaling pathway and site of inhibition.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in viability assay | Inconsistent cell seeding; Edge effects in plate; Compound precipitation. | Use a multichannel pipette for seeding; Avoid using outer wells or fill them with PBS; Check compound solubility in final media concentration. |
| No compound effect observed | Compound degradation; Incorrect concentration; Cell line is intrinsically resistant. | Prepare fresh compound stocks; Verify calculations and dilution series; Confirm EGFR status and expression in the cell line.[21] |
| Weak or no p-EGFR signal | Inefficient EGF stimulation; Phosphatase activity too high; Poor antibody quality. | Optimize EGF concentration and stimulation time; Ensure fresh phosphatase inhibitors are in lysis buffer; Validate antibody with positive control lysates (e.g., from A431 cells). |
| High background in Western blot | Insufficient blocking; Secondary antibody is non-specific; Insufficient washing. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk for non-phospho Abs); Titrate secondary antibody; Increase number and duration of TBST washes. |
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Table II from Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation | Semantic Scholar [semanticscholar.org]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. promega.com [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Comprehensive Guide to the Experimental Design for Screening Novel EGFR Inhibitors
<
Introduction: The Rationale for Targeting EGFR in Oncology
The Epidermal Growth factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase (RTK) that governs critical processes such as cell proliferation, differentiation, and survival.[1][2][3] In normal physiology, its activity is tightly regulated. However, in numerous cancers—including those of the lung, colon, breast, and brain—dysregulation of EGFR signaling through overexpression, amplification, or activating mutations drives tumor progression and metastasis.[1][4][5][6][7][8] This central role in tumorigenesis has established EGFR as a highly validated and compelling target for anticancer therapies.[4][6]
The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been significant.[9] Yet, the evolution of drug resistance, often through secondary mutations like the "gatekeeper" T790M mutation, continually compromises their long-term efficacy.[4][10][11] This clinical challenge fuels an urgent and ongoing need for the discovery of novel, more potent, and selective EGFR inhibitors that can overcome existing resistance mechanisms.[8][10]
This guide provides a comprehensive framework for the experimental design of a screening cascade aimed at identifying and characterizing novel EGFR inhibitors. It is structured to guide researchers from high-throughput primary screens to detailed secondary and tertiary assays, ensuring a logical, efficient, and scientifically rigorous discovery process.
The EGFR Signaling Pathway: A Network of Pro-Survival Signals
Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization, which activates its intracellular kinase domain.[2][3][12][13] This activation initiates autophosphorylation of tyrosine residues on the receptor's C-terminal tail, creating docking sites for various adaptor proteins.[5][12] These events trigger a cascade of downstream signaling pathways, most notably:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating gene expression that drives cell proliferation and differentiation.[5]
-
The PI3K-AKT-mTOR Pathway: A critical pathway for promoting cell survival, growth, and proliferation while inhibiting apoptosis.[5][6][9]
-
The JAK/STAT Pathway: Also implicated in cell proliferation and survival, particularly in certain cancer types.[6]
Dysregulation of these pathways due to aberrant EGFR activity leads to the uncontrolled cellular processes that define cancer.[6][7]
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Utilization of Structure-Based Design to Identify Novel, Irreversible Inhibitors of EGFR Harboring the T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 4-Substituted Quinazoline Libraries
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
Quinazoline derivatives represent a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to their ability to bind to a wide range of biological targets.[1] This versatile nitrogen-containing heterocyclic scaffold is at the core of numerous approved therapeutic agents and clinical candidates.[2] The inherent structural features of the quinazoline ring system allow for diverse chemical modifications, particularly at the 4-position, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
Historically, the exploration of quinazoline-based compounds has yielded significant breakthroughs, especially in oncology. A prime example is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[3][4] The quinazoline core acts as an effective ATP-competitive scaffold, binding to the kinase domain of receptors like EGFR and preventing downstream signaling that drives cell proliferation and survival.[3] Beyond EGFR, quinazoline derivatives have shown potent inhibitory activity against a spectrum of other kinases, including those in the PI3K/Akt pathway, and exhibit a broad range of biological activities such as anti-inflammatory, antimicrobial, and antiviral effects.[5]
The systematic exploration of vast chemical space is paramount to unlocking the full therapeutic potential of 4-substituted quinazolines. High-Throughput Screening (HTS) provides the necessary platform for rapidly evaluating large libraries of these compounds against specific biological targets.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 4-substituted quinazoline libraries, with a focus on identifying novel kinase inhibitors. The protocols and insights herein are designed to ensure scientific rigor, from initial assay development to robust hit validation.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires careful planning and execution. It is not merely about speed but about generating high-quality, actionable data. The causality behind this structured workflow is to progressively filter a large, diverse chemical library down to a small number of validated hits with the desired biological activity and drug-like properties, while minimizing the costly pursuit of false positives.[7][8]
Caption: A typical workflow for a high-throughput screening campaign in drug discovery.
Part 1: Biochemical Assays for Direct Target Engagement
Biochemical assays are fundamental in HTS as they provide a direct measure of a compound's interaction with a purified biological target, such as a kinase.[6] This approach offers a clean, controlled environment to quantify inhibition or activation, free from the complexities of a cellular system.[6] The choice of assay technology is critical and is often dictated by the nature of the target enzyme and the availability of suitable reagents.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a robust, antibody-based assay to screen for inhibitors of a purified kinase, such as EGFR. The principle relies on the detection of substrate phosphorylation via a FRET-based signal.
Materials and Reagents:
-
Purified, active kinase (e.g., recombinant human EGFR)
-
Biotinylated peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
HTRF Kinase Assay Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
384-well low-volume white plates
-
4-Substituted quinazoline compound library (10 mM in DMSO)
-
Known kinase inhibitor (e.g., Gefitinib) as a positive control
-
DMSO (Dimethyl sulfoxide) as a negative control
-
Acoustic liquid handler and multidrop dispenser
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells for a final screening concentration of 10 µM. Dispense 50 nL of DMSO for negative controls and a known inhibitor for positive controls.[3]
-
Enzyme and Substrate Addition: Prepare a solution containing the kinase and its biotinylated substrate in the assay buffer. Dispense 10 µL of this mixture into each well of the assay plate.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure competitive inhibitors can be identified. Add 10 µL of the ATP solution to each well to start the reaction.[3]
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in the detection buffer. Add 20 µL of this mixture to each well to stop the kinase reaction.[3]
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the emission wavelengths for the donor (620 nm) and acceptor (665 nm).[3]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the controls to determine the percent inhibition for each compound.
Part 2: Cell-Based Assays for Phenotypic Screening
While biochemical assays are excellent for measuring direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell.[9] This allows for the simultaneous assessment of compound permeability, stability, and potential off-target effects or cytotoxicity.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol uses a luminescent cell viability assay to screen for compounds that inhibit the proliferation of cancer cells dependent on a specific kinase pathway (e.g., EGFR-dependent non-small cell lung cancer).
Materials and Reagents:
-
Cancer cell line with known dependence on the target kinase (e.g., A549 for wild-type EGFR)[3]
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)[3]
-
4-Substituted quinazoline compound library (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, 384-well white, clear-bottom tissue culture-treated plates
-
Multidrop dispenser and an automated liquid handler
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count the cells. Dilute the cells in culture medium to a final concentration that allows for logarithmic growth over the assay period (e.g., 5,000 cells per 40 µL). Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[3]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach and resume growth.[3]
-
Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration. Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Include DMSO as a negative control and a known cytotoxic agent or a potent inhibitor of the target pathway as a positive control.[3]
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.[3]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls to determine the percent inhibition of cell proliferation for each compound.
Part 3: Data Analysis and Hit Validation
The primary HTS campaign will generate a large volume of data that requires rigorous analysis to identify credible "hits." The goal is to differentiate true activity from experimental noise and various forms of assay artifacts.[8][10]
Data Presentation: From Raw Data to Confirmed Hits
The initial output of an HTS is typically a measure of activity for each compound at a single concentration. This data is then used to select compounds for further investigation.
| Parameter | Description | Typical Cut-off |
| Percent Inhibition | The degree to which a compound reduces the assay signal compared to controls. | >50% |
| Z-Score | A measure of how many standard deviations a compound's activity is from the mean of the negative controls. | >3 |
| IC50/EC50 | The concentration of a compound that produces 50% of its maximal effect. Determined from dose-response curves for confirmed hits. | Target-dependent |
The Hit Validation Cascade: A Self-Validating System
A critical aspect of a trustworthy HTS campaign is a robust hit validation cascade. This process involves a series of orthogonal assays and computational checks designed to eliminate false positives and build confidence in the remaining hits.[7]
Caption: The hit validation cascade to eliminate false positives and confirm true activity.
Key Steps in Hit Validation:
-
Hit Confirmation: Cherry-pick the initial hits and re-test them, preferably from a fresh stock of the compound, to rule out errors from the primary screen.[11]
-
Dose-Response Curves: Test confirmed hits over a range of concentrations to determine their potency (IC50 or EC50) and efficacy.[12]
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology or format. For example, a hit from a fluorescence-based biochemical assay could be tested in a label-free system like Surface Plasmon Resonance (SPR).[11]
-
Counter-Screens and Promiscuity Checks: Screen hits against assays designed to identify common false positives, such as Pan-Assay Interference Compounds (PAINS).[7] This is crucial for eliminating compounds that show activity through non-specific mechanisms like aggregation.[8]
-
Selectivity Profiling: Screen validated hits against a panel of related kinases to assess their selectivity. High selectivity is often a desirable trait for a therapeutic candidate to minimize off-target effects.[3]
-
Preliminary Structure-Activity Relationship (SAR): Analyze the activity of structurally related compounds from the library to identify initial SAR trends. This can provide early insights into which parts of the quinazoline scaffold are important for activity and guide future medicinal chemistry efforts.[7]
Conclusion
The high-throughput screening of 4-substituted quinazoline libraries is a powerful strategy for the discovery of novel therapeutic candidates. The quinazoline scaffold continues to be a highly productive starting point for the development of potent and selective inhibitors of a wide range of biological targets, particularly protein kinases.[1][13][14] By employing a systematic and rigorous approach that combines robust biochemical and cell-based assays with a stringent hit validation cascade, researchers can efficiently navigate vast chemical libraries to identify promising lead compounds. The protocols and methodologies outlined in this guide provide a solid framework for executing successful HTS campaigns, ultimately accelerating the journey from initial hit to clinical candidate.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 12. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol in Xenograft Models
Authored by: Senior Application Scientist, Preclinical Oncology
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol using in vivo xenograft models. While direct studies on this specific molecule are not extensively published, its structural similarity to established tyrosine kinase inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and other ErbB family members, allows for the development of robust, scientifically-grounded protocols. This guide outlines the inferred mechanism of action, detailed experimental workflows, and best practices for assessing anti-tumor efficacy, from compound formulation to biomarker analysis.
Introduction: Scientific Rationale and Inferred Mechanism of Action
This compound belongs to the quinazoline class of compounds, a scaffold that is central to numerous clinically approved small molecule kinase inhibitors. Its chemical structure, particularly the aniline substituent, strongly suggests that it functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). The synonym O-Desmorpholinopropyl Gefitinib points to a close relationship with Gefitinib, a first-generation EGFR inhibitor.[1][2] Therefore, it is hypothesized that this compound primarily targets EGFR, a key driver in the proliferation and survival of various cancer types, most notably non-small cell lung cancer (NSCLC).[3][4]
Many quinazoline-based inhibitors exhibit activity against a spectrum of kinases. For instance, lapatinib inhibits both EGFR and HER2[5][6][7], while afatinib is an irreversible pan-ErbB family blocker.[8][9] Vandetanib expands this activity to include VEGFR and RET kinases, making it effective in different tumor types like medullary thyroid cancer.[10][11][12][13] Given this precedent, preclinical evaluation of this compound should consider its potential activity against a panel of relevant RTKs.
This application note will leverage established protocols for analogous, well-characterized TKIs to provide a framework for the in vivo assessment of this compound in xenograft models.
Hypothesized Signaling Pathway Inhibition
The primary mechanism of action is likely the inhibition of EGFR signaling. Upon binding, the compound is expected to block receptor autophosphorylation, thereby inhibiting downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of the EGFR signaling cascade.
Experimental Design for Xenograft Studies
A successful in vivo study requires careful planning, from model selection to defining endpoints. The following sections provide a detailed workflow.
Caption: General workflow for a xenograft efficacy study.
Selection of Appropriate Xenograft Models
The choice of cancer cell lines is critical and should be driven by the hypothesized target. Given the structural similarity to EGFR inhibitors, cell lines with known EGFR mutations or overexpression are highly recommended.
| Cancer Type | Recommended Cell Line | Key Genetic Feature | Rationale & Reference |
| NSCLC (Adenocarcinoma) | HCC827 | EGFR exon 19 deletion | Highly sensitive to first-generation EGFR TKIs like gefitinib and erlotinib.[14] |
| NSCLC (Adenocarcinoma) | NCI-H1975 | EGFR L858R & T790M | Model for acquired resistance to first-generation EGFR TKIs. Useful for testing next-gen inhibitors.[15] |
| NSCLC (Squamous) | LION PDX Models | EGFR amplification/overexpression | Patient-derived xenograft (PDX) models can offer more clinically relevant data. A subset of squamous NSCLC responds to EGFR inhibition.[16][17] |
| Breast Cancer | BT474 | HER2+ | To test for broader ErbB family inhibition (dual EGFR/HER2), similar to lapatinib.[6][18] |
| Medullary Thyroid Cancer | TT | RET C634W mutation | To explore potential off-target activity against RET, similar to vandetanib.[19] |
| Colon Cancer | LoVo | Wild-type EGFR | Often used to study tumor penetration and basic anti-proliferative effects of EGFR inhibitors.[20] |
Compound Formulation for In Vivo Administration
Small molecule kinase inhibitors are often poorly soluble in water. A common approach is to formulate them as a suspension for oral gavage.
Protocol: Preparation of a 10 mg/mL Suspension
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile, deionized water.
-
Suspension: Add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a fine, homogenous suspension.
-
Storage: Store the formulation at 4°C, protected from light. Prepare fresh at least weekly. Before each use, vortex thoroughly to re-suspend the compound.
Note: The stability of the compound in this vehicle should be empirically determined. Solubility tests in various pharmaceutically acceptable vehicles may be required to optimize the formulation.
Step-by-Step Protocol: Subcutaneous Xenograft Efficacy Study
Materials and Reagents:
-
Selected cancer cell line (e.g., HCC827)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude or NU/J)
-
This compound
-
Vehicle solution (0.5% HPMC, 0.1% Tween 80 in water)
-
Sterile syringes and gavage needles
-
Digital calipers
-
Anesthetic (e.g., Isoflurane)
-
Tissue collection reagents (formalin, liquid nitrogen)
Protocol:
-
Cell Culture: Culture HCC827 cells according to standard protocols. Harvest cells during the exponential growth phase. Ensure cell viability is >95% via Trypan Blue exclusion.
-
Implantation: Resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume (mm³) is calculated using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volumes reach 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
Group 1: Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80)
-
Group 2: Test Compound (e.g., 50 mg/kg)
-
Group 3: Test Compound (e.g., 100 mg/kg)
-
Group 4: Positive Control (e.g., Gefitinib at 50 mg/kg)
-
-
Treatment Administration: Administer the compound or vehicle via oral gavage once daily (QD) at a volume of 10 mL/kg. Dosing regimens for analogous EGFR inhibitors in xenograft models typically range from 25 to 200 mg/kg/day.[17][20][21]
-
Data Collection: Measure tumor volumes and mouse body weights 2-3 times weekly. Body weight is a key indicator of toxicity. A body weight loss exceeding 20% typically requires euthanasia.
-
Study Termination: The study can be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the %TGI using the formula: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Pharmacodynamic (PD) Analysis: At study termination (or at specific time points post-dose in a satellite group), collect tumors. A portion can be snap-frozen in liquid nitrogen for Western blot analysis (to measure phosphorylation of EGFR, AKT, ERK) and the remainder fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis.[5][21]
-
Trustworthiness and Self-Validation
To ensure the reliability of the results, every protocol must incorporate self-validating systems:
-
Positive Control: Including a well-characterized inhibitor like Gefitinib or Erlotinib validates the sensitivity of the chosen tumor model and confirms that the experimental system can detect an anti-tumor response.[14][22]
-
Vehicle Control: This group is essential to confirm that the vehicle itself has no effect on tumor growth.
-
Toxicity Monitoring: Regular body weight measurements and clinical observations are crucial to distinguish anti-tumor efficacy from non-specific toxicity.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical in vivo evaluation of this compound. By leveraging the extensive knowledge base of structurally and mechanistically similar tyrosine kinase inhibitors, researchers can design and execute rigorous xenograft studies to determine the anti-tumor efficacy and mechanism of action of this novel compound. Careful model selection, validated formulation, and integrated pharmacodynamic endpoints are paramount to generating high-quality, translatable data for advancing cancer drug development.
References
- 1. CAS 184475-71-6: 4-(3-chloro-4-fluorophenylamino)-7-methox… [cymitquimica.com]
- 2. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. Afatinib in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilotrif (afatinib) for the Treatment of Metastatic Non-Small cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy | CAPRELSA.com [caprelsa.com]
- 13. oncolink.org [oncolink.org]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 19. The molecular basis for RET tyrosine-kinase inhibitors in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol using NMR and High-Resolution Mass Spectrometry
An In-Depth Technical Guide
Abstract: This document provides a comprehensive guide for the definitive structural characterization of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, a substituted quinazoline derivative relevant in medicinal chemistry and drug development. As with many small-molecule kinase inhibitors, unambiguous confirmation of its chemical structure is a critical prerequisite for further studies.[1][2][3] This guide details integrated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), designed for researchers, scientists, and drug development professionals. We move beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction and Analytical Strategy
This compound (Molecular Formula: C₁₅H₁₁ClFN₃O₂, Molecular Weight: 319.72 g/mol ) is a heterocyclic compound featuring a quinazoline core.[4][5] Such scaffolds are prevalent in the development of targeted therapeutics, particularly as kinase inhibitors.[6] The precise arrangement of the substituted phenyl ring, the methoxy group, and the hydroxyl group on the quinazoline frame dictates its biological activity. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational component of the research and development process.
Our analytical strategy employs a dual-pronged approach:
-
NMR Spectroscopy: To elucidate the carbon-hydrogen framework and establish connectivity between different parts of the molecule. We will utilize a suite of experiments including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques to assemble the complete molecular puzzle.[7]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition with high precision. This technique provides an exact mass measurement, which validates the molecular formula and corroborates the structure proposed by NMR.[8]
Overall Experimental Workflow
The comprehensive characterization workflow is a systematic process that integrates sample preparation, data acquisition from two orthogonal analytical techniques, and cohesive data interpretation to achieve unambiguous structural confirmation.
Figure 1: Comprehensive workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure.
Rationale for Solvent Selection
The choice of a deuterated solvent is critical for high-quality NMR data.[9] Key factors include the analyte's solubility and the position of residual solvent signals.[10]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for this compound.
-
Expertise & Experience: Its high polarity effectively dissolves the compound. Crucially, it is a hydrogen bond acceptor, which slows down the chemical exchange of the -OH and -NH protons. This allows these labile protons to be observed as distinct signals in the ¹H NMR spectrum, which is invaluable for complete characterization. The residual proton signal for DMSO-d₆ appears around 2.50 ppm, and the water peak around 3.33 ppm, regions that are unlikely to overlap with key aromatic or methoxy signals.
-
-
Chloroform-d (CDCl₃): While a common solvent, it may be less suitable here.[11][12] The compound's polarity and potential for intermolecular hydrogen bonding might lead to lower solubility. Furthermore, labile -OH and -NH protons often exchange rapidly or are very broad in CDCl₃, potentially obscuring them from detection.[13]
Protocol: NMR Sample Preparation
Proper sample preparation is essential to avoid poor spectral quality, such as broad lines or shimming difficulties.[11]
Table 1: NMR Sample Preparation Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Analyte Mass | 5-10 mg for ¹H and 2D NMR | Provides sufficient signal-to-noise for detailed 2D experiments without causing excessive concentration effects.[14][15] |
| 15-25 mg for ¹³C NMR | Higher concentration is needed to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.[14] | |
| Solvent | DMSO-d₆ | As discussed in Section 3.1. |
| Solvent Volume | 0.6 - 0.7 mL | Ensures a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for magnetic field homogeneity.[10][11] |
| NMR Tube | 5 mm, high-quality, clean, and unscratched. | Defects or contaminants on the tube can severely degrade magnetic field homogeneity and spectral resolution.[15] |
Step-by-Step Methodology:
-
Weigh 5-10 mg of the solid sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial for 1-2 minutes until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube. Trustworthiness: This step is critical to remove any particulate matter that would interfere with shimming and degrade spectral quality.
-
Cap the NMR tube securely and label it clearly.
Protocol: NMR Data Acquisition
The following experiments provide a comprehensive dataset for full structural assignment.
Figure 2: Recommended NMR data acquisition workflow.
Table 2: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
| Experiment | Key Parameters | Purpose |
|---|---|---|
| ¹H NMR | 32 scans, 4s relaxation delay | Quantitative proton count and chemical environment analysis. |
| ¹³C NMR | 1024 scans, 2s relaxation delay | Identifies all unique carbon environments. |
| DEPT-135 | 256 scans | Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals. |
| ¹H-¹H COSY | 8 scans, 256 increments | Identifies protons that are spin-coupled (typically 2-3 bonds apart).[16] |
| ¹H-¹³C HSQC | 16 scans, 256 increments | Correlates each proton directly to the carbon it is attached to (¹JCH).[7][16] |
| ¹H-¹³C HMBC | 64 scans, 256 increments | Correlates protons to carbons over multiple bonds (²JCH, ³JCH), revealing the carbon skeleton.[16][17] |
Data Analysis and Interpretation
The final step is to integrate the data from all NMR experiments to build the molecular structure.
Expected Chemical Shifts: The chemical shifts are influenced by the aromatic rings and the various substituents. The following table provides predicted assignments based on known quinazoline chemistry.[18][19][20][21]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| Quinazoline Ring | |||
| H-2 | ~8.5 (s) | ~155 | C-4, C-8a |
| H-5 | ~7.2 (s) | ~105 | C-4, C-6, C-7, C-8a |
| H-8 | ~7.8 (s) | ~108 | C-4a, C-6, C-7 |
| NH | ~9.5 (s, br) | - | C-4, C-2', C-6' |
| OH | ~9.8 (s, br) | - | C-5, C-6, C-7 |
| Phenyl Ring | |||
| H-2' | - | ~118 (d, ¹JCF) | - |
| H-3' | - | ~122 (d, ²JCF) | - |
| H-4' | ~7.4 (d) | ~125 (d, ¹JCF) | C-2', C-6' |
| H-5' | ~7.6 (t) | ~120 | C-3', C-1' |
| H-6' | ~8.2 (dd) | ~128 | C-2', C-4', C-4 |
| Substituents | |||
| OCH₃ | ~3.9 (s) | ~56 | C-7 |
| Quaternary Carbons | |||
| C-4 | - | ~158 | H-2, H-5, H-6', NH |
| C-4a | - | ~150 | H-5, H-8 |
| C-6 | - | ~148 | H-5, H-8, OH |
| C-7 | - | ~152 | H-5, H-8, OCH₃ |
| C-8a | - | ~115 | H-2, H-5, H-8 |
| C-1' | - | ~135 | H-5', H-6' |
-
¹H NMR: Integrate all peaks to confirm proton counts. The methoxy group should be a sharp singlet integrating to 3H. Aromatic protons will be in the 7.0-8.5 ppm region. The labile NH and OH protons should appear as broad singlets downfield.
-
COSY: Look for correlations between adjacent protons on the phenyl ring (e.g., H-4' with H-5', H-5' with H-6').
-
HSQC: Assign each protonated carbon by correlating the ¹H and ¹³C signals. For example, the proton at ~3.9 ppm will correlate to the carbon at ~56 ppm, identifying them as the OCH₃ group.
-
HMBC: Use long-range correlations to piece the structure together. For instance, the NH proton signal should show a correlation to C-4 of the quinazoline and C-2'/C-6' of the phenyl ring, definitively linking the two halves of the molecule.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS provides a highly accurate mass measurement, serving as a powerful tool for confirming the elemental formula. We recommend a Quadrupole Time-of-Flight (Q-TOF) instrument for its combination of mass accuracy and sensitivity.[22][23]
Rationale for Method Selection
-
Ionization Method (Electrospray Ionization - ESI): ESI is the method of choice for this molecule. It is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺.[24] The nitrogen atoms in the quinazoline ring are readily protonated, making positive ion mode ESI highly efficient.
-
Mass Analyzer (Q-TOF): A TOF analyzer separates ions based on their flight time to the detector, which allows for very high mass resolution and accuracy (typically < 5 ppm).[25][26] This level of precision is essential to distinguish the target compound from other species with the same nominal mass but different elemental compositions.
Protocol: HRMS Sample Preparation
Purity is paramount for HRMS to avoid ion suppression and confusing data.[27] The sample should be free of salts and detergents.
Table 4: HRMS Sample Preparation Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Analyte Concentration | 0.1 - 1.0 µg/mL | Prevents detector saturation while providing a strong ion signal. |
| Solvent | Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid | HPLC-grade solvents ensure low background noise. Formic acid aids in the protonation of the analyte in positive ion mode ESI.[27] |
Step-by-Step Methodology:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or DMSO.
-
Perform a serial dilution of the stock solution using the recommended solvent (ACN/H₂O + 0.1% Formic Acid) to a final concentration of ~0.1 µg/mL.
-
Transfer the final solution to an appropriate autosampler vial for analysis.
Protocol: HRMS Data Acquisition
The goal is to acquire a full-scan mass spectrum with high resolution.
Figure 3: HRMS data acquisition workflow.
Table 5: Recommended HRMS Acquisition Parameters (ESI-Q-TOF)
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | ESI Positive | Promotes the formation of [M+H]⁺ ions. |
| Mass Range | 100 - 1000 m/z | Covers the expected mass of the analyte and potential adducts. |
| Resolution | > 20,000 FWHM | To ensure high mass accuracy for formula determination. |
| Calibration | External or Internal | Trustworthiness: Mass axis calibration immediately before the run is critical for achieving high mass accuracy. |
| Collision Energy | Low (~5-10 eV) | To minimize in-source fragmentation and maximize the [M+H]⁺ signal. |
Data Analysis and Interpretation
The primary analysis involves comparing the measured mass of the most abundant ion to its theoretical mass.
Expected Masses: The theoretical exact mass of the neutral molecule (C₁₅H₁₁ClFN₃O₂) is 319.05238 Da.[5] The primary ions expected in positive mode ESI are the protonated and sodiated adducts.
Table 6: Expected High-Resolution Mass Values
| Ion Species | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | [C₁₅H₁₂ClFN₃O₂]⁺ | 320.05965 |
| [M+Na]⁺ | [C₁₅H₁₁ClFN₃O₂Na]⁺ | 342.04159 |
The instrument software will report the measured m/z and calculate the mass error in parts-per-million (ppm). A mass error of < 5 ppm provides strong evidence for the proposed elemental composition.
Summary and Conclusion
This application note provides a robust and scientifically grounded framework for the characterization of this compound. By systematically applying the detailed NMR and HRMS protocols, researchers can achieve unambiguous structural confirmation.
Table 7: Summary of Spectroscopic and Spectrometric Data
| Technique | Key Finding | Purpose |
|---|---|---|
| ¹H, ¹³C, DEPT NMR | Confirms the presence of all expected proton and carbon environments (aromatic, methoxy, etc.). | Structural component identification. |
| COSY NMR | Shows ¹H-¹H spin coupling networks, primarily within the phenyl ring. | Establishes proton connectivity. |
| HSQC NMR | Correlates all protons to their directly attached carbons. | Assigns protonated carbons. |
| HMBC NMR | Shows long-range ¹H-¹³C correlations, linking all molecular fragments. | Assembles the complete molecular skeleton. |
| HRMS (ESI-Q-TOF) | Measures m/z of [M+H]⁺ as ~320.05965 with < 5 ppm error. | Confirms elemental composition (C₁₅H₁₁ClFN₃O₂). |
The integration of these orthogonal analytical techniques provides a self-validating system for structural elucidation, ensuring the high degree of confidence required for subsequent research and development activities in the pharmaceutical sciences.
References
- 1. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 184475-71-6: 4-(3-chloro-4-fluorophenylamino)-7-methox… [cymitquimica.com]
- 5. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Guided Structural Analysis of Protein Kinase Inhibitor Complexes - ProQuest [proquest.com]
- 7. emerypharma.com [emerypharma.com]
- 8. measurlabs.com [measurlabs.com]
- 9. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 10. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 11. organomation.com [organomation.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. How To [chem.rochester.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rsc.org [rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 24. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? | Universal Lab Blog [universallab.org]
- 27. utoledo.edu [utoledo.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Welcome to the technical support center for the synthesis of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, a key intermediate in the manufacturing of several tyrosine kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established literature and practical field experience.
I. Synthesis Overview & Key Challenges
The synthesis of this compound, also known as a precursor to Vandetanib, typically involves a multi-step process. A common and effective route begins with the construction of the quinazoline core, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the substituted aniline moiety.
While seemingly straightforward, this synthesis is fraught with potential challenges that can significantly impact both yield and purity. These include:
-
Formation of Impurities: Side reactions can lead to the formation of various impurities that are often difficult to separate from the desired product.
-
Incomplete Reactions: Ensuring the reaction goes to completion can be challenging and requires careful control of reaction parameters.
-
Purification Difficulties: The final product and intermediates can have limited solubility, making purification by crystallization or chromatography a significant hurdle.
This guide will address these challenges in a practical, question-and-answer format, providing both theoretical explanations and actionable protocols.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
A. Quinazoline Core Formation
Question 1: My initial cyclization to form the 7-methoxy-quinazolin-4-one intermediate is low-yielding. What are the likely causes and how can I improve it?
Answer: A low yield in the cyclization step often points to issues with the starting materials, reaction conditions, or work-up procedure.
-
Causality: The formation of the quinazolinone core from precursors like substituted anthranilic acids and formamide or formamidine acetate is a condensation reaction that is highly sensitive to temperature and moisture. Incomplete reaction or decomposition of starting materials at high temperatures are common culprits.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure your substituted anthranilic acid derivative is pure and dry. Moisture can interfere with the condensation reaction.
-
Temperature Control: The reaction often requires high temperatures (refluxing in a high-boiling solvent like 2-methoxyethanol or Dowtherm A). However, excessively high temperatures can lead to decomposition. Monitor the reaction temperature closely and consider a temperature optimization study.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Pushing the reaction for too long at high temperatures can increase byproduct formation.
-
Choice of Reagent: Formamidine acetate is often a milder and more effective cyclizing agent than formamide.[1]
-
Work-up: Upon cooling, the quinazolinone product should precipitate. Ensure the pH of the solution is neutral or slightly acidic to maximize precipitation. Washing the crude product with an appropriate solvent (e.g., ethanol or acetone) can remove unreacted starting materials.
-
B. Chlorination of the Quinazolinone
Question 2: The chlorination of my 7-methoxy-quinazolin-4-one intermediate with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is giving me a dark, impure product. What's going wrong?
Answer: The chlorination step is notoriously aggressive and can lead to charring and the formation of colored impurities if not handled correctly.
-
Causality: Both SOCl₂ and POCl₃ are highly reactive and can cause degradation of the quinazolinone ring, especially at elevated temperatures. The presence of residual moisture can also lead to the formation of hydrochloric acid, which can further promote side reactions.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled thionyl chloride or phosphorus oxychloride.
-
Temperature Management: Add the chlorinating agent slowly at a low temperature (e.g., 0 °C) and then gradually warm the reaction to reflux. This helps to control the initial exotherm.
-
Use of a Co-solvent: Using a high-boiling inert solvent like toluene or acetonitrile can help to moderate the reaction temperature and improve solubility.
-
Addition of a Base: A catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction, but an excess can lead to side products. Alternatively, a non-nucleophilic base like N,N-diethylaniline can be used to scavenge the HCl generated.[2]
-
Work-up: After the reaction is complete, the excess chlorinating agent must be removed under reduced pressure. The residue should then be carefully quenched by pouring it onto crushed ice. The precipitated 4-chloroquinazoline is often unstable and should be used immediately in the next step.[3]
-
C. The SNAr Coupling Reaction
Question 3: My SNAr reaction between the 4-chloro-7-methoxyquinazoline and 3-chloro-2-fluoroaniline has a low conversion rate. How can I drive the reaction to completion?
Answer: Low conversion in the SNAr coupling is a common issue and can be addressed by optimizing several factors.
-
Causality: The SNAr reaction is dependent on the nucleophilicity of the aniline, the electrophilicity of the quinazoline, and the reaction conditions. The presence of electron-withdrawing groups on the aniline can decrease its nucleophilicity, slowing down the reaction.
-
Troubleshooting Steps:
-
Solvent Choice: A polar aprotic solvent like isopropanol, n-butanol, or DMF is typically used to facilitate the reaction.[2] Isopropanol is a good starting point as it allows for reflux at a moderate temperature.
-
Temperature and Reaction Time: This reaction often requires heating to reflux for several hours. Monitor the reaction progress by TLC or HPLC to determine the optimal time.
-
Acid Catalyst: The addition of a catalytic amount of acid (e.g., a few drops of concentrated HCl) can protonate the quinazoline ring, making it more electrophilic and accelerating the reaction. However, excess acid can protonate the aniline, rendering it non-nucleophilic.
-
Base: While seemingly counterintuitive, in some cases, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction, which can otherwise protonate the starting aniline and halt the reaction.
-
Reagent Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the 3-chloro-2-fluoroaniline can help to drive the reaction to completion.
-
D. Demethylation to the Final Product
Question 4: I am struggling with the selective demethylation of the 6-methoxy group to get the final 6-hydroxy product. I'm either getting incomplete reaction or decomposition.
Answer: Selective demethylation can be tricky, but several reagents can be employed with careful control of the reaction conditions.
-
Causality: The goal is to cleave the methyl ether at the 6-position without affecting the 7-methoxy group or other parts of the molecule. This requires a reagent that is selective for aryl methyl ethers.
-
Troubleshooting Steps:
-
Choice of Demethylating Agent:
-
Boron Tribromide (BBr₃): This is a powerful but often unselective reagent. It must be used at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (DCM).
-
L-methionine in Methanesulfonic Acid: This is a milder and more selective method for cleaving aryl methyl ethers via an SN2 reaction.[4] This method often provides cleaner reactions and higher yields.
-
Aluminum Chloride (AlCl₃) with Pyridine: This Lewis acid-base complex can be an effective demethylating agent.
-
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Over-running the reaction can lead to the demethylation of the 7-methoxy group or other side reactions.
-
Work-up: The work-up procedure is critical. For BBr₃ reactions, a careful quench with methanol followed by an aqueous work-up is necessary. For the L-methionine method, dilution with water and neutralization will precipitate the product.
-
III. Data Summary and Protocols
Table 1: Recommended Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Time | Key Considerations |
| Cyclization | Substituted anthranilic acid, Formamidine acetate | 2-Methoxyethanol | Reflux | 4-6 hours | Anhydrous conditions, monitor by TLC. |
| Chlorination | 7-methoxy-quinazolin-4-one, POCl₃, cat. DMF | Toluene | Reflux | 2-4 hours | Strict anhydrous conditions, slow addition of POCl₃. |
| SNAr Coupling | 4-chloro-7-methoxyquinazoline, 3-chloro-2-fluoroaniline | Isopropanol | Reflux | 5-12 hours | Can add catalytic acid, monitor by HPLC. |
| Demethylation | 6,7-dimethoxy precursor, L-methionine, Methanesulfonic acid | N/A | 80-100 °C | 2-4 hours | Monitor closely to avoid over-reaction. |
Experimental Protocol: SNAr Coupling
-
To a solution of 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) in isopropanol (10 mL per gram of starting material), add 3-chloro-2-fluoroaniline (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 5-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, will precipitate as a solid.
-
Filter the solid and wash with cold isopropanol.
-
Dry the solid under vacuum to obtain the desired product.
IV. Visualizing the Workflow
Diagram 1: General Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
Technical Support Center: Troubleshooting Poor Solubility of Quinazoline Inhibitors in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline inhibitors. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of these compounds in various experimental assays. Our goal is to equip you with the scientific understanding and practical protocols to overcome solubility hurdles and ensure the generation of high-quality, reproducible data.
Introduction: The Quinazoline Scaffold and the Solubility Challenge
Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many demonstrating potent inhibitory activity against a range of biological targets, particularly protein kinases.[1][2][3] Their rigid, planar structure is often crucial for high-affinity binding to the ATP-binding pocket of kinases.[4] However, this same structural feature frequently contributes to high crystal lattice energy and low aqueous solubility, posing a significant challenge for in vitro and in vivo studies.[4][5]
Poor solubility can lead to a cascade of experimental artifacts, including:
-
Underestimation of compound potency (inflated IC50 values)[6][7]
-
Inaccurate structure-activity relationship (SAR) data
-
Compound precipitation in assay plates, leading to inconsistent results
-
Reduced bioavailability in cell-based and in vivo models[4][8]
This guide is structured to help you systematically diagnose and resolve these issues, moving from basic troubleshooting to more advanced formulation strategies.
I. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered when working with poorly soluble quinazoline inhibitors.
Q1: My quinazoline inhibitor won't dissolve in my aqueous assay buffer. What is the first thing I should do?
A1: The standard first step is to prepare a concentrated stock solution in a 100% organic solvent.[9]
-
Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most widely used solvent due to its high solubilizing power for a broad range of organic molecules.[8][9]
-
Protocol for Stubborn Compounds: For particularly challenging compounds, gentle warming (37-50°C) and sonication in a water bath can significantly aid dissolution in DMSO.[9][10] Always ensure the vial is tightly capped to prevent absorption of atmospheric water by the hygroscopic DMSO.
Q2: I've made a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?
A2: This is a classic sign of a compound "crashing out" of solution. The aqueous buffer creates an environment where the compound is no longer soluble at that concentration. The key is to manage the final concentration of both your compound and the organic solvent.
-
Causality: The introduction of the aqueous buffer dramatically increases the polarity of the solvent system, causing the hydrophobic quinazoline inhibitor to self-associate and precipitate.
-
Immediate Actions:
-
Reduce the Final Assay Concentration: This is the simplest first step. Determine if your assay is sensitive enough to detect activity at a lower, more soluble concentration of the inhibitor.[9]
-
Control the Final DMSO Concentration: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.5-1% without significant toxicity or enzyme inhibition. However, it is crucial to verify this for your specific system. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[11]
-
Q3: My compound seems to dissolve initially in the assay buffer with 1% DMSO, but I see precipitate forming over the course of my multi-hour incubation. Why?
A3: You are likely observing a difference between kinetic solubility and thermodynamic solubility.[5][12]
-
Kinetic Solubility: This refers to the ability of a compound to remain in a supersaturated solution for a period after being rapidly diluted from a DMSO stock. This is often what is initially observed.[12]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where any excess compound will precipitate out over time to reach the lowest energy state.[5][12]
-
Solution: If your assay requires long incubation times, the initial kinetic solubility may not be sufficient. You will need to either lower the compound concentration to be at or below its thermodynamic solubility limit or employ formulation strategies to enhance solubility (see Section II).
Q4: I am observing inconsistent IC50 values for the same compound across different experiments. Could solubility be the cause?
A4: Absolutely. Poor solubility is a major contributor to assay variability.[6]
-
Mechanism of Inconsistency: If a compound precipitates, the actual concentration of the inhibitor in solution is unknown and lower than the intended concentration. This can lead to a rightward shift in the dose-response curve and an artificially high IC50 value.[6][7] Minor variations in dilution technique, temperature, or buffer composition can alter the degree of precipitation, leading to high variability between experiments.
-
Self-Validation Protocol:
-
Visual Inspection: Before and after your assay, visually inspect your assay plates (preferably under a microscope) for any signs of compound precipitation.
-
Nephelometry/Turbidimetry: For a more quantitative measure, you can use a plate reader capable of measuring light scattering to assess compound precipitation across a range of concentrations. This can help you define the practical upper concentration limit for your compound in a specific buffer.
-
II. Systematic Troubleshooting Workflow for Solubility Issues
When initial troubleshooting is insufficient, a more systematic approach is required. This workflow guides you through a logical progression of steps to identify a robust solution.
Step 1: Characterize the Problem
Before attempting to solve the problem, you must first define its boundaries.
-
Protocol: Determine the Kinetic Solubility Limit
-
Prepare a serial dilution of your quinazoline inhibitor in 100% DMSO.
-
Add these DMSO stocks to your final aqueous assay buffer to achieve a consistent final DMSO concentration (e.g., 1%).
-
Allow the plate to equilibrate for a set time (e.g., 1-2 hours) at the assay temperature.
-
Measure the turbidity of each well using a nephelometer or by measuring absorbance at a high wavelength (e.g., 650 nm), where the compound itself does not absorb.
-
The concentration at which you see a sharp increase in turbidity is your approximate kinetic solubility limit. This is the maximum concentration you should consider for your assays without further formulation.
-
Step 2: The Co-Solvent & pH Adjustment Strategy
If the required assay concentration is above the kinetic solubility limit in a simple DMSO/buffer system, the next step is to modify the assay buffer itself.
-
The Role of pH: Many quinazoline derivatives contain ionizable groups.[9] For basic quinazolines (a common feature), decreasing the pH of the buffer will lead to protonation of the molecule, increasing its charge and, consequently, its aqueous solubility.[9][13]
-
Action: Test the solubility and activity of your compound in a buffer with a slightly lower pH (e.g., pH 6.8 instead of 7.4), ensuring the pH change does not negatively impact your target enzyme or cells.[9]
-
-
Introducing Co-solvents: Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent.[8][13]
-
Action: Evaluate the addition of a small percentage of a co-solvent to your assay buffer. It's critical to test the tolerance of your assay system to each co-solvent.
-
| Co-Solvent | Typical Starting Concentration (v/v) | Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many enzymes. |
| Propylene Glycol (PG) | 1-5% | Often used in preclinical formulations.[8] |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Can enhance solubility but may be more viscous.[8] |
Troubleshooting Logic Diagram
The following diagram illustrates the decision-making process for addressing solubility issues.
Caption: A decision-making workflow for troubleshooting quinazoline inhibitor solubility.
III. Advanced Formulation Strategies for Highly Insoluble Compounds
For compounds that remain insoluble despite the strategies above, more advanced formulation techniques may be necessary, particularly for cell-based assays and in vivo studies. These methods aim to create stable dispersions or complexes that keep the drug in solution.
Use of Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic drugs, effectively solubilizing them in aqueous media.[8][13]
-
Common Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80): Often used in formulations, but can have biological effects.
-
Solutol® HS-15 (Kolliphor® HS 15): A non-ionic solubilizer and emulsifier with good biocompatibility.[8]
-
-
Protocol: Surfactant Screening
-
Prepare stock solutions of surfactants (e.g., 10% w/v) in your assay buffer.
-
In your assay plate, add the surfactant stock to the buffer to achieve a range of final concentrations (e.g., 0.01% to 0.5%).
-
Add your DMSO stock of the quinazoline inhibitor.
-
Equilibrate and assess for precipitation as described previously.
-
Crucially, run parallel controls to ensure the surfactant itself does not inhibit your target or affect cell viability at the effective concentration. Some excipients can inhibit efflux pumps like P-glycoprotein, which could be a confounding factor in cellular assays.[14]
-
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[8][13]
-
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its relatively high water solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with excellent solubilizing capacity.
-
-
Mechanism of Action:
Caption: Encapsulation of a hydrophobic inhibitor by a cyclodextrin molecule.
-
Experimental Approach: Similar to surfactant screening, test a range of cyclodextrin concentrations in your assay buffer to find the optimal concentration that solubilizes your compound without interfering with the assay.
IV. Summary and Best Practices
-
Always start with a high-quality, anhydrous DMSO stock.
-
Characterize the solubility of your compound early. Don't wait for inconsistent data to force the issue.
-
Control your final DMSO concentration and always use a vehicle control.
-
When modifying buffers, do so systematically. Change one variable at a time (pH, co-solvent type, co-solvent concentration) and validate that the change does not affect your assay readout.
-
For highly insoluble compounds, consider advanced formulations, but be aware of potential off-target effects of the excipients themselves.
By applying these principles and protocols, you can overcome the challenges posed by poorly soluble quinazoline inhibitors and generate reliable, high-quality data to advance your research and drug discovery programs.
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of P-glycoprotein inhibition by excipients and their combinations using an integrated high-throughput process - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Cell Viability: A Guide to Consistent and Reliable Results
Part 1: The Core of the Problem - General Troubleshooting for Inconsistent Results
Inconsistent outcomes in cell viability assays can broadly be categorized into two sources: biological factors and technical factors.[1] Biological variability arises from the inherent nature of the cells and their culture conditions, while technical variability is introduced during the experimental procedure.[1]
Frequently Asked Questions (FAQs): General Issues
Q1: My results show high variability between replicate wells. What are the most likely culprits?
High variability between replicates is a common headache that often points to procedural inconsistencies. The primary suspects are:
-
Uneven Cell Seeding: A non-homogenous cell suspension is a leading cause of variability.[1] If cells are not evenly distributed, different wells will start with a different number of cells, leading to divergent results.
-
The "Why": Cells, especially adherent ones, tend to settle. Failure to thoroughly and frequently mix the cell suspension during plating will result in a gradient of cell density across the plate.
-
Solution: Always gently resuspend your cell suspension before and during the plating process.[1]
-
-
The "Edge Effect": Wells on the perimeter of a multi-well plate are notoriously prone to different environmental conditions than the interior wells.[1][2] This "edge effect" is a significant source of variability.[2]
-
The "Why": The outer wells experience more rapid evaporation of media and are more susceptible to temperature fluctuations.[2][3][4] This can lead to changes in the concentration of media components and test compounds, ultimately impacting cell health and assay performance.[1][2]
-
Solution: To create a more uniform environment, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental analysis.[1] For longer incubations, using a plate sealer can also help minimize evaporation.[2][4]
-
-
Pipetting Errors: Inconsistent or inaccurate pipetting of cells, reagents, or test compounds will directly translate to variable results.[1]
-
The "Why": Even small volume discrepancies can alter cell numbers and reagent concentrations, significantly affecting the final readout.
-
Solution: Ensure your pipettes are regularly calibrated. Use a consistent pipetting technique, including the same speed and immersion depth for each well.[1]
-
Q2: I'm seeing significant experiment-to-experiment variability, even when I run the same assay. Why?
This issue often stems from subtle shifts in your biological starting materials or culture conditions.
-
Cell Passage Number and Health: The physiological state of your cells is paramount.
-
The "Why": As cells are passaged repeatedly, they can undergo changes in morphology, growth rate, and metabolic activity, all of which can influence their response to a stimulus.[1] Cells should ideally be in the exponential growth phase for optimal and consistent metabolic activity.[1][5] Using cells that are over-confluent or have been in culture for too long can lead to spontaneous cell death and unreliable results.[6][7]
-
Solution: Maintain a detailed record of cell passage numbers and aim to use cells within a consistent and relatively low passage range. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[5]
-
-
Inconsistent Culture Conditions: Minor variations in the culture environment can have a major impact.
-
The "Why": Changes in media formulation, serum batch, incubator temperature, or CO2 levels can alter cell metabolism and growth, leading to different assay outcomes.[8]
-
Solution: Standardize your cell culture workflow as much as possible. Use the same batch of media and serum for a set of experiments whenever feasible. Regularly check and calibrate your incubator.[7]
-
| Factor | Common Cause of Inconsistency | Recommended Solution |
| Cell Seeding | Non-homogenous cell suspension | Thoroughly mix cell suspension before and during plating.[1] |
| Plate Layout | "Edge Effect" due to evaporation and temperature gradients | Fill perimeter wells with sterile PBS/media and exclude from analysis.[1] Use a plate sealer for long incubations.[2] |
| Pipetting | Inaccurate or inconsistent dispensing of volumes | Regularly calibrate pipettes and maintain a consistent technique.[1] |
| Cell Health | High cell passage number or over-confluency | Use cells within a consistent, low passage range and ensure they are in the exponential growth phase.[1][5] |
| Culture Conditions | Variations in media, serum, or incubator settings | Standardize all culture parameters and use consistent reagent batches.[7][8] |
Part 2: Assay-Specific Troubleshooting
Different viability assays measure different cellular parameters, and each comes with its own set of potential pitfalls.
Focus on: Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1)
These colorimetric assays are widely used but are susceptible to chemical interference. They measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan product.[9]
Q3: My MTT assay results are not reproducible. What are some common pitfalls?
-
Incomplete Solubilization of Formazan Crystals: The purple formazan crystals produced in the MTT assay are insoluble and must be fully dissolved before reading the absorbance.[5][6]
-
Interference from Test Compounds: Some compounds can directly interact with the MTT reagent or the formazan product.[1][9]
-
The "Why": Colored compounds can interfere with absorbance readings, while reducing or oxidizing agents can non-enzymatically alter the tetrazolium salt, leading to false-positive or false-negative results.[9][10]
-
Solution: Always run a "no-cell" control containing your test compound in media with the assay reagent.[1][10] This will reveal any direct chemical interaction. If interference is detected, consider washing the cells with PBS to remove the compound before adding the MTT reagent.[9]
-
-
MTT Toxicity: The MTT reagent itself can be toxic to cells, especially at high concentrations or with prolonged exposure.[1][10]
Protocol 1: Cell-Free Assay Interference Control
This protocol is crucial for identifying if your test compound directly interferes with the assay chemistry.[1]
-
Plate Setup: In a 96-well plate, add cell culture medium to several wells.
-
Compound Addition: Add serial dilutions of your test compound to the wells, mirroring the concentrations used in your cell-based experiment. Include vehicle control wells.[1]
-
Assay Reagent Addition: Add the assay reagent (e.g., 10 µL of MTT solution) to each well.[1]
-
Incubation: Incubate the plate under the same conditions as your cell viability assay.[1]
-
Solubilization (if required): For MTT, add the solubilization solution.
-
Read Plate: Measure the absorbance or fluorescence. A significant signal in the absence of cells indicates interference.
Focus on: ATP-Based Assays (e.g., CellTiter-Glo®)
These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[10] They are generally considered more sensitive than tetrazolium assays.[11][12]
Q4: My ATP-based assay is showing high background or inconsistent readings. What should I check?
-
Incomplete Cell Lysis: For the luciferase enzyme to access the ATP, the cells must be completely lysed.
-
The "Why": Inefficient lysis will result in an underestimation of the ATP content and, therefore, cell viability.
-
Solution: Ensure adequate mixing after adding the lysis/reagent buffer. An orbital shaker is recommended for this step.[10]
-
-
Temperature Gradients: The luciferase enzyme's activity is temperature-dependent.
-
The "Why": If there are temperature variations across the plate when the reading is taken, it will lead to inconsistent luminescent signals.
-
Solution: Equilibrate the plate to room temperature for at least 30 minutes before adding the reagent and reading the luminescence.[10]
-
-
Compound Interference: Some compounds can inhibit the luciferase enzyme.
-
The "Why": Inhibition of luciferase will lead to a lower luminescent signal, falsely indicating lower cell viability.
-
Solution: Similar to tetrazolium assays, perform a cell-free control with your compound to check for direct effects on the assay chemistry.
-
Workflow for Troubleshooting Inconsistent Cell Viability Assays
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Blog [midsci.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison of MTT and ATP-based assays commonly used in cell viability and proliferation studies. | AAT Bioquest [aatbio.com]
- 12. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
strategies to reduce background noise in kinase activity assays
A Guide to Reducing Background Noise and Ensuring Data Integrity
Welcome to the technical support center for kinase activity assays. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven strategies to address a common yet critical challenge: high background noise. This guide moves beyond simple checklists to explain the causality behind experimental issues, empowering you to troubleshoot effectively and generate reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" and why is it a problem in my kinase assay?
High background refers to a significant signal detected in your negative control wells, which should ideally have little to no activity. This unwanted signal can be caused by various factors, including non-enzymatic substrate phosphorylation, contamination, or issues with detection reagents.
The primary problem with high background is that it narrows the assay window, reducing the signal-to-background (S/B) ratio. A low S/B ratio makes it difficult to distinguish a true positive signal (kinase activity) from noise, potentially leading to false negatives or inaccurate quantification of inhibitor potency.[1][2] An excellent and robust assay, particularly for high-throughput screening (HTS), should have a Z'-factor between 0.5 and 1.0, which is heavily dependent on a low background and high signal window.[2]
Q2: I'm seeing a high signal in my "no enzyme" control. What are the likely causes and how do I fix it?
A high signal in the absence of your kinase is a critical issue that points to non-enzymatic sources of background. Here’s a systematic approach to troubleshooting this problem.
Caption: Troubleshooting high signal in "no enzyme" controls.
Detailed Explanations:
-
Substrate Purity and Stability: Low-purity peptide or protein substrates can be a source of background. Contaminating phosphopeptides or proteins in the substrate preparation will be detected as a positive signal. Additionally, some substrates may be inherently unstable and undergo non-enzymatic phosphorylation or degradation.
-
Solution: Use substrates of the highest possible purity (e.g., >95% for peptides). When possible, use a physiological substrate to ensure specificity.[3] Test the substrate alone (without ATP or enzyme) with your detection system to see if it generates a signal.
-
-
ATP Quality and Non-Enzymatic Hydrolysis: ATP solutions can undergo hydrolysis over time, leading to the accumulation of ADP and inorganic phosphate.[4] This is particularly problematic for ADP-detection assays (e.g., ADP-Glo™) where contaminating ADP will generate a high background signal.[5] The presence of certain divalent metal ions can also promote non-enzymatic phosphoryl transfer.[6]
-
Solution: Use high-quality, "ultra-pure" ATP. Prepare fresh ATP stocks and avoid multiple freeze-thaw cycles. Store aliquots at -80°C.
-
-
Buffer Components and Contaminants: Contaminating kinases in recombinant protein preparations or cell lysates can lead to background phosphorylation.[3] Furthermore, some buffer components can interfere with the assay chemistry. For instance, in assays detecting phosphorylation, contaminating phosphatases can remove the phosphate group from the product, while phosphatase inhibitors like vanadate might interfere with the kinase reaction itself.[3]
Troubleshooting Guides by Assay Type
The source of background noise can often be specific to the detection technology being used.
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™)
Q3: My luminescence assay has a high background signal. What should I check?
High background in luminescence assays often stems from issues with the plate, reagents, or well-to-well crosstalk.[9][10]
| Potential Cause | Explanation | Troubleshooting Steps |
| Plate Choice | Clear or black plates are not optimal for luminescence. Clear plates allow crosstalk, while black plates absorb light, reducing the signal.[9] | Use solid white, opaque-walled plates. These are designed to maximize light reflection and signal output.[1][9] |
| Well-to-Well Crosstalk | A very strong signal in one well can bleed into adjacent wells, artificially raising their readings. This is a common issue with white plates.[11] | 1. Avoid placing very high-signal wells (e.g., positive controls) next to very low-signal wells (e.g., negative controls).[11] 2. If crosstalk is severe, consider using a black plate, but be aware this will reduce your overall signal intensity.[9] 3. Some plate readers have software with crosstalk correction algorithms.[10] |
| Reagent Issues | Reagents not equilibrated to room temperature can cause signal drift during plate reading. Bubbles can scatter light and cause erroneous readings.[9][12] | 1. Ensure all reagents, especially detection reagents, have fully thawed and equilibrated to room temperature before use.[12] 2. Be careful during reagent addition to avoid introducing bubbles.[9] |
| Contaminating ADP in ATP Stock | This is specific to ADP-detection assays. Pre-existing ADP in the ATP reagent will produce a high background signal. | Use a high-purity ATP source specifically recommended for kinase assays to minimize ADP contamination.[5] |
Fluorescence-Based Assays (FP, TR-FRET)
Q4: I'm seeing high background in my fluorescence polarization (FP) or TR-FRET assay. What could be the cause?
Fluorescence assays are susceptible to interference from test compounds and non-specific binding.
-
Compound Autofluorescence: Test compounds themselves may be fluorescent at the excitation or emission wavelengths of your assay, leading to a false positive signal.[2][3]
-
Protocol for Checking Compound Interference:
-
Prepare a set of control wells containing assay buffer and your test compound at the screening concentration.
-
Do not add the enzyme, substrate, or detection reagents.
-
Read the plate on your fluorometer. A significant signal in these wells indicates compound autofluorescence.
-
-
-
Non-Specific Binding: In FP assays, the fluorescently labeled peptide or tracer can bind non-specifically to the well surface or other components, causing a high background polarization signal.
-
Solution: Include detergents like Tween-20 (typically 0.01-0.05%) in your assay buffer to reduce non-specific binding. Ensure you are using low-binding microplates.[13]
-
-
High ATP Concentration (TR-FRET): Some TR-FRET assays can be sensitive to high concentrations of ATP, which may interfere with the signal generation.[14]
-
Solution: Optimize the ATP concentration. It should ideally be at or near the Km of the kinase to ensure good activity without causing interference.[13]
-
Radiometric Assays (e.g., 32P or 33P Filter Binding)
Q5: My radiometric filter binding assay shows high counts in the background wells. How can I reduce this?
While often considered the "gold standard" for their direct readout, radiometric assays can still suffer from background issues, typically related to incomplete washing.[15][16]
Caption: Key steps to troubleshoot radiometric assay background.
-
Inefficient Washing: The most common cause of high background is the failure to completely wash away unreacted [γ-32P]ATP. The phosphorylated substrate binds to the phosphocellulose paper (like P81), while the negatively charged free ATP should be washed away by the acidic wash buffer.[17]
-
Optimized Wash Protocol:
-
After spotting the reaction onto the filter paper and allowing it to air dry, submerge the paper in a large volume of chilled 0.5% phosphoric acid.[17]
-
Wash at least 4 times for 5 minutes each with fresh, chilled phosphoric acid.[17] Some protocols may benefit from extended wash steps.[18][19]
-
Perform a final wash with acetone to aid in drying.[17]
-
-
-
Poor Substrate Binding: The principle of the assay relies on the peptide substrate binding to the negatively charged phosphocellulose paper. If your substrate does not bind efficiently, the signal (and potentially the background) will be inconsistent.
-
Solution: Ensure your peptide substrate has a net positive charge to facilitate binding to the paper. The acidic wash conditions help in this regard. The P81 paper is a cation exchanger; substrates must be able to bind effectively for the assay to work.[20]
-
Advanced Troubleshooting: Kinase-Specific Issues
Q6: Could the kinase itself be the source of my high background?
Yes, in some cases, the kinase's intrinsic properties can contribute to background signal, particularly through autophosphorylation.
-
Kinase Autophosphorylation: Many kinases phosphorylate themselves, a process known as autophosphorylation.[21] This can be an important regulatory mechanism, but in an assay, it can contribute to the background signal, especially if it occurs in the absence of the intended substrate.[22][23][24]
-
How to Test for Autophosphorylation:
-
Set up a reaction that includes the kinase and ATP but omits the peptide/protein substrate.
-
Run this alongside your "no enzyme" control and your complete reaction.
-
A signal in the "no substrate" well that is significantly higher than the "no enzyme" control indicates autophosphorylation.[13]
-
-
Mitigation Strategies:
-
Optimize Enzyme Concentration: Titrate the kinase to the lowest concentration that still provides a robust signal with the substrate. This minimizes the contribution of autophosphorylation.
-
Assay Kinetics: Measure the initial reaction velocity where substrate phosphorylation is linear and autophosphorylation may be less significant.
-
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intrinsic Reactivity of ATP and the Catalytic Proficiencies of Kinases Acting on Glucose, N-Acetylgalactosamine, and Homoserine: A THERMODYNAMIC ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 11. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [worldwide.promega.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. LSA-50 paper: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. lirias.kuleuven.be [lirias.kuleuven.be]
- 21. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autophosphorylation is required for high kinase activity and efficient transformation ability of proteins encoded by host range alleles of v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A critical evaluation of protein kinase regulation by activation loop autophosphorylation | eLife [elifesciences.org]
- 24. Screening for Inhibitors of Kinase Autophosphorylation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Purification Methods for 4-Anilinoquinazoline Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 4-anilinoquinazoline analogs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As a class of compounds frequently investigated as kinase inhibitors, achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2] This document provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Section 1: Common Purification Challenges & FAQs
This section addresses the most frequent and critical issues researchers face when purifying 4-anilinoquinazoline derivatives.
Q1: My final compound shows persistent impurities after flash chromatography. What are the likely culprits and how can I remove them?
A1: This is a common challenge. The impurities are often structurally similar to your target compound, making separation difficult. The most common culprits are unreacted starting materials and closely related side-products.
-
Unreacted 4-Chloroquinazoline Starting Material: The synthesis of 4-anilinoquinazolines typically involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.[3][4][5] If the reaction does not go to completion, the chloro-precursor will remain.
-
Why it's a problem: It is less polar than your desired product (which has an additional N-H for potential hydrogen bonding) but can have a similar retention factor (Rf) on TLC.
-
Troubleshooting Strategy:
-
Reaction Monitoring: Ensure the reaction is complete via TLC or LC-MS before workup. If it stalls, consider extending the reaction time or using microwave irradiation, which can promote faster and more efficient reactions.[4][5]
-
Chromatography Optimization: Use a shallower gradient during flash chromatography. A slow increase in the polar solvent percentage can improve the separation between the slightly more polar product and the less polar starting material. Consider switching to a different solvent system (see Table 1).
-
Acidic Wash: During the workup phase, a dilute acid wash (e.g., 1M HCl) can sometimes help by protonating the basic quinazoline nitrogen, altering its solubility, though care must be taken not to hydrolyze the product.
-
-
-
Excess Aniline Starting Material: An excess of the aniline reagent is often used to drive the reaction to completion.
-
Why it's a problem: Anilines are basic and can be difficult to remove completely, especially if they are high-boiling.
-
Troubleshooting Strategy:
-
Aqueous Acid Wash: The most effective method. During your workup, wash the organic layer (e.g., EtOAc, DCM) thoroughly with dilute aqueous HCl (0.5-1M). The aniline will form a water-soluble ammonium salt and partition into the aqueous phase.
-
SCX Cartridge: For small-scale purifications, solid-phase extraction using a Strong Cation Exchange (SCX) cartridge can be highly effective at scavenging residual basic anilines.
-
-
-
Di-substituted or Isomeric Products: Depending on the specific functionalities on your aniline or quinazoline core, side reactions can occur.
-
Why it's a problem: These isomers often have nearly identical polarities to the desired product, making chromatographic separation extremely challenging.
-
Troubleshooting Strategy:
-
Crystallization: This is often the most powerful technique for removing isomeric impurities. A carefully selected solvent system can allow for the selective crystallization of the desired product, leaving the impurities in the mother liquor.[6][7]
-
Preparative HPLC/SFC: If crystallization fails, reverse-phase preparative HPLC or supercritical fluid chromatography (SFC) may be required.[8][9] These techniques offer much higher resolving power than standard flash chromatography.
-
-
Q2: I'm struggling to crystallize my 4-anilinoquinazoline analog. How do I systematically find a suitable solvent system?
A2: Crystallization is an excellent method for achieving high purity, often superior to chromatography for removing trace impurities.[10] The key is finding a solvent or solvent pair where your compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8]
Systematic Approach to Solvent Screening:
-
Single Solvent Screening (Small Scale):
-
Place ~10-20 mg of your compound into several small vials.
-
Add a common solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good for single-solvent crystallization.
-
If it is sparingly soluble at room temperature, heat the vial gently. If the compound dissolves upon heating, it's a good candidate.
-
Allow the vial to cool slowly to room temperature, then place it in an ice bath or freezer. Observe for crystal formation.
-
-
Solvent/Anti-Solvent System: This is often more successful.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DCM, THF, or DMF).
-
Slowly add a miscible "anti-solvent" (one in which it is poorly soluble, e.g., Hexanes, Heptane, Diethyl Ether, Water) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the system to stand undisturbed. The slow evaporation of the more volatile solvent or slow cooling will often induce crystallization.
-
Q3: My purification yield is very low. Where could I be losing my product?
A3: Low yield is a frustrating issue that can stem from multiple points in the purification process.
-
Precipitation during Workup: Some 4-anilinoquinazoline analogs, especially those with basic side chains, can precipitate at the interface of aqueous and organic layers if the pH is not optimal. Ensure the aqueous layer's pH is appropriate to keep your compound in the organic phase.
-
Streaking on Silica Gel: Highly polar or basic analogs can streak badly on silica gel, leading to broad fractions and poor recovery.
-
Solution: Pre-treat your eluent with 0.5-1% triethylamine (TEA) or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic compound and resulting in sharper peaks.
-
-
Irreversible Binding: In rare cases, a compound might irreversibly bind to the stationary phase. This is less common with standard silica gel but can be tested by analyzing a small amount of the post-column silica for your compound.
-
Overly Aggressive Crystallization: Crash precipitation by adding anti-solvent too quickly or cooling too rapidly can trap impurities and reduce the isolated yield of pure material. Slow, controlled crystallization is key.[8]
Section 2: Methodologies and Protocols
Protocol 1: General Flash Column Chromatography
This protocol is a standard starting point for purifying 4-anilinoquinazoline analogs on a 1-gram scale.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude product in DCM or EtOAc.
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems (see Table 1). An ideal system gives your product an Rf value of ~0.2-0.35.
-
Visualize under UV light (254 nm). Note the separation between your product and impurities.
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Fill the column about one-third full with your initial, low-polarity eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
In a separate beaker, create a slurry of silica gel (e.g., 230-400 mesh) in the same eluent.[11]
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Tap the column gently to settle the silica bed and drain the excess solvent until it is just level with the top of the silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel or Celite™ to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.[11]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
If using gradient elution, gradually increase the percentage of the polar solvent.[11] For example, start with 10% EtOAc/Hexanes, then move to 20%, 30%, and so on, collecting fractions throughout.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Concentrate the combined fractions under reduced pressure to yield your purified compound.
-
Section 3: Data & Reference Tables
Table 1: Common Purification Solvent Systems
This table provides starting points for developing purification methods for 4-anilinoquinazoline analogs, which are typically moderately polar compounds.
| Purification Method | Solvent System (Non-polar:Polar) | Target Compound Polarity | Notes |
| Flash Chromatography | Hexanes : Ethyl Acetate | Low to Medium | The most common starting point. Good for general purification.[12] |
| Dichloromethane : Methanol | Medium to High | Stronger eluting power. Good for more polar analogs. Add 1% TEA for basic compounds. | |
| Toluene : Acetone | Medium | Offers different selectivity compared to ester/alcohol systems. Can help separate tough impurities. | |
| Crystallization | Ethanol or Isopropanol | Medium | Often used for final purification. Many quinazoline derivatives crystallize well from alcohols.[7][13] |
| Acetonitrile / Water | Medium to High | Good for compounds with some water solubility. | |
| Dichloromethane / Hexanes | Low to Medium | A common solvent/anti-solvent pair. | |
| Ethyl Acetate / Heptane | Low to Medium | Another effective solvent/anti-solvent pair. |
Table 2: Characterization of Purity
After purification, it is essential to confirm the purity and identity of your compound.
| Analytical Method | Purpose | Common Observations for 4-Anilinoquinazolines |
| ¹H NMR | Structural confirmation and purity assessment. | Look for sharp signals. The N-H proton of the anilino linker is often a broad singlet. Absence of signals from starting materials. |
| LC-MS | Purity assessment and mass confirmation. | A single sharp peak in the chromatogram (e.g., >98% by area). The observed mass should match the calculated mass for [M+H]⁺.[14] |
| HRMS | Exact mass confirmation. | Provides high-resolution mass data to confirm the elemental composition.[15] |
| Melting Point | Purity indicator. | A sharp melting range (e.g., within 1-2 °C) indicates high purity. |
| X-ray Crystallography | Absolute structural confirmation. | Provides unambiguous proof of structure and stereochemistry if a suitable single crystal can be obtained.[1][6] |
References
- 1. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating Compound Instability in Cell Culture Media
Welcome to the Technical Support Center dedicated to addressing the pervasive challenge of compound instability in cell culture media. This resource is designed for researchers, scientists, and drug development professionals who encounter confounding results that may stem from the degradation or loss of their test compounds during in vitro experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding compound stability in cell culture.
Q1: How can I determine if my compound is unstable in my specific cell culture medium?
A1: The most direct method is to conduct a stability study. This involves incubating your compound in the complete cell culture medium (including serum) at 37°C and 5% CO2 for the duration of your experiment.[1] You would then collect samples of the medium at various time points (e.g., 0, 24, 48, 72 hours) and quantify the concentration of the parent compound using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1] A time-dependent decrease in concentration is a clear indicator of instability.
Q2: What are the primary factors that can cause my compound to be unstable in cell culture?
A2: Compound instability in cell culture is multifactorial and can be broadly categorized as follows:
-
Chemical Instability: The compound may degrade due to the physicochemical properties of the culture medium. Key factors include:
-
pH: The pH of the medium can influence hydrolysis and other chemical degradation pathways.[1]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light.[1]
-
Oxidation: Reactive oxygen species (ROS) present in the media can lead to oxidative degradation of susceptible compounds.[2]
-
-
Metabolic Instability: The cells themselves can metabolize the compound into inactive or active metabolites.[1]
-
Physical Instability:
-
Precipitation: The compound's concentration may exceed its solubility in the aqueous culture medium, leading to precipitation.[3][4] This is a common issue for hydrophobic compounds when diluted from a high-concentration organic stock solution.
-
Adsorption: The compound may bind non-specifically to plasticware (e.g., flasks, plates) or to proteins present in the serum, reducing its bioavailable concentration.[1][5]
-
Q3: Can components of the cell culture medium itself affect my compound's stability?
A3: Absolutely. Media components can play a significant role. For instance, certain vitamins, like riboflavin, can act as photosensitizers, promoting the degradation of other light-sensitive compounds.[6] Conversely, some components, such as serum proteins, can have a dual effect. They can bind to and stabilize a compound, but this binding can also reduce the free concentration available to the cells.[1][7][8] Additionally, lot-to-lot variability in media and serum can introduce inconsistencies that affect compound stability.[1]
Q4: My compound appears to be unstable. What are my options for conducting a long-term experiment?
A4: If your compound shows instability, consider the following strategies:
-
More Frequent Dosing: Replenish the media with freshly prepared compound at regular intervals to maintain a more consistent concentration.[1][9]
-
Use a More Stable Analog: If available, a structurally similar compound with improved stability may be a suitable alternative.[1]
-
Adjust the Experimental Design: If feasible, shorten the experiment's duration to minimize the impact of degradation.[1]
-
Incorporate Antioxidants: For compounds susceptible to oxidation, the addition of antioxidants to the culture medium can be beneficial.[10][11] However, it's crucial to ensure the antioxidant itself doesn't interfere with your assay.
-
Use Peptide-Stabilized Amino Acids: For issues related to the instability of certain amino acids in the media (like glutamine), commercially available dipeptide forms (e.g., L-alanyl-L-glutamine) offer enhanced stability.[12]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues related to compound instability.
Issue 1: Diminished or No Biological Effect in a Multi-Day Experiment
You observe that your compound loses its expected biological activity over the course of a multi-day experiment.
| Potential Cause | Explanation | Recommended Action |
| Compound Degradation | The compound is chemically unstable at 37°C in the culture medium.[1] | Perform a stability assessment as described in the protocol below. If instability is confirmed, consider more frequent media changes with freshly added compound.[1] |
| Metabolic Instability | The cells are metabolizing the compound into an inactive form.[1] | Conduct an in vitro metabolic stability assay using liver microsomes or S9 fractions to assess the compound's susceptibility to metabolism. If the compound is rapidly metabolized, you may need to use a higher initial concentration (if not cytotoxic) or dose more frequently.[1] |
| Binding to Plasticware or Serum Proteins | The compound is adsorbing to the surfaces of the culture plates or is being sequestered by serum proteins, reducing its bioavailable concentration.[1][13] | To assess non-specific binding, incubate the compound in media without cells and measure its concentration over time.[13] Consider using low-binding plates. The impact of serum can be evaluated by testing at different serum concentrations.[13] |
Issue 2: Immediate Precipitation Upon Addition to Media
When you add your compound's stock solution to the cell culture medium, you immediately observe a precipitate.
| Potential Cause | Explanation | Recommended Action |
| Exceeding Aqueous Solubility | The final concentration of the compound in the media is higher than its solubility limit in an aqueous environment.[3] | Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test.[3] |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out" of solution.[3] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently mixing.[3] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[3] | Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can cause both compound precipitation and cellular toxicity. | Ensure the final solvent concentration is typically less than 0.5% and is non-toxic to your cells.[9] |
Issue 3: Inconsistent or Irreproducible Experimental Results
You are observing high variability between replicate wells or between experiments conducted at different times.
| Potential Cause | Explanation | Recommended Action |
| Stock Solution Instability | The compound is degrading in the stock solution, leading to inconsistent final concentrations. | Prepare fresh stock solutions before each experiment or aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store stock solutions at the recommended temperature (-20°C or -80°C) and protect them from light if they are photosensitive.[1] |
| Media Component Variability | Lot-to-lot differences in cell culture media or serum can affect compound stability and cellular responses.[1] | Use a single lot of media and serum for a set of related experiments. When switching to a new lot, it is advisable to perform a qualification experiment to ensure consistency.[1] |
| Precipitation Over Time | The compound may be slowly precipitating out of solution during the incubation period.[4] | Visually inspect the wells for any precipitate at the end of the experiment. Consider the troubleshooting steps for precipitation mentioned above. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Assessing Compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of a compound in your specific cell culture medium over time.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with serum and supplements)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
Analytical instrument (LC-MS/MS or HPLC-UV)
Procedure:
-
Preparation: Pre-warm the complete cell culture medium to 37°C.
-
Incubation:
-
Spike the pre-warmed medium with the compound stock solution to the final working concentration.[14]
-
Aliquot the medium containing the compound into sterile tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.[1]
-
Immediately store the collected sample at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Thaw all samples and analyze them using a validated LC-MS/MS or HPLC-UV method to quantify the concentration of the parent compound.
-
-
Data Interpretation:
-
Plot the compound concentration against time. A significant decrease in concentration indicates instability.[1]
-
Caption: Workflow for assessing compound stability in cell culture medium.
Protocol 2: Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for experimental reproducibility.
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble (e.g., DMSO, ethanol).[15] Ensure the chosen solvent is compatible with your cell line.
-
Weighing and Dissolving:
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.[15]
-
Aliquoting and Storage:
Caption: Best practices for preparing and storing stock solutions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antioxidant - Wikipedia [en.wikipedia.org]
- 11. Antioxidants effectively prevent oxidation-induced protein damage in OLN 93 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. phytotechlab.com [phytotechlab.com]
Technical Support Center: Mitigating Compound Precipitation in Stock Solutions
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding compound precipitation.
Q1: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous buffer/media. Why did this happen?
This is a classic case of antisolvent precipitation, often referred to as "crashing out."[1] Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your buffer or cell culture medium.[2] The rapid change in solvent polarity upon dilution causes the compound to fall out of solution.
Q2: My stock solution was clear when I prepared it, but now I see crystals after storing it at -20°C. What is the cause?
This is likely due to temperature-dependent solubility. Many compounds are less soluble at lower temperatures.[3] Upon freezing, the solubility limit of your compound in the solvent may have been exceeded, leading to crystallization. Repeated freeze-thaw cycles can exacerbate this issue.[1]
Q3: Can I just vortex or heat the solution to redissolve the precipitate?
While gentle warming and vortexing can sometimes redissolve a precipitate, it is crucial to proceed with caution.[4] Excessive heat can degrade thermally sensitive compounds. If the precipitate does not readily dissolve, it is generally not recommended to use the stock solution, as the final concentration will be unknown and lower than intended.[3] It is best to prepare a fresh solution.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
To avoid cytotoxic effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[5] However, the optimal concentration can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q5: Should I filter out the precipitate and use the remaining solution?
No, this is not recommended. Filtering the solution will remove the precipitated compound, leading to a stock solution with an unknown and lower-than-calculated concentration.[3] This will compromise the accuracy and reproducibility of your experiments.
Troubleshooting Guide: A Proactive Approach to Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing compound precipitation.
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Solutions
Potential Causes:
-
Antisolvent Effect: The compound's solubility is significantly lower in the final aqueous solution compared to the initial organic solvent.[1]
-
High Final Concentration: The target concentration in the aqueous medium exceeds the compound's aqueous solubility limit.[3]
-
Rapid Dilution: Direct and rapid addition of the stock solution to the aqueous medium can create localized areas of high concentration, promoting precipitation.[3]
-
pH Mismatch: The pH of the aqueous medium may not be optimal for keeping an ionizable compound in its soluble form.[6][7]
Mitigation Strategies and Protocols:
1. Optimize the Dilution Protocol:
-
Pre-warm the aqueous medium: Warming the buffer or cell culture medium to 37°C can increase the solubility of some compounds.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution.[3] For example, first, dilute the high-concentration stock into a smaller volume of pre-warmed medium, then add this intermediate dilution to the final volume.
-
Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while continuously vortexing or stirring.[4] This helps to rapidly disperse the compound and avoid localized supersaturation.
2. Employ Co-solvents:
For particularly challenging compounds, the use of a co-solvent in the final aqueous solution can enhance solubility.[8][9]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used co-solvents in biological experiments.[8][]
-
Protocol for Co-solvent Use:
-
Prepare your aqueous buffer or medium.
-
Add the desired co-solvent to a final concentration that is compatible with your experimental system (typically 1-5%).
-
Proceed with the optimized dilution protocol described above, adding your compound's stock solution to the co-solvent-containing medium.
-
3. Adjust the pH of the Final Solution:
The solubility of ionizable compounds is highly dependent on pH.[11][12]
-
Determine the Compound's pKa: If the pKa is known, you can adjust the pH of the buffer to favor the more soluble ionized form. For acidic compounds, a higher pH increases solubility, while for basic compounds, a lower pH is beneficial.[13][14]
-
Experimental pH-Solubility Profile: If the pKa is unknown, you can empirically determine the optimal pH by preparing a series of buffers with varying pH values and observing the compound's solubility.[15]
4. Reduce the Final Concentration:
If precipitation persists, the most straightforward solution is often to lower the final working concentration of the compound to a level below its aqueous solubility limit.[3]
Issue 2: Precipitation During Storage
Potential Causes:
-
Temperature-Dependent Solubility: The compound is less soluble at the storage temperature (-20°C or -80°C) than at room temperature.[3]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can promote the formation and growth of crystals.[1]
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation over time, increasing the compound's concentration and potentially exceeding its solubility limit.[16]
-
Compound Instability: The compound may degrade over time into less soluble byproducts.[3]
Mitigation Strategies and Protocols:
1. Best Practices for Storage:
-
Aliquot Stock Solutions: Prepare single-use aliquots to minimize the number of freeze-thaw cycles.[1][4]
-
Use Appropriate Vials: Store stock solutions in glass vials with screw caps that have a Teflon liner to ensure a tight seal and prevent solvent evaporation.[16] For light-sensitive compounds, use amber vials.[17]
-
Optimal Storage Temperature: While -20°C is common, -80°C is often preferred for long-term storage to better preserve compound stability.[4]
2. Consider Alternative Solvents or Solvent Systems:
If a compound consistently precipitates in a particular solvent upon freezing, it may be necessary to explore other solvent options.
-
Solvent Miscibility and Polarity: When selecting an alternative solvent, consider its miscibility with your final aqueous solution and its polarity in relation to your compound's properties.
-
Co-solvent Addition to Stock: In some cases, adding a small percentage of a co-solvent to the primary stock solvent can improve solubility at low temperatures.
3. Re-dissolution Protocol for Thawed Aliquots:
-
Equilibrate to Room Temperature: Allow the frozen aliquot to thaw completely and equilibrate to room temperature before use.[4]
-
Visual Inspection: Always visually inspect the thawed solution for any signs of precipitation.
-
Gentle Re-solubilization: If a small amount of precipitate is observed, gentle warming in a 37°C water bath and brief sonication can be attempted to redissolve the compound.[1][4] If the precipitate persists, discard the aliquot.
Data Presentation
Table 1: Properties of Common Solvents Used for Stock Solutions
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Aprotic, highly polar. Good for a wide range of hydrophobic compounds. Can be toxic to some cells at concentrations >0.5%.[5] |
| Ethanol | 4.3 | 78.4 | Protic, polar. Less toxic than DMSO. Good for moderately polar compounds. |
| Methanol | 5.1 | 64.7 | Protic, polar. Can be toxic. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Aprotic, polar. Similar to DMSO but can be more toxic. |
| Water | 10.2 | 100 | Protic, highly polar. Suitable for polar, water-soluble compounds. |
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation.
Solvent Selection Decision Tree
Caption: Decision tree for initial solvent selection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. enfanos.com [enfanos.com]
- 17. phytotechlab.com [phytotechlab.com]
dealing with ambiguous western blot results for p-EGFR
As a Senior Application Scientist, I understand that ambiguous Western blot results for phosphorylated Epidermal Growth Factor Receptor (p-EGFR) can be a significant source of frustration and can impede critical research progress. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve these challenges effectively. Our approach is grounded in scientific principles and field-proven expertise to ensure the integrity and reliability of your experimental data.
Technical Support Center: p-EGFR Western Blotting
This guide is structured to address specific issues you may encounter, from sample preparation to signal detection. We will delve into the "why" behind each step, empowering you to make informed decisions in your experiments.
Troubleshooting Guide: From Faint Bands to High Background
Ambiguous p-EGFR Western blot results often fall into several common categories. Here, we address these issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Weak or No p-EGFR Signal
Question: I've performed my Western blot, but the band for p-EGFR is extremely faint or completely absent, even though I expect it to be present. What could be the cause?
Answer: This is a common issue that can stem from several factors, primarily related to the preservation of the phosphorylation state and the abundance of the target protein.
Causality & Solutions:
-
Inadequate Inhibition of Endogenous Enzymes: Upon cell lysis, endogenous phosphatases and proteases are released and can rapidly dephosphorylate or degrade your target protein.[1][2]
-
Low Abundance of p-EGFR: The fraction of phosphorylated EGFR may be very low compared to the total EGFR population, especially in the absence of stimulation.[5][6]
-
Solution:
-
Induce Phosphorylation: Many cell lines require stimulation with a ligand like Epidermal Growth Factor (EGF) to induce robust EGFR phosphorylation.[5][7] Perform a time-course experiment with EGF treatment to determine the optimal stimulation time for your specific cell model.[5]
-
Increase Protein Load: You may need to load a higher amount of total protein (e.g., 50-100 µg) per lane to detect low-abundance phosphoproteins.[8]
-
-
-
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough or used at an incorrect dilution.
-
Solution:
-
Antibody Validation: Ensure your p-EGFR antibody is validated for Western blotting.[9][10]
-
Optimize Dilution: Perform a dot blot or a dilution series to determine the optimal concentration for your primary antibody.
-
Positive Control: Always include a positive control lysate from a cell line known to express high levels of p-EGFR (e.g., EGF-stimulated A431 cells) to validate your protocol and antibody performance.[7][11][12]
-
-
-
Inefficient Protein Transfer: Given that EGFR is a relatively large protein (~175 kDa), its transfer from the gel to the membrane can be inefficient.[13]
Issue 2: High Background Obscuring the p-EGFR Signal
Question: My p-EGFR blot has a very dark or splotchy background, making it difficult to discern a specific band. What's causing this and how can I fix it?
Answer: High background is typically due to non-specific binding of your primary or secondary antibodies, or issues with your blocking and washing steps.
Causality & Solutions:
-
Inappropriate Blocking Agent: For phospho-specific antibodies, the choice of blocking buffer is critical.
-
Solution: Avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.[4][15][16] A 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is the recommended blocking buffer for detecting phosphorylated proteins.[4][12][15]
-
-
Incorrect Buffer Composition: Phosphate-based buffers can interfere with the detection of phosphoproteins.
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[17][18]
-
Inadequate Washing: Insufficient washing will not remove all non-specifically bound antibodies.
Issue 3: Presence of Non-Specific Bands
Question: I see a band at the expected molecular weight for p-EGFR, but there are other, unexpected bands on my blot. How do I interpret this?
Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or post-translational modifications.
Causality & Solutions:
-
Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins in the lysate.
-
Solution:
-
Use a Highly Specific Antibody: Opt for a monoclonal antibody if possible, as they are generally more specific than polyclonal antibodies.
-
Perform a "No Primary" Control: Incubate a lane with only the secondary antibody to see if it is the source of the non-specific bands.[11]
-
Phosphatase Treatment Control: To confirm the specificity of your phospho-antibody, treat a sample of your lysate with a phosphatase (e.g., lambda phosphatase) before running the gel. The p-EGFR band should disappear in the treated sample, while non-specific bands will remain.[15]
-
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to the degradation of EGFR.
-
Differential Glycosylation or Other Modifications: EGFR is a glycoprotein, and variations in glycosylation can lead to smears or multiple bands.[8]
-
Solution: This is an inherent property of the protein. Review the literature for your specific cell type to see if this is a known phenomenon.
-
Frequently Asked Questions (FAQs)
Q1: Should I normalize my p-EGFR signal to total EGFR or a housekeeping protein?
A1: For the most accurate quantification of phosphorylation, it is highly recommended to normalize the p-EGFR signal to the total EGFR signal.[1][5] This accounts for any variations in the amount of EGFR protein between samples. Housekeeping proteins like GAPDH or β-actin can be used as loading controls to ensure equal protein loading across lanes, but the p-EGFR/total EGFR ratio is the gold standard for assessing phosphorylation changes.[11][20][21]
Q2: What is the best way to probe for both p-EGFR and total EGFR on the same blot?
A2: The most common method is to strip the membrane after detecting p-EGFR and then re-probe with an antibody for total EGFR.[5][15] It's crucial to use a robust membrane like PVDF for this purpose.[14] Alternatively, multiplex fluorescent Western blotting allows for the simultaneous detection of both proteins on the same blot using different colored fluorophores, which eliminates the need for stripping and can provide more accurate quantitative data.[1][5]
Q3: My p-EGFR antibody is supposed to detect a band at ~175 kDa, but I'm seeing something different. Why?
A3: The predicted molecular weight of EGFR is around 134 kDa, but due to extensive glycosylation, it typically migrates at a higher apparent molecular weight of 170-180 kDa on an SDS-PAGE gel.[7][12] If you are seeing a band significantly different from this, it could be due to protein degradation (lower MW) or other modifications. Always run a positive control to confirm the expected band size.
Q4: Can I reuse my diluted primary antibody?
A4: While it may be tempting to save on costs, it is generally not recommended to reuse diluted antibodies.[8] The antibody is less stable after dilution, and the buffer is prone to microbial contamination, both of which can compromise the quality of your results. Always use freshly diluted antibody for optimal performance.[8]
Visualizing Key Concepts
To further clarify these concepts, here are some diagrams illustrating the EGFR signaling pathway and a recommended troubleshooting workflow.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.[22][23][24][25][26]
Western Blot Troubleshooting Workflow
Caption: Decision tree for troubleshooting p-EGFR Western blots.
Key Experimental Protocols & Data Presentation
For your convenience, here are summarized protocols and tables for critical steps in your p-EGFR Western blot experiments.
Table 1: Recommended Reagent Concentrations
| Reagent | Working Concentration | Purpose | Reference |
| Protease Inhibitor Cocktail | 1X (as per manufacturer) | Prevents protein degradation | [2][8][19] |
| Phosphatase Inhibitor Cocktail | 1X (as per manufacturer) | Prevents dephosphorylation | [1][2][3] |
| BSA (for blocking) | 3-5% (w/v) in TBST | Prevents non-specific antibody binding | [4][12][15] |
| Primary p-EGFR Antibody | 1:1000 (starting dilution) | Binds to phosphorylated EGFR | [12] |
| HRP-conjugated Secondary Antibody | 1:5000 - 1:20,000 | Binds to primary antibody for detection | [12][18] |
Protocol 1: Sample Preparation from Adherent Cell Culture
-
Cell Treatment: Grow cells to 70-80% confluency. If required, stimulate with EGF (e.g., 100 ng/mL for 5-30 minutes) to induce EGFR phosphorylation.[7]
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) and, just before use, add a protease and phosphatase inhibitor cocktail to a 1X final concentration.[2][19] Pre-chill the buffer on ice.
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add the pre-chilled lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar protein assay.
-
Sample Preparation for SDS-PAGE: Dilute the lysates to the same concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12]
Protocol 2: Membrane Stripping and Reprobing
This protocol is for removing antibodies to allow for reprobing with a second antibody (e.g., for total EGFR).
-
Initial Probing: After detecting the p-EGFR signal, wash the membrane thoroughly in TBST.
-
Stripping Buffer Incubation: Prepare a mild stripping buffer (e.g., 0.2 M glycine, 0.1% SDS, 1% Tween 20, pH 2.2). Submerge the membrane in the stripping buffer and incubate for 20-30 minutes at room temperature with gentle agitation.[15]
-
Washing: Discard the stripping buffer and wash the membrane extensively with TBST (e.g., 3-5 times for 10 minutes each) to remove any residual stripping buffer.[15]
-
Confirmation of Stripping (Optional but Recommended): Before reprobing, you can incubate the membrane with only the secondary antibody and then add the chemiluminescent substrate. If the stripping was successful, you should see no signal.[15][27]
-
Re-blocking: Block the membrane again for 1 hour at room temperature in your chosen blocking buffer (e.g., 5% BSA in TBST).[15]
-
Reprobing: Proceed with your standard Western blot protocol, incubating with the primary antibody for the total protein, followed by the secondary antibody and detection.
By systematically addressing each potential variable, from sample integrity to antibody specificity, you can overcome the ambiguities in your p-EGFR Western blots and generate clear, reliable, and publishable data.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blot optimization | Abcam [abcam.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR (EGFR) | Abcam [abcam.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. Anti-EGFR Antibodies | Invitrogen [thermofisher.com]
- 11. Recommended controls for western blot | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. arp1.com [arp1.com]
- 18. licorbio.com [licorbio.com]
- 19. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 20. Loading Controls for Western Blotting [merckmillipore.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. ClinPGx [clinpgx.org]
- 26. researchgate.net [researchgate.net]
- 27. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing Reproducibility in Kinase Inhibition Experiments
Welcome to the Technical Support Center dedicated to improving the reproducibility of your kinase inhibition experiments. Kinases are central to cellular signaling and represent a major class of drug targets.[1][2] However, the path to generating reliable and reproducible data on kinase inhibitors is fraught with potential pitfalls.[3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges, troubleshoot complex issues, and implement best practices for robust and reliable results.
This resource is structured to provide immediate answers through our FAQ section, followed by in-depth troubleshooting guides for more complex experimental hurdles. We will also provide detailed protocols for critical validation assays and a summary of best practices to build reproducibility into your experimental design from the outset.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues encountered during kinase inhibition experiments.
Q1: My IC50 values for a specific inhibitor are significantly different from previously published data. What could be the reason?
A: This is a very common issue. Discrepancies in IC50 values often arise from variations in experimental conditions which can dramatically impact inhibitor potency.[3] Key factors to consider include:
-
ATP Concentration: The most frequent cause for IC50 shifts for ATP-competitive inhibitors is differing ATP concentrations in the assay.[3][5] Cellular ATP concentrations are in the millimolar range, while many biochemical assays use ATP concentrations at or below the Michaelis constant (Km) of the kinase.[5][6] According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, a higher ATP concentration will result in a higher apparent IC50 value.[5][7]
-
Kinase Construct and Purity: The specific isoform, mutation status, and purity of the kinase can affect inhibitor binding.[8] Contaminating kinases in an impure preparation can lead to misleading results.[9]
-
Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based) have different sensitivities and can be prone to different types of interference, leading to varied results.[2]
-
Buffer Components: The presence of detergents, ions (like MnCl2), and additives such as BSA can influence both kinase activity and compound behavior.[2]
Q2: What is the ideal ATP concentration to use in my kinase assay?
A: The "ideal" ATP concentration depends on the goal of your experiment.
-
For comparing inhibitor potency (Ki): To determine the intrinsic affinity of an inhibitor for a kinase, it is recommended to perform the assay with an ATP concentration equal to the Km of the kinase for ATP.[3][5] This simplifies the conversion of the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation (IC50 = 2 x Ki when [ATP] = Km).[5][6]
-
For mimicking the cellular environment: To better predict how an inhibitor will behave in a cellular context, it is advisable to use ATP concentrations that are closer to physiological levels (1-10 mM).[10][11] Be aware that this will increase the IC50 values for ATP-competitive inhibitors.[6]
Q3: My inhibitor is highly potent in a biochemical assay, but shows little to no activity in my cell-based assays. Why the discrepancy?
A: This is a frequent and critical challenge in drug discovery, often referred to as the "biochemical-cellular disconnect."[10] Several factors can contribute to this:
-
Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[10][12]
-
High Intracellular ATP: As mentioned, the high concentration of ATP inside cells (millimolar range) acts as a strong competitor for ATP-competitive inhibitors, leading to a significant decrease in apparent potency.[5][12]
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, preventing it from reaching an effective concentration.[10]
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.[12]
-
Off-Target Effects: In a cellular context, the observed phenotype might be due to off-target effects of the compound, and not the intended kinase inhibition.
To investigate this, consider performing cell permeability assays, assessing compound stability in cell culture media, and using orthogonal target engagement assays.[13]
Q4: How can I be sure that the recombinant kinase I'm using is active and suitable for my assay?
A: The quality of your kinase is paramount. Purity on a gel does not always equate to activity.[8]
-
Check for Activity: Always verify the activity of a new batch of kinase. This can be done by running a control reaction without any inhibitor to measure baseline kinase activity.[12]
-
Use a Positive Control: Include a known inhibitor for your target kinase as a positive control in your experiments.[13] This will validate that the kinase is active and responsive to inhibition.
-
Consider Autophosphorylation: Be aware that some kinases exhibit autophosphorylation, which can contribute to the overall signal in some assay formats and may need to be accounted for.[3]
-
Proper Storage and Handling: Aliquot your kinase into single-use volumes upon receipt to avoid multiple freeze-thaw cycles, which can denature the protein and reduce its activity.[12]
Q5: I'm observing high variability between my replicate wells. What are the common causes?
A: High variability can obscure real results and is a common source of irreproducibility.[10] Potential causes include:
-
Compound Solubility: The inhibitor may be precipitating out of solution at the concentrations being tested. Visually inspect your assay plates for any signs of precipitation.[10]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations. It is good practice to avoid using the outermost wells for experimental samples and instead fill them with buffer or media.[14]
-
Reagent Instability: Ensure all reagents, especially the kinase and ATP, are stored correctly and have not expired.[12]
-
Pipetting Errors: Inconsistent pipetting technique can introduce significant variability. Ensure your pipettes are calibrated and use proper technique.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for inhibitors, can inhibit kinase activity.[3] Keep the final DMSO concentration consistent and as low as possible across all wells.
In-Depth Troubleshooting Guides
This section provides a more detailed approach to resolving complex experimental issues.
Problem 1: High Variability and Poor Z'-factor in High-Throughput Screens
A Z'-factor below 0.5 indicates that the assay is not robust enough for reliable hit identification.[15] If you are experiencing high variability and a poor Z'-factor, a systematic approach is needed to identify the source of the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high assay variability.
Causality Explained:
-
Compound Precipitation: If a compound is not fully soluble in the assay buffer, the actual concentration in solution will be lower and more variable than intended, leading to inconsistent inhibition.
-
Reagent Degradation: Kinases are sensitive enzymes, and repeated freeze-thaw cycles or improper storage can lead to a loss of activity, resulting in a lower signal-to-background ratio and higher variability.[12]
-
Plate Edge Effects: Increased evaporation in the outer wells of a microplate alters the concentration of all reagents, leading to systematically skewed data in those wells.[14]
Problem 2: Discrepancy Between Biochemical and Cellular Potency
As highlighted in the FAQs, a drop-off in potency from a biochemical to a cellular assay is common.[10] Here is a more detailed guide to investigating the root causes.
| Potential Cause | Underlying Principle | Recommended Action |
| Poor Cell Permeability | The compound's physicochemical properties prevent it from crossing the cell membrane to engage with the intracellular kinase.[12] | Perform a cell permeability assay (e.g., PAMPA or Caco-2 assays).[10] |
| High Intracellular ATP | Cellular ATP levels (1-10 mM) are much higher than in most biochemical assays, providing strong competition for ATP-competitive inhibitors.[5][12] | Re-run the biochemical assay with physiological (1-10 mM) ATP concentrations to see if the IC50 shifts to better correlate with cellular data.[10] |
| Compound Efflux | The compound is actively transported out of the cell by efflux pumps like P-glycoprotein.[10] | Co-incubate the compound with a known efflux pump inhibitor (e.g., verapamil) and see if cellular potency is restored. |
| Compound Instability | The compound is degraded by cellular enzymes or is unstable in the cell culture medium over the course of the experiment.[10] | Assess the stability of the compound in cell culture media over time using LC-MS. |
| Target Engagement | The compound may not be binding to the intended target in the complex cellular environment. | Use an orthogonal target engagement assay like CETSA or NanoBRET™ to confirm that the compound is binding to the target kinase in intact cells.[13][16] |
Problem 3: Off-Target Effects and Inhibitor Promiscuity
Many kinase inhibitors are not as specific as initially thought and can interact with multiple kinases, a phenomenon known as promiscuity.[17][18] This can lead to unexpected biological effects and misinterpretation of data.[19][20]
Strategies to Address Promiscuity:
-
Kinase Profiling: Screen your inhibitor against a broad panel of kinases (e.g., a kinome scan) to identify potential off-targets.[8] This provides a selectivity profile for your compound.
-
Use Orthogonal Assays: Confirm on-target activity using a different assay format that relies on a distinct detection principle. For example, if you identified a hit in a luminescence-based assay that measures ATP consumption (like Kinase-Glo), you could use a fluorescence-based assay that detects the phosphorylated substrate.[9]
-
Validate with Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to inhibition of the target kinase, use a structurally different inhibitor that is also known to be potent against the same target. If both compounds produce the same biological effect, it increases confidence that the effect is on-target.
-
Confirm Target Engagement in Cells: As mentioned previously, directly confirming that your compound binds to the intended target in a cellular context is crucial.[13][21]
Key Experimental Protocols for Target Validation
To ensure that your inhibitor's effect in cells is due to direct binding to your target kinase, it is essential to perform a target engagement assay. Here are protocols for two widely used methods.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[16][22] By heating intact cells treated with your inhibitor and measuring the amount of soluble protein remaining at different temperatures, you can determine if your compound is binding to its target.[23][24]
Experimental Workflow:
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with your kinase inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating Step: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes). A non-heated control should be kept on ice.[16]
-
Lysis and Separation: Lyse the cells using freeze-thaw cycles. Then, centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[16]
-
Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target kinase in the soluble fraction using Western blotting or another protein quantification method like ELISA or mass spectrometry.[16]
-
Data Interpretation: Plot the percentage of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates that the compound has bound to the target protein and stabilized it against thermal denaturation, thus confirming target engagement.[16]
Protocol 2: NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay based on Bioluminescence Resonance Energy Transfer (BRET). It measures the binding of a fluorescently labeled "tracer" (a competitive inhibitor) to a target kinase that is fused to a NanoLuc® luciferase. When a test compound is introduced and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: Use cells that have been engineered to express the target kinase fused to NanoLuc® luciferase.
-
Reagent Addition: Add the fluorescent energy transfer tracer to the cells.
-
Compound Treatment: Add your unlabeled test compound in a dose-response format.
-
Signal Detection: Measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The displacement of the tracer by your compound will cause a dose-dependent decrease in the BRET signal. This data can be used to calculate an IC50 value, which reflects the affinity of your compound for the target kinase in a live-cell environment.
Best Practices for Ensuring Reproducibility
Adhering to a set of best practices can proactively prevent many of the issues discussed above and is a cornerstone of addressing the broader reproducibility crisis in science.[25][26][27][28]
A Checklist for Reproducible Kinase Inhibition Experiments:
-
✓ Characterize Your Reagents:
-
✓ Standardize Assay Conditions:
-
ATP Concentration: Clearly state the ATP concentration used and justify its choice (e.g., Km or physiological concentration).[3][5]
-
Buffer Components: Fully report all buffer components, including salts, detergents, and additives.
-
Reaction Time and Temperature: Ensure the assay is run in the linear range of the reaction and maintain a consistent temperature.[3]
-
-
✓ Include Proper Controls:
-
Positive Control: A known inhibitor for the target kinase.[13]
-
Negative Control: Vehicle (e.g., DMSO) only.
-
No Enzyme Control: To determine the background signal.
-
-
✓ Validate Your Findings:
-
✓ Report Transparently:
By implementing these troubleshooting strategies, detailed protocols, and best practices, you can significantly enhance the quality and reproducibility of your kinase inhibition experiments, leading to more reliable and impactful scientific discoveries.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promega.com.br [promega.com.br]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Promiscuity of inhibitors of human protein kinases at varying data confidence levels and test frequencies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07167A [pubs.rsc.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. oncobites.blog [oncobites.blog]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. pnas.org [pnas.org]
- 24. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is the reproducibility crisis in life sciences? [abcam.com]
- 27. fiercebiotech.com [fiercebiotech.com]
- 28. frontlinegenomics.com [frontlinegenomics.com]
- 29. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ATP Concentration in Competitive Kinase Assays
Welcome to the Technical Support Center for competitive kinase assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of ATP concentration. Proper optimization of ATP is paramount for generating reliable, reproducible, and translatable data. This resource provides in-depth answers to common questions and detailed troubleshooting protocols to ensure the integrity of your kinase inhibitor screening and profiling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the ATP concentration so critical in a competitive kinase assay?
The concentration of ATP is a crucial determinant in competitive kinase assays because the majority of kinase inhibitors target the highly conserved ATP-binding site of the kinase enzyme.[1][2] These inhibitors directly compete with endogenous ATP for binding. Consequently, the apparent potency of an ATP-competitive inhibitor, typically measured as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is highly dependent on the ATP concentration used in the assay.[1][3]
The relationship between IC50, the inhibitor's affinity for the kinase (Ki), the kinase's affinity for ATP (Km), and the ATP concentration is described by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [ATP] / Km)[3]
Q2: What are the different strategies for choosing an ATP concentration for my assay?
There are three primary strategies for selecting an ATP concentration, each with its own advantages and disadvantages:
-
Standard (Fixed) ATP Concentration: Using a single, fixed ATP concentration (e.g., 10 µM, 100 µM) across all kinase assays.[1]
-
Advantage: Simplicity and ease of implementation, especially when screening against a large number of kinases.[1]
-
Disadvantage: This approach can lead to arbitrary and misleading inhibitor ranking.[1] Since different kinases have different Km values for ATP, a fixed ATP concentration will result in IC50 values that do not consistently reflect the inhibitor's binding affinity (Ki) across different targets.[1]
-
-
Physiological ATP Concentration: Using an ATP concentration that mimics the intracellular environment (typically in the low millimolar range, ~1-10 mM).[3][4][5]
-
Advantage: Provides a more biologically relevant assessment of inhibitor potency, which can be more predictive of cellular activity.[4]
-
Disadvantage: Cellular ATP concentrations are significantly higher than the ATP Km for most kinases.[3][5] This can make it difficult to identify all but the most potent inhibitors and may mask off-target effects that would be apparent at lower ATP concentrations.[4] Additionally, some assay technologies, particularly fluorescence-based ones, can be subject to interference at high ATP concentrations.[4]
-
-
ATP Concentration at the Apparent Michaelis Constant (Km): Setting the ATP concentration equal to its apparent Km value for the specific kinase being assayed.[1]
-
Advantage: This is the most widely recommended approach for accurately comparing inhibitor potencies across different kinases.[1] When [ATP] = Km, the Cheng-Prusoff equation simplifies to IC50 = 2 * Ki.[1][3][5] This creates a direct, linear relationship between the measured IC50 and the inhibitor's true binding affinity (Ki), allowing for a more accurate and standardized comparison of inhibitor selectivity.[1]
-
Disadvantage: Requires the experimental determination of the apparent ATP Km for each kinase, which adds an upfront time and resource investment.[1]
-
Q3: What is the "apparent" ATP Km, and why is it important to determine it under my specific assay conditions?
The Michaelis constant (Km) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).[6] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[6]
In the context of a kinase assay, there are two substrates: ATP and the peptide or protein substrate that gets phosphorylated.[1] The measured Km for ATP is dependent on the concentration of the phosphate-acceptor substrate.[1] Therefore, the term "apparent" ATP Km is used to signify that the value is valid only for the specific concentration of the peptide/protein substrate used in the experiment.[1]
It is critical to determine the apparent ATP Km under your final, optimized assay conditions (buffer, salt concentrations, temperature, and substrate concentration) because any of these factors can influence the kinase's activity and its affinity for ATP.[4] Using a literature-reported Km value without experimental verification under your conditions can lead to inaccurate IC50 to Ki conversions.
dot
Caption: Workflow for robust kinase inhibitor profiling.
Troubleshooting Guide & Protocols
Problem 1: My IC50 values are much weaker than expected or reported in the literature.
This is a common issue directly related to ATP concentration.
Possible Cause: Your assay's ATP concentration is significantly higher than the apparent Km of the kinase.
Explanation: As dictated by the Cheng-Prusoff equation, a high ATP concentration will outcompete the inhibitor, leading to a rightward shift in the dose-response curve and a higher (weaker) apparent IC50 value.[7] Discrepancies often arise when comparing data generated at a high, fixed ATP concentration to literature values determined at the ATP Km.[8]
Solution: Determine the Apparent ATP Km and Re-test Inhibitors
You must first determine the apparent Michaelis constant for ATP under your specific assay conditions.
Protocol: Determination of Apparent ATP Km
Objective: To find the ATP concentration that yields half-maximal kinase activity.
Materials:
-
Kinase of interest
-
Peptide/protein substrate
-
Kinase reaction buffer
-
ATP stock solution
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)[9][10][11]
-
Microplate reader compatible with your detection method
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate mix in reaction buffer. The kinase concentration should be optimized beforehand to ensure the reaction is in the linear range.[1] The substrate concentration should be fixed at the level you will use for inhibitor screening.
-
Prepare a 2X serial dilution of ATP in reaction buffer. A typical starting range is from 500 µM down to low nM concentrations, covering at least 10-12 points.
-
-
Assay Plate Setup:
-
Add the 2X ATP serial dilutions to your assay plate.
-
To initiate the reaction, add the 2X kinase/substrate mix to all wells.
-
Include "no enzyme" controls for background subtraction and "no ATP" controls.
-
-
Incubation:
-
Incubate the plate at the desired reaction temperature (e.g., room temperature or 30°C) for a predetermined time that ensures the reaction is still in the linear phase (typically <20% substrate turnover).
-
-
Detection:
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all data points.
-
Plot the kinase activity (e.g., RLU, RFU, CPM) versus the log of the ATP concentration.
-
Fit the data to a Michaelis-Menten model using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and apparent Km value.[6][12]
-
Next Steps: Once the apparent ATP Km is determined, re-run your inhibitor dose-response experiments with the ATP concentration in the assay set to this Km value.[1][8]
| ATP Concentration | Expected IC50 for an ATP-Competitive Inhibitor | Implication |
| [ATP] << Km | IC50 ≈ Ki | Inhibitor appears very potent. |
| [ATP] = Km | IC50 = 2 * Ki | Allows for standardized comparison.[1][3][5] |
| [ATP] >> Km | IC50 >> Ki | Inhibitor appears much weaker.[3][5] |
Problem 2: My assay has a poor Z'-factor (<0.5).
A low Z'-factor indicates either a small signal window between your positive and negative controls or high data variability, making it difficult to reliably identify hits.[13][14]
dot
Caption: Relationship between Z'-factor and assay quality.
Possible Cause Related to ATP: The ATP concentration is suboptimal, leading to low enzyme activity.
Explanation: If the ATP concentration is too far below the Km, the kinase reaction rate will be very low. This results in a small signal window between your uninhibited control (negative control) and your fully inhibited control (positive control), which directly reduces the Z'-factor.[13][15]
Troubleshooting Steps:
-
Verify ATP Concentration: Ensure the ATP concentration is not excessively low. While running the assay at the apparent Km is ideal for inhibitor profiling, for initial assay development, you may need to increase the ATP concentration to achieve a more robust signal.
-
Check Enzyme Activity vs. ATP: Run the ATP titration curve as described in the protocol above. The goal is to find a concentration that provides a robust signal without being so high that it compromises inhibitor sensitivity. A good starting point is the apparent Km, as it provides 50% of the maximal velocity.[6]
-
Evaluate Other Reagents: A poor Z'-factor is not always due to ATP. Scrutinize other factors:
-
Enzyme Concentration: Is the kinase concentration high enough to generate a strong signal but low enough to avoid measuring tight-binding inhibitors inaccurately?[1]
-
Reagent Stability: Are your ATP, substrate, and enzyme stocks properly stored and not degraded?
-
Assay Incubation Time: Is the reaction time long enough to generate a sufficient signal but short enough to remain in the linear range?[1]
-
Problem 3: I am seeing high background signal in my "no enzyme" or "fully inhibited" control wells.
High background noise can mask the true signal from your kinase activity, reducing the assay's dynamic range and sensitivity.[16][17]
Possible Cause Related to ATP: Contamination of ATP stock or non-enzymatic signal interference.
Explanation: While less common, some assay detection technologies can be susceptible to interference from high concentrations of ATP or impurities within the ATP stock. For example, in luminescence-based ATP-depletion assays (like Kinase-Glo®), a very high starting ATP concentration can lead to an extremely bright initial signal, making it difficult to accurately measure the small decrease in ATP due to kinase activity.[7][9]
Troubleshooting Steps:
-
Test ATP Stock: Run a control plate with just the assay buffer and detection reagents, adding varying concentrations of your ATP stock. This will determine if the ATP itself is contributing to the background signal.
-
Source a New ATP Lot: If the background correlates with ATP concentration in the absence of enzyme, try a new lot or a higher purity grade of ATP. Impurities can sometimes interfere with detection chemistry.[10]
-
Review Assay Technology Limitations: Consult the technical documentation for your specific assay kit. Some technologies have upper limits for ATP concentration.[4] Fluorescence-based assays, in particular, can be prone to interference from high ATP levels.[4]
-
Optimize Washing and Blocking Steps (if applicable): For plate-based assays that involve washing steps (e.g., some ELISA-style formats), high background is often due to insufficient washing or inadequate blocking.[16][18] Ensure wash volumes are adequate and that blocking buffers are effective.[16]
By methodically addressing the concentration of ATP, you can significantly enhance the quality, reliability, and biological relevance of your competitive kinase assay data.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. grokipedia.com [grokipedia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How to deal with high background in ELISA | Abcam [abcam.com]
- 18. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
Validation & Comparative
A Comparative Analysis of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol and Gefitinib: A Guide for Researchers
This guide provides a comprehensive comparison of the novel quinazoline derivative, 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, with the clinically established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. While Gefitinib is a well-documented therapeutic agent, this compound remains a compound with limited publicly available biological data. This guide will therefore focus on a structural comparison, hypothesize potential activity based on established structure-activity relationships (SAR) for this class of inhibitors, and provide detailed experimental protocols for a head-to-head evaluation.
Introduction to EGFR Inhibition in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), was a landmark development in targeted cancer therapy. It functions by reversibly competing with adenosine triphosphate (ATP) at the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades.[2][4] While highly effective in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R substitution), the clinical utility of Gefitinib can be limited by the emergence of drug resistance, frequently driven by the T790M "gatekeeper" mutation.[3] This has fueled the ongoing development of new generations of EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.
The EGFR Signaling Cascade
The binding of ligands, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a complex network of downstream signaling pathways crucial for cell growth and survival. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and apoptosis resistance.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-q… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 6. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
A Researcher's Guide to Validating Novel Kinase Inhibitor On-Target Activity
The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the success of these precision medicines hinges on a critical, foundational principle: ensuring the inhibitor robustly and selectively engages its intended kinase target within the complex cellular environment. Off-target effects can lead to toxicity, confound biological readouts, and ultimately result in clinical trial failures. This guide provides a comparative overview of state-of-the-art methodologies to validate the on-target activity of novel kinase inhibitors, offering insights into the rationale behind experimental choices to empower researchers in drug development.
The Imperative of On-Target Validation
Kinases are a large and structurally related family of enzymes, making the development of highly selective inhibitors a significant challenge. While initial biochemical screens are essential for identifying potent compounds, they often do not fully recapitulate the cellular context.[1][2][3] Therefore, a multi-faceted approach employing both direct and indirect methods is crucial to confidently assess on-target engagement in a physiologically relevant setting.
I. Direct Measurement of Target Engagement in Cells
Directly measuring the binding of an inhibitor to its target kinase within intact cells provides the most unequivocal evidence of on-target activity. Several powerful techniques have emerged to enable these measurements.
A. Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA operates on the principle that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[4][5][6] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the measurement of the amount of soluble (non-denatured) target protein remaining.
Workflow:
Caption: CETSA workflow for assessing target engagement.
Experimental Protocol (General):
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of the kinase inhibitor or vehicle control for a specified time.
-
Heating: For intact cells, heat the cell suspension at different temperatures for a set duration (e.g., 3 minutes). For lysates, treat the lysate with the inhibitor before heating.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[7]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of the inhibitor indicates target engagement.[6]
B. NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in living cells.[8][9] The target kinase is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site is used as the energy acceptor.[10] When the tracer is bound, energy transfer occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner.[8]
Workflow:
Caption: NanoBRET™ Target Engagement assay workflow.
Experimental Protocol (General):
-
Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating and Treatment: Plate the transfected cells and treat with a serial dilution of the test inhibitor.
-
Tracer Addition: Add the fluorescent tracer at a predetermined optimal concentration.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at the donor and acceptor wavelengths.[10][11]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.[10]
II. Indirect Measurement of On-Target Activity
Indirect methods assess the functional consequences of target inhibition, providing crucial evidence that the inhibitor not only binds to its target but also modulates its downstream signaling pathways.
A. Phosphoproteomics
Principle: Kinase inhibitors, by definition, block the phosphorylation of substrate proteins.[12] Phosphoproteomics utilizes mass spectrometry to globally and quantitatively assess changes in protein phosphorylation across the proteome following inhibitor treatment. A significant decrease in the phosphorylation of known or putative substrates of the target kinase provides strong evidence for on-target activity.[13][14][15]
Workflow:
Caption: Phosphoproteomics workflow for inhibitor target validation.
Experimental Protocol (General):
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[12]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the inhibitor-treated and control samples to identify significantly regulated phosphorylation sites.
B. Chemoproteomics (Kinobeads)
Principle: Chemoproteomics, particularly using "kinobeads," is a powerful method for assessing the selectivity of a kinase inhibitor across a large portion of the kinome.[16][17][18] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support, which can capture a significant fraction of the cellular kinome from a cell lysate.[19][20] A free test inhibitor is then used to compete with the kinobeads for binding to kinases. The potency of the inhibitor for each kinase is determined by quantifying the amount of each kinase that remains bound to the beads at different inhibitor concentrations.
Workflow:
Caption: Kinobeads-based chemoproteomics workflow.
Experimental Protocol (General):
-
Lysate Preparation: Prepare a native cell lysate.
-
Competition Binding: Incubate the lysate with increasing concentrations of the test kinase inhibitor.
-
Kinobeads Pulldown: Add the kinobeads to the lysate to capture kinases that are not bound by the free inhibitor.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry Analysis: Digest the eluted proteins and analyze them by LC-MS/MS to identify and quantify the bound kinases.
-
Data Analysis: Generate dose-response curves for each identified kinase to determine their respective IC50 values.[18]
III. Comparison of Methodologies
| Method | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization of the target protein.[4][5] | Label-free, applicable to intact cells and tissues, reflects physiological target engagement.[5][7] | Lower throughput for traditional format, requires a specific antibody or mass spectrometry for detection, not all proteins show a clear thermal shift. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a luciferase-tagged kinase and a fluorescent tracer.[8][9] | High-throughput, quantitative measurement of intracellular affinity, can be used to determine residence time.[9] | Requires genetic modification of the target protein, dependent on the availability of a suitable tracer. |
| Phosphoproteomics | Mass spectrometry-based quantification of changes in protein phosphorylation.[12][14] | Provides a global view of the inhibitor's effect on cellular signaling, identifies downstream biomarkers of target engagement.[15][21] | Indirect measure of target binding, complex data analysis, can be expensive. |
| Chemoproteomics (Kinobeads) | Competitive affinity capture of kinases from a cell lysate.[16][18] | Broadly profiles inhibitor selectivity across hundreds of endogenous kinases, identifies potential off-targets.[16][20][22] | Performed in cell lysates, which may not fully reflect the intracellular environment; competition can be influenced by ATP concentration. |
Conclusion: A Holistic Approach to On-Target Validation
Validating the on-target activity of a novel kinase inhibitor is a cornerstone of preclinical drug development. No single method provides a complete picture; therefore, a strategic combination of approaches is recommended. Direct engagement assays like CETSA and NanoBRET™ offer compelling evidence of target binding in a cellular context. These should be complemented by functional assays such as phosphoproteomics to confirm that target engagement translates into the desired modulation of downstream signaling. Furthermore, broad selectivity profiling using techniques like kinobeads is essential for understanding potential off-target liabilities.[23] By employing this integrated and rigorous validation strategy, researchers can build a robust data package that instills confidence in the mechanism of action of their novel kinase inhibitors, paving the way for successful clinical translation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eubopen.org [eubopen.org]
- 12. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 13. mdpi.com [mdpi.com]
- 14. "Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers an" by Li-Rong Yu, Haleem J. Issaq et al. [digitalcommons.cedarville.edu]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Comparison Guide: Profiling 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Against a Kinase Panel
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the novel compound 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol. We will detail the scientific rationale, provide a step-by-step experimental protocol for a large-scale kinase panel screen, and present a guide for data interpretation and comparison against an established multi-kinase inhibitor, Vandetanib.
The core structure of the test compound, a 4-anilinoquinazoline, is a well-established pharmacophore found in several approved ATP-competitive kinase inhibitors.[1] This structural class is known to target the hinge region of the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Therefore, a broad assessment of its activity across the human kinome is essential to determine its precise selectivity, identify potential on-target and off-target activities, and predict its therapeutic window and potential side effects.
The Imperative of Kinome-Wide Selectivity Screening
In modern drug discovery, characterizing the interaction of a small molecule with its intended target is only the beginning. The human genome encodes over 500 protein kinases, which share a structurally conserved ATP-binding site.[2] Consequently, many kinase inhibitors exhibit polypharmacology, binding to multiple kinases with varying affinities. While sometimes beneficial, off-target activity is frequently linked to adverse effects.
Broad kinase profiling, or cross-screening, is a pivotal step for:
-
Defining Selectivity: Quantifying the potency of an inhibitor against its intended target(s) versus the broader kinome.
-
Identifying Off-Target Liabilities: Uncovering unintended interactions that could lead to toxicity.
-
Mechanism of Action (MoA) Deconvolution: Understanding if the observed cellular phenotype is due to the intended target or a combination of inhibited kinases.
-
Repurposing Opportunities: Discovering novel, potent activities against unexpected kinases that may open new therapeutic avenues.
This guide will focus on an IC50-based profiling approach, which involves measuring the compound's effect on hundreds of kinases at multiple concentrations to generate a detailed potency profile, offering a more accurate determination of selectivity than single-concentration inhibition assays.[2][3]
Experimental Design & Rationale
Our objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against a large, representative panel of human protein kinases. We will use the well-characterized inhibitor Vandetanib as a comparator. Vandetanib is an oral receptor tyrosine kinase inhibitor that targets VEGFR2, EGFR, and RET, among others.[4]
Methodology: Luminescence-Based Kinase Activity Assay
We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This robust and highly sensitive method measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After the reaction, the remaining ATP is depleted. In the second step, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal. This luminescent signal is directly proportional to the initial kinase activity.[5][6] Inhibition of the kinase results in less ADP production and, therefore, a lower luminescent signal.
Experimental Workflow Diagram
The overall workflow for the kinase panel screening is depicted below.
References
- 1. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
A Comparative Guide to the Potency of Novel Quinazoline Scaffolds as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. As a receptor tyrosine kinase, its aberrant activation drives multiple oncogenic processes, including cell proliferation, survival, and metastasis.[1][2] The quinazoline core has proven to be a highly effective scaffold for designing EGFR tyrosine kinase inhibitors (TKIs), leading to the development of multiple generations of approved drugs.[3][4] However, the emergence of drug resistance, often through mutations in the EGFR kinase domain such as T790M, necessitates a continuous search for new, more potent, and selective inhibitors.[5]
This guide provides a comparative analysis of recently developed quinazoline derivatives against established EGFR inhibitors. We will delve into the experimental data supporting their potency, explain the rationale behind the evaluation methodologies, and provide detailed protocols for key validation assays.
Comparative Potency Analysis: New Quinazolines vs. Established Inhibitors
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. A lower IC50 value denotes higher potency. It is crucial to distinguish between data from biochemical (cell-free) kinase assays, which measure direct inhibition of the isolated enzyme, and cell-based assays, which reflect the drug's activity in a complex cellular environment, accounting for factors like cell permeability and off-target effects.
The following table summarizes the IC50 values for several novel quinazoline derivatives compared to first, second, and third-generation EGFR inhibitors.
| Compound | Target EGFR Status | Biochemical IC50 (nM) | Cell-Based GI50/IC50 (nM) | Reference Cell Line(s) | Source(s) |
| Novel Quinazolines | |||||
| Compound 6d | Wild-Type | 69 | 789 (GI50) | NCI-H460 | [3][6] |
| Compound 13 | Wild-Type | 5.06 | Not Reported | - | [7] |
| Compound 19 | Wild-Type | 3.2 | 8300 (HepG2) | HepG2 | [7] |
| Compound 45a | Wild-Type | 130 | 31230 (HT-29) | HT-29, MCF-7 | [3] |
| Unnamed Semicarbazone 1 | Wild-Type | 0.05 | Not Reported | - | [8][9] |
| Unnamed Semicarbazone 2 | L858R/T790M Mutant | 5.6 | Not Reported | - | [9] |
| 1st Gen Inhibitors | |||||
| Gefitinib | Wild-Type | 33 - 37 | 54 - 390 | Various | [10][11][12] |
| Erlotinib | Wild-Type | 2 | 20 - 260 | Various | [13][14][15][16] |
| 2nd Gen Inhibitors | |||||
| Afatinib | Wild-Type | ~10 (for uncommon mut.) | <100 (for uncommon mut.) | Various | [17][18][19] |
| Lapatinib | Wild-Type & HER2 | 10.2 (EGFR), 9.8 (HER2) | 100 - 10,900 | Various | [20][21][22] |
| 3rd Gen Inhibitors | |||||
| Osimertinib | L858R/T790M Mutant | <15 | ~23 | H1975, PC-9VanR | [23][24][25] |
| Wild-Type | ~494 | 480 - 1865 | Various | [23][24] |
Note: IC50 and GI50 (Growth Inhibition 50%) values can vary based on assay conditions, ATP concentration (for kinase assays), and the specific cell line used. This table is for comparative purposes.
The Rationale of the Drug Discovery Workflow
The evaluation of new chemical entities follows a logical progression designed to build a comprehensive profile of potency, selectivity, and cellular efficacy. This workflow ensures that resources are focused on the most promising candidates.
This structured approach begins with the synthesis of candidate molecules, which are then subjected to a cell-free in vitro kinase assay.[26] This initial screen is cost-effective and provides a direct measure of a compound's ability to inhibit the EGFR enzyme. Promising candidates are then tested in more complex and physiologically relevant cell-based assays to determine their effect on cancer cell proliferation and their ability to inhibit EGFR signaling within the cell.[27]
The EGFR Signaling Cascade: A Network of Pro-Survival Signals
To appreciate how these inhibitors function, it is essential to understand the EGFR signaling pathway. Upon binding to ligands like EGF or TGF-α, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic tail.[28][29] These phosphotyrosine sites serve as docking stations for adaptor proteins, triggering multiple downstream cascades that ultimately regulate gene transcription and promote cell proliferation and survival.[29][30] TKIs act by competing with ATP for the binding site in the kinase domain, thus preventing this initial autophosphorylation event and blocking all subsequent signaling.
Experimental Methodologies
The following protocols are foundational for evaluating the potency of novel EGFR inhibitors. Their robust and reproducible nature is critical for generating trustworthy and comparable data.
In Vitro EGFR Kinase Assay (Luminescence-Based)
Principle of the Assay: This biochemical assay quantifies the activity of purified EGFR kinase by measuring the amount of ATP consumed during the phosphorylation of a synthetic peptide substrate. The amount of remaining ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal inversely proportional to kinase activity.[26][31] This method provides a direct measure of enzyme inhibition without the complexities of a cellular system.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test quinazoline compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer (e.g., 20 mM Tris, 5 mM MgCl2, 1 mM EGTA).[32]
-
Prepare an ATP solution at a concentration near the Km for EGFR (typically 15-50 µM) in the same kinase buffer.[32]
-
-
Assay Plate Setup (384-well format):
-
Add 0.5 µL of serially diluted test compound or control inhibitor (e.g., Gefitinib) to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Prepare a master mix containing the peptide substrate and ATP.
-
Add 5 µL of diluted EGFR enzyme to each well (except the blank) and pre-incubate for 30 minutes at room temperature to allow compound binding.[32]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 45 µL of the ATP/peptide substrate mix to all wells.[32]
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add a kinase detection reagent (e.g., ADP-Glo™) to each well. This terminates the kinase reaction and depletes the remaining ATP.[31]
-
Add a second detection reagent that converts the generated ADP back to ATP and uses a luciferase/luciferin system to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the "no enzyme" blank signal from all other readings.
-
Calculate the percent inhibition relative to the "no inhibitor" positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[27]
-
Cell-Based Proliferation Assay (MTT/MTS Assay)
Principle of the Assay: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytostatic or cytotoxic effects.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture an EGFR-dependent cancer cell line (e.g., A549, NCI-H1975) to ~80% confluency.
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[33]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test quinazoline compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in each well is consistent and non-toxic (typically ≤0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" (DMSO only) and "no cell" (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[34]
-
-
MTT/MTS Reagent Addition:
-
Add 10-20 µL of MTT (final concentration 0.5 mg/mL) or MTS reagent to each well.[35]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into purple formazan crystals (for MTT) or a soluble formazan (for MTS).
-
-
Solubilization and Measurement:
-
For MTT: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
For MTS: No solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[27]
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[36]
-
Conclusion
The quinazoline scaffold continues to be a fertile ground for the development of potent EGFR inhibitors. Emerging derivatives, such as the semicarbazone-bearing compounds and optimized structures like compound 6d , demonstrate impressive potency, with some even showing nanomolar and sub-nanomolar activity in biochemical assays.[6][9] Critically, the focus is shifting towards developing inhibitors that are not only potent against wild-type EGFR but also highly effective against clinically relevant resistance mutations, such as T790M. The rigorous application of the described biochemical and cell-based assays is paramount to accurately compare these new agents against the established benchmarks of gefitinib, erlotinib, and the newer generation inhibitors like osimertinib, paving the way for the next breakthrough in targeted cancer therapy.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 29. ClinPGx [clinpgx.org]
- 30. aacrjournals.org [aacrjournals.org]
- 31. promega.com [promega.com]
- 32. rsc.org [rsc.org]
- 33. atcc.org [atcc.org]
- 34. texaschildrens.org [texaschildrens.org]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Binding Curve: A Senior Scientist's Guide to Confirming Mechanism of Action with the Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, the journey from a promising hit in a primary screen to a well-characterized lead compound is fraught with challenges. A critical, and often complex, hurdle is the unequivocal confirmation of a compound's mechanism of action (MoA) through direct target engagement within the intricate and dynamic environment of a living cell. While biochemical assays provide valuable initial data on a molecule's potency, they often fail to recapitulate the complexities of the cellular milieu, leading to discrepancies between in vitro activity and cellular efficacy.[1]
This guide provides an in-depth exploration of the Cellular Thermal Shift Assay (CETSA), a powerful biophysical technique that directly assesses the physical interaction between a ligand and its protein target in a native cellular context.[2] We will delve into the core principles of CETSA, provide detailed experimental protocols with an emphasis on the rationale behind each step, and objectively compare its performance against alternative target engagement methodologies. This guide is designed not as a rigid set of instructions, but as a framework for critical thinking and experimental design, empowering you to generate robust and reliable data to confidently advance your drug discovery programs.
The Foundational Principle of CETSA: Thermal Stabilization as a Proxy for Target Engagement
At its core, CETSA leverages a fundamental biophysical principle: the binding of a ligand to its target protein typically increases the protein's thermal stability.[2] When subjected to a heat gradient, proteins unfold and aggregate out of solution. A protein bound to a ligand, however, is thermodynamically stabilized, requiring a higher temperature to induce denaturation.[3] This change in the apparent melting temperature (Tagg) of the protein serves as a direct indicator of target engagement.[4]
The beauty of CETSA lies in its ability to measure this phenomenon in intact cells or cell lysates, providing a more physiologically relevant assessment of target engagement compared to assays using purified recombinant proteins.[5] This is crucial as factors such as cell permeability, intracellular cofactor concentrations, and protein-protein interactions can significantly influence a compound's ability to bind its target in a living system.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph "The Core Principle of CETSA" A[Unbound Protein] -->|Heat| B(Denaturation & Aggregation); C[Ligand-Bound Protein] -->|Heat| D{Stabilized Protein}; D --> E[Higher Temperature Required for Denaturation]; end B -- "Lower amount of soluble protein" --> F((Measurement)); E -- "Higher amount of soluble protein" --> F; style A fillcolor="#EA4335", fontcolor="#FFFFFF" style C fillcolor="#34A853", fontcolor="#FFFFFF" } caption="Ligand binding increases protein thermal stability."
A Practical Guide to Performing a Classic CETSA Experiment
The most common format of CETSA, particularly for initial target validation, relies on Western blotting for the detection of the soluble target protein. Here, we provide a detailed, step-by-step protocol, emphasizing the critical considerations at each stage.
Experimental Protocol: Western Blot-Based CETSA
Objective: To determine the thermal melt curve of a target protein in the presence and absence of a test compound.
Materials:
-
Cell line expressing the target protein
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)[6]
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Refrigerated centrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody specific for the target protein
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
What: Culture your chosen cell line to 70-80% confluency. Treat the cells with the test compound at a saturating concentration or a vehicle control for a predetermined time (e.g., 1-4 hours) at 37°C.[7]
-
Why: Using a saturating concentration of the compound maximizes the potential for a detectable thermal shift. The incubation time should be sufficient to allow for compound uptake and target binding.
-
-
Cell Harvesting and Preparation:
-
What: Harvest the cells (e.g., by trypsinization for adherent cells), wash with ice-cold PBS containing protease inhibitors, and resuspend the cell pellet in PBS with protease inhibitors.[8]
-
Why: Washing removes serum proteins that can interfere with the assay. The inclusion of protease inhibitors is critical to prevent protein degradation during the subsequent steps.
-
-
Thermal Challenge:
-
What: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a set duration (typically 3 minutes) using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 4°C).[7] Include a non-heated control kept on ice.
-
Why: The temperature range should bracket the expected melting temperature of the target protein. A consistent heating and cooling protocol is essential for reproducibility.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
What: Lyse the cells by methods such as freeze-thaw cycles or the addition of a mild lysis buffer.[6] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
Why: Effective lysis is necessary to release the intracellular proteins. The high-speed centrifugation step is crucial for separating the soluble, non-denatured proteins (in the supernatant) from the insoluble, aggregated proteins (in the pellet).
-
-
Protein Quantification and Analysis:
-
What: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample and normalize them. Analyze the levels of the target protein in the soluble fraction by Western blotting.[8]
-
Why: Normalizing the protein concentration ensures that equal amounts of total soluble protein are loaded for each sample, allowing for accurate comparison of the target protein levels.
-
-
Data Analysis and Interpretation:
-
What: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein (normalized to the non-heated control) as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.[9]
-
Why: The resulting melting curves visually represent the thermal stability of the target protein under each condition. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement. The difference in the Tagg values (ΔTagg) provides a quantitative measure of this stabilization.[10]
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] A[Cell Treatment] --> B[Thermal Challenge]; B --> C[Cell Lysis]; C --> D[Separation of Soluble Fraction]; D --> E[Protein Quantification]; E --> F[Western Blot Analysis]; F --> G[Data Analysis: Melting Curves]; style G fillcolor="#FBBC05", fontcolor="#202124" } caption="Workflow for a classic Western blot-based CETSA experiment."
Beyond the Melt Curve: Isothermal Dose-Response (ITDR) CETSA for Potency Determination
While the classic CETSA melt curve confirms target engagement, the Isothermal Dose-Response (ITDR) CETSA format allows for the determination of the compound's potency in a cellular context.[2]
In an ITDR-CETSA experiment, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature.[5] This temperature is typically chosen from the melt curve experiment to be in the range where a significant difference in protein solubility is observed between the vehicle and compound-treated samples. By quantifying the amount of soluble target protein at each compound concentration, a dose-response curve can be generated, and the half-maximal effective concentration (EC50) for thermal stabilization can be calculated.[6] This provides a quantitative measure of the compound's potency for target engagement in cells.
A Comparative Landscape: CETSA vs. Alternative Target Engagement Assays
CETSA is a powerful tool, but it is not the only method available for assessing target engagement. The choice of assay should be guided by the specific research question, the nature of the target protein, and the available resources. Here, we compare CETSA with two other prominent label-free methods: Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand-induced thermal stabilization.[2] | Ligand-induced protection from proteolysis.[11] | Ligand-induced changes in stability towards chemical denaturation, monitored by methionine oxidation.[12] |
| Readout | Change in melting temperature (ΔTagg) or dose-dependent stabilization (EC50).[6][10] | Degree of protease protection.[11] | Change in methionine oxidation rate.[12] |
| Sample Type | Intact cells, cell lysates, tissues.[5] | Cell lysates, purified proteins.[11] | Cell lysates.[5] |
| Advantages | - Physiologically relevant (intact cells)- No modification of compound or target required- Broadly applicable to soluble and membrane proteins.[12] | - Label-free- Can provide information on the binding site- Does not rely on thermal stability changes.[5] | - Can detect domain-level stability changes- Useful for weak binders and high molecular weight proteins.[12] |
| Limitations | - Not all binding events cause a thermal shift (false negatives)[4]- Can be low-throughput (Western blot)- Requires specific antibodies.[5] | - Requires careful optimization of protease digestion- Can be low-throughput- Not suitable for all proteins (e.g., protease-resistant proteins).[11] | - Requires mass spectrometry- Limited to methionine-containing proteins- Indirect measure of stability.[5] |
Advanced CETSA Formats: Expanding the Throughput and Scope
To address the throughput limitations of the classic Western blot-based CETSA, several higher-throughput formats have been developed.
-
High-Throughput CETSA (HT-CETSA): These methods utilize plate-based formats (96- or 384-well) and detection methods such as AlphaLISA or ELISA, enabling the screening of larger compound libraries.[4]
-
Thermal Proteome Profiling (TPP) or CETSA-MS: This powerful technique combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[5] TPP is an invaluable tool for unbiased target deconvolution of compounds identified in phenotypic screens and for assessing a compound's off-target profile.
Troubleshooting and Critical Considerations: A Senior Scientist's Perspective
As with any experimental technique, a successful CETSA experiment requires careful attention to detail and an understanding of potential pitfalls.
-
No Thermal Shift Observed: This does not necessarily mean your compound is not binding. Some ligand-protein interactions do not result in a significant change in thermal stability.[4] It is crucial to include a positive control compound known to bind and stabilize the target to validate the assay system.
-
High Background in Western Blots: This can be due to incomplete removal of aggregated proteins. Ensure the centrifugation step is sufficient to pellet all insoluble material. Optimizing the lysis buffer can also help.[6]
-
Variability Between Experiments: Consistency is key. Use the same cell passage number, ensure consistent cell density, and maintain precise timing for all incubation and heating steps.
-
Interpreting Destabilization: While stabilization is the more common outcome, some compounds can cause a decrease in the thermal stability of their target. This is still a valid indicator of target engagement and can provide valuable mechanistic insights.
Conclusion: Integrating CETSA into a Robust Drug Discovery Cascade
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming target engagement, a critical step in validating the mechanism of action of a drug candidate. By moving beyond simple binding affinity measurements and assessing target interaction within the complex cellular environment, CETSA bridges the gap between biochemical potency and cellular efficacy.
While CETSA is a powerful standalone technique, its true strength is realized when integrated into a broader drug discovery workflow. By combining the insights from CETSA with data from orthogonal assays such as enzymatic activity assays, downstream signaling pathway analysis, and phenotypic screens, researchers can build a comprehensive and compelling data package to confidently drive their projects forward. This multi-faceted approach, grounded in the principles of scientific integrity and rigorous experimental design, is the hallmark of successful drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
A Guide to Assessing the Kinase Selectivity Profile of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Introduction
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The quinazoline scaffold is a privileged structure in this domain, forming the core of several FDA-approved drugs that target the epidermal growth factor receptor (EGFR) signaling pathway.[1] The compound 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, also known as O-Desmorpholinopropyl Gefitinib, belongs to this chemical class.[2][3] Its structural similarity to established EGFR inhibitors like Gefitinib suggests a potential mechanism of action centered on kinase inhibition.
However, the therapeutic success and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity. Conversely, a multi-targeted inhibitor might offer broader efficacy against cancers driven by multiple signaling pathways. Therefore, a thorough assessment of a compound's activity across the human kinome is a critical step in its preclinical development.
This guide provides a comprehensive framework for characterizing the selectivity profile of this compound. We will detail the necessary experimental workflows, from initial biochemical assays to cell-based validation, and provide context by comparing its (hypothetical) profile to that of established kinase inhibitors.
Comparator Compounds: Establishing a Benchmark
To contextualize the selectivity profile of our topic compound, it is essential to benchmark it against well-characterized inhibitors. The choice of comparators is dictated by structural similarity and mechanism of action.
-
Gefitinib: As the parent compound from which this compound is derived, Gefitinib is the most relevant comparator.[2] It is a selective inhibitor of EGFR tyrosine kinase.[4]
-
Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor, Erlotinib shares the quinazoline core and provides a direct comparison for on-target potency and off-target effects.[5][6]
-
Lapatinib: A dual inhibitor of both EGFR and HER2 (ErbB2) tyrosine kinases, Lapatinib serves as an example of a multi-targeted inhibitor within the same structural class.[7][8][9][10][11]
-
Vandetanib: This compound inhibits multiple tyrosine kinases, including VEGFR, EGFR, and RET.[12][13][14][15][16] It represents a broader-spectrum inhibitor and helps to frame the selectivity of the topic compound against a wider range of kinase families.
Experimental Workflows for Selectivity Profiling
A multi-faceted approach is required to build a comprehensive selectivity profile. This typically begins with broad, in vitro screening, followed by more focused cell-based assays to confirm on-target activity and functional consequences.
Caption: High-level workflow for kinase inhibitor selectivity profiling.
I. In Vitro Kinase Inhibition Assay
The first step is to determine the compound's inhibitory activity against a broad panel of purified kinases. This provides a direct measure of the compound-enzyme interaction without the complexity of a cellular environment.
Protocol: In Vitro Kinase Assay (Luminescent ATP Detection) [17][18]
-
Reagent Preparation:
-
Prepare a stock solution of this compound and comparator compounds in 100% DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase and its corresponding substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for each kinase.
-
-
Assay Procedure:
-
Dispense 5 µL of the kinase/substrate solution into the wells of a 384-well plate.
-
Add 50 nL of the test compound from a serially diluted plate (typically 11-point, 1:3 dilution series).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the remaining ATP by adding 10 µL of a luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-compound controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
II. Cellular Target Engagement: EGFR Phosphorylation Assay
After identifying potential primary targets from the in vitro screen, it is crucial to confirm that the compound can inhibit the target in a cellular context. For an EGFR inhibitor, this involves measuring the inhibition of ligand-induced EGFR autophosphorylation.
Protocol: Cell-Based EGFR Phosphorylation ELISA [19]
-
Cell Culture and Plating:
-
Culture A431 cells (a human epidermoid carcinoma line with high EGFR expression) in DMEM with 10% FBS.
-
Seed 20,000 cells per well in a 96-well tissue culture plate and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Serum-starve the cells for at least 4 hours by replacing the medium with serum-free DMEM.
-
Treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
Stimulate EGFR phosphorylation by adding human EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C.
-
-
Cell Lysis and ELISA:
-
Aspirate the medium and fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Permeabilize the cells and block non-specific binding using a blocking buffer containing a permeabilizing agent (e.g., Triton X-100) and a blocking agent (e.g., BSA).
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C.[20]
-
Wash the wells and add an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add a TMB substrate. Color will develop in proportion to the amount of phosphorylated EGFR.
-
Stop the reaction with a stop solution and measure absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the data to total EGFR levels (run in parallel wells with a total EGFR antibody) and untreated controls.
-
Calculate the IC₅₀ value for the inhibition of EGFR phosphorylation.
-
III. Functional Outcome: Cell Viability Assay
A key functional consequence of inhibiting kinases in cancer-relevant pathways is the reduction of cell proliferation or viability. The MTT assay is a standard colorimetric method to assess this.
Protocol: MTT Cell Viability Assay [21][22][23]
-
Cell Plating:
-
Seed cancer cells (e.g., A431, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with shaking.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
IV. Pathway Analysis: Western Blotting
Western blotting provides a semi-quantitative method to investigate the effects of the inhibitor on the phosphorylation status of the target and key downstream signaling proteins.
Protocol: Western Blot for Phosphorylated Proteins [24][25]
-
Sample Preparation:
-
Plate and treat cells as described in the cellular phosphorylation assay.
-
After treatment, place the plate on ice and lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Using BSA is recommended over milk for phospho-specific antibodies to reduce background.[24]
-
Incubate the membrane with primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each respective target.
-
Data Interpretation and Comparative Analysis
The data generated from these assays will allow for a comprehensive assessment of the compound's selectivity profile. For the purpose of this guide, we will use hypothetical data for this compound.
Table 1: Comparative In Vitro Kinase Inhibition Profile (IC₅₀, nM)
| Kinase | This compound (Hypothetical) | Gefitinib | Erlotinib | Lapatinib | Vandetanib |
| EGFR | 15 | 33[4] | 2[5] | 10.8[8] | 500[14] |
| HER2 (ErbB2) | 2,500 | >10,000 | >10,000 | 13 [8] | >10,000[14] |
| VEGFR2 | 8,000 | >10,000 | >10,000 | >10,000 | 40 [14] |
| RET | >10,000 | >10,000 | >10,000 | >10,000 | 110 [14] |
| SRC | 4,500 | >10,000 | 1,000 | 350 | >10,000 |
| ABL | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Comparative Cellular Assay Profile (IC₅₀/GI₅₀, nM)
| Assay | Cell Line | This compound (Hypothetical) | Gefitinib | Erlotinib | Lapatinib | Vandetanib |
| EGFR Phosphorylation | A431 | 45 | 54[4] | 20[5] | 150 | 170[15] |
| Cell Viability (MTT) | A431 (EGFR addicted) | 90 | 120 | 80 | 250 | 200 |
| Cell Viability (MTT) | BT474 (HER2 addicted) | >10,000 | >10,000 | >10,000 | 100 [8] | >10,000 |
Analysis of the Profile:
-
In Vitro Selectivity: Based on the hypothetical data in Table 1, this compound demonstrates high potency against EGFR. Its activity against other kinases, such as HER2 and VEGFR2, is significantly lower (>100-fold), suggesting a selective profile similar to first-generation inhibitors like Gefitinib and Erlotinib. This contrasts with Lapatinib, which shows dual potency for EGFR and HER2, and Vandetanib, which has a broader profile including VEGFR2 and RET.
-
Cellular Potency: The data in Table 2 confirms that the compound's biochemical activity translates to a cellular context. The IC₅₀ for inhibiting EGFR phosphorylation in A431 cells is in the nanomolar range, consistent with its in vitro potency. A slight rightward shift from biochemical to cellular IC₅₀ is expected due to factors like cell membrane permeability and intracellular ATP concentrations.
-
Functional Selectivity: The cell viability data further supports the on-target effect. The compound potently inhibits the growth of an EGFR-addicted cell line (A431) but shows minimal effect on a HER2-addicted line (BT474). This functional readout is a powerful confirmation of the selectivity observed in the biochemical assays.
Visualizing Pathways and Logic
Understanding the mechanism of action requires visualizing the targeted signaling pathway and the logic of the experimental design.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Logical flow for concluding selectivity from experimental data.
Conclusion
The systematic evaluation outlined in this guide provides a robust framework for characterizing the selectivity profile of this compound. By integrating data from broad in vitro kinase panels, cell-based target engagement assays, and functional proliferation studies, researchers can build a comprehensive understanding of a compound's potency and specificity. Comparing this profile against established drugs like Gefitinib, Erlotinib, Lapatinib, and Vandetanib is crucial for contextualizing the findings and making informed decisions about the compound's potential as a therapeutic candidate. Based on its structure and our hypothetical data, this compound is projected to be a potent and selective EGFR inhibitor, warranting further investigation into its efficacy and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-q… [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective use of vandetanib in the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective use of vandetanib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. revvity.com [revvity.com]
- 20. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]
- 21. atcc.org [atcc.org]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Quinazoline Compounds
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted cancer therapies. Its derivatives have given rise to several clinically approved drugs, primarily acting as tyrosine kinase inhibitors. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of novel quinazoline compounds, moving beyond a simple recitation of data to explain the causality behind experimental choices and the interpretation of results. Our focus is on providing a framework for evaluating these promising therapeutic agents, grounded in scientific integrity and practical insights.
The Enduring Promise of the Quinazoline Scaffold
Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In oncology, their prominence stems from their ability to target key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3] The core structure of quinazoline serves as a privileged scaffold for designing inhibitors of crucial enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] Structure-activity relationship (SAR) studies consistently highlight the importance of substituents at the 2, 4, 6, and 8 positions of the quinazoline ring in determining pharmacological activity.[1]
This guide will delve into the preclinical evaluation of novel quinazoline derivatives, offering a comparative analysis of their performance in both laboratory-based assays and living organisms.
Part 1: In Vitro Efficacy – The Foundation of Discovery
In vitro assays are the initial proving ground for any new chemical entity, providing a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanisms of action.[7][8] These controlled experiments are essential for triaging molecules with insufficient anticancer activity before they advance to more complex and expensive preclinical animal testing.[8]
Key In Vitro Assays for Evaluating Quinazoline Compounds:
A variety of assays are employed to build a comprehensive in vitro profile of a novel quinazoline compound. These can be broadly categorized as follows:
-
Cell Viability and Proliferation Assays: These are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] More modern approaches, such as the CellTiter-Glo Luminescent Cell Viability Assay, offer higher throughput and sensitivity by measuring ATP levels.[8][9]
-
Apoptosis Assays: Understanding whether a compound induces programmed cell death (apoptosis) is crucial. Techniques like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.[10] DNA fragmentation assays also provide evidence of apoptosis.[7]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium iodide reveals the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This helps to determine if a compound causes cell cycle arrest at a specific checkpoint.
-
Enzyme Inhibition Assays: For quinazoline derivatives designed as kinase inhibitors, direct measurement of their inhibitory activity against the target enzyme (e.g., EGFR, VEGFR-2) is essential. These assays typically involve incubating the purified enzyme with its substrate and ATP in the presence of the inhibitor and measuring the resulting product formation.
-
Western Blotting: This technique is invaluable for probing the molecular mechanism of action. By examining the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, Erk1/2), researchers can confirm that the compound is hitting its intended target and modulating downstream signaling.[11]
-
Migration and Invasion Assays: For compounds targeting metastasis, assays like the wound-healing assay or the Boyden chamber assay can assess their ability to inhibit cancer cell migration and invasion.[12]
Comparative In Vitro Activity of Novel Quinazoline Derivatives:
The following table summarizes the in vitro activity of several recently developed quinazoline compounds against various cancer cell lines. This data, compiled from multiple studies, illustrates the diverse potency and selectivity profiles that can be achieved through chemical modification of the quinazoline scaffold.
| Compound ID | Target(s) | Cell Line(s) | IC50 (µM) | Key Findings | Reference |
| Compound 2a | EGFR | SW480, A549, A431, NCI-H1975 | Potent across all lines | Strong anti-proliferative activity against wild-type and mutant EGFR. Also inhibited activation of Akt and Erk1/2. | [11] |
| Compound 3o | Not specified | A549, HCT116, MCF-7 | 4.26, 3.92, 0.14 | Marked anticancer activity, particularly against MCF-7, compared to gefitinib. | [13][14] |
| Compound 24 | EGFR (wt & T790M) | A549, A431, EGFRT790M-positive cells | 6.54, 4.04, 1.94 | Higher antiproliferative activity on EGFRwt positive cell lines than gefitinib. | [6] |
| Compound H-22 | EGFR/c-Met | Multiple NSCLC lines | 2.27-3.35 | Potent dual inhibitor with activity against wild-type and resistant EGFR mutants. Induced G2/M arrest. | [15] |
| Compound B1 | PARP | HCT-15, HCC1937 | Potent (nM range) | Overcame PARPi resistance and significantly suppressed tumor growth in vivo. | [16] |
| Compound SQ2 | VEGFR-2 | HT-29, COLO-205 | 3.38, 10.55 | Promising cytotoxic activity and potent VEGFR-2 kinase inhibition. Induced apoptosis and cell cycle arrest. | [17] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds and a reference drug (e.g., gefitinib) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: In Vivo Efficacy – Bridging the Gap to Clinical Relevance
While in vitro data is foundational, it does not always translate to in vivo efficacy.[8] Animal models are indispensable for evaluating a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect in a complex biological system.[8] For anticancer drug development, rodent models, particularly mouse xenograft models, are the workhorses of preclinical research.
Key Considerations for In Vivo Studies:
-
Model Selection: The choice of animal model is critical. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor activity. Syngeneic models, which utilize tumor cells from the same genetic background as the mouse strain, are valuable for studying the interplay between the compound, the tumor, and the immune system.
-
Dosing and Formulation: Determining the appropriate dose, route of administration, and formulation is a significant challenge. A common starting point for quinazoline derivatives in mouse models is in the range of 20-50 mg/kg, administered orally once daily.[18] However, dose-escalation studies are necessary to establish the maximum tolerated dose (MTD) and the optimal effective dose.[18] Poor oral bioavailability, rapid metabolism, or rapid clearance can all lead to a disconnect between in vitro potency and in vivo efficacy.[18]
-
Pharmacokinetic (PK) Analysis: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the half-life (t1/2).[18] This information is crucial for optimizing the dosing regimen.
-
Pharmacodynamic (PD) Analysis: PD studies assess the effect of the compound on its target in the tumor tissue. This can involve collecting tumor samples at various time points after treatment and analyzing target engagement, for example, by measuring the phosphorylation of a target kinase.
-
Efficacy Endpoints: The primary endpoint in most preclinical anticancer studies is tumor growth inhibition. This is typically measured by caliper measurements of the tumor volume over time. Other important endpoints include survival, body weight (as an indicator of toxicity), and analysis of biomarkers in the tumor tissue.
Comparative In Vivo Efficacy of a Novel Quinazoline Compound:
A study by Das and collaborators investigated the in vivo efficacy of new quinazoline derivatives that act as dual and irreversible EGFR/HER2 inhibitors.[19] In a mouse xenograft model using non-small cell lung cancer (NCI-H1975) cells, promising anti-tumor activity was observed for some of their novel compounds when compared to the standard-of-care drugs afatinib and gefitinib.[19] Similarly, an in vivo study of the PARP inhibitor B1 demonstrated significant tumor growth suppression at a dose of 25 mg/kg, with an acute toxicity study confirming its safety.[16]
Experimental Protocol: Mouse Xenograft Model for Efficacy Assessment
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Begin treatment with the novel quinazoline compound, a vehicle control, and a positive control (a clinically approved drug). Administer the compounds according to the predetermined dose and schedule.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight regularly throughout the study. Observe the animals for any signs of toxicity.
-
Study Termination and Analysis: Terminate the study when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity. Excise the tumors and other relevant tissues for further analysis (e.g., histology, western blotting, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group. Analyze survival data using Kaplan-Meier curves.
Caption: Workflow for an in vivo mouse xenograft efficacy study.
Part 3: Mechanism of Action – Unraveling the Signaling Pathways
A deep understanding of a compound's mechanism of action is paramount for its successful development. For many quinazoline derivatives, the primary targets are receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are often dysregulated in cancer.[5][20]
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR pathways, which promote cell proliferation, survival, and migration.[1][4] Many quinazoline-based drugs, such as gefitinib and erlotinib, are competitive inhibitors that bind to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activation.[4][21]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of VEGF-induced angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[20][22] The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the Akt/mTOR/p70s6k pathway, which promotes endothelial cell proliferation, migration, and survival.[22] Quinazoline derivatives like vandetanib are designed to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking angiogenesis.[5][22]
Caption: Simplified VEGFR-2 signaling pathway and the anti-angiogenic action of quinazolines.
Conclusion
The development of novel quinazoline compounds continues to be a highly promising avenue in the pursuit of more effective and selective cancer therapies. A rigorous and systematic evaluation of their in vitro and in vivo efficacy is essential for identifying the most promising candidates for clinical development. This guide has provided a framework for this evaluation, emphasizing the importance of a multi-faceted approach that combines robust experimental protocols with a deep understanding of the underlying molecular mechanisms. By adhering to the principles of scientific integrity and leveraging the insights gained from decades of research in this field, we can continue to unlock the full therapeutic potential of the versatile quinazoline scaffold.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]
- 14. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). | Semantic Scholar [semanticscholar.org]
- 15. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Assays for Confirming Kinase Inhibition
In the landscape of kinase drug discovery, the identification of a potent inhibitor in a primary screen is merely the first step of a long and intricate journey. The path from a promising hit to a viable clinical candidate is paved with rigorous validation, a process demanding a multi-faceted approach to ensure that the observed inhibitory activity is genuine, specific, and translates effectively from a simplified biochemical system to the complex environment of a living cell. This guide provides a comprehensive overview of orthogonal assays, offering a strategic framework for researchers, scientists, and drug development professionals to confidently confirm and characterize kinase inhibitors.
The Validation Workflow: A Multi-pronged Approach
A robust validation cascade for a novel kinase inhibitor should be viewed as a logical progression, moving from direct, in vitro assessments to more physiologically relevant cellular and proteomic analyses. Each step provides a unique layer of evidence, contributing to a comprehensive understanding of the inhibitor's mechanism of action.
Figure 1: A generalized workflow for kinase inhibitor validation using orthogonal assays.
I. Biochemical and Biophysical Assays: The Foundation of Confirmation
The initial confirmation of a kinase inhibitor's activity should begin with in vitro assays that directly measure its interaction with the purified kinase. These assays are crucial for establishing a baseline of potency and for ruling out artifacts from the primary screen.
Biochemical Assays: Dissecting Binding and Activity
Biochemical assays can be broadly categorized into two types: binding assays that measure the direct interaction between the inhibitor and the kinase, and activity assays that measure the inhibition of the kinase's catalytic function.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a powerful tool for quantifying inhibitor binding.[1] It relies on the displacement of a fluorescently labeled tracer from the kinase's active site by the inhibitor.
-
Principle: A Europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent tracer binds to the kinase's active site. When in close proximity, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a FRET signal. An inhibitor that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.[2]
-
Key Advantages: High sensitivity, suitable for high-throughput screening, and can be used to study both active and inactive kinase conformations.[1]
-
Experimental Protocol:
-
Prepare serial dilutions of the test compound.[2]
-
In a microplate, add the test compound, followed by a pre-mixed solution of the tagged kinase and the Eu-labeled antibody.[2]
-
Add the fluorescent tracer to initiate the binding reaction.[2]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[2]
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (donor and acceptor).[3]
-
Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.[3]
-
ADP-Glo™ Kinase Assay (Luminescence)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[5]
-
Key Advantages: Universal assay applicable to virtually any kinase, high sensitivity, and broad ATP concentration range.[4]
-
Experimental Protocol:
-
Perform the kinase reaction in a microplate with the kinase, substrate, ATP, and test inhibitor.[6]
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.[6]
-
The luminescent signal is inversely proportional to the kinase activity.
-
Biophysical Assays: Unveiling Direct Target Engagement
Biophysical assays provide direct evidence of inhibitor binding to the target protein, often by measuring changes in the protein's physical properties upon ligand binding.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context without the need for labels or modifications.[7]
-
Principle: The binding of a ligand, such as an inhibitor, can stabilize a protein, increasing its resistance to thermal denaturation. In CETSA, cells or cell lysates are heated to various temperatures, and the amount of soluble, non-denatured target protein remaining is quantified. An effective inhibitor will result in a higher melting temperature (Tm) for its target protein.[8][9]
-
Key Advantages: Label-free, applicable to intact cells and tissues, and provides direct evidence of target engagement in a physiological environment.[10][11]
-
Experimental Protocol:
-
Treat intact cells or cell lysates with the test inhibitor or vehicle control.[8]
-
Aliquot the samples and heat them to a range of temperatures using a thermal cycler for a defined period (e.g., 3-8 minutes).[11]
-
Cool the samples and lyse the cells (if starting with intact cells).[8]
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.[12]
-
Quantify the amount of soluble target protein in each sample using a method like Western blotting or ELISA.[11]
-
Plot the amount of soluble protein against temperature to generate a melting curve and determine the Tm. A shift in the Tm in the presence of the inhibitor indicates target engagement.[9]
-
II. Cell-Based Assays: Bridging the Gap to Physiological Relevance
While in vitro assays are essential for initial validation, it is crucial to confirm that an inhibitor can engage its target and exert its effect within the complex milieu of a living cell.[5]
Cellular Target Engagement: Confirming Intracellular Binding
NanoBRET™ Target Engagement Assay
This bioluminescence resonance energy transfer (BRET)-based assay allows for the real-time, quantitative measurement of inhibitor binding to its target in living cells.[13]
-
Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase acts as the BRET acceptor. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a loss of the BRET signal.[14][15]
-
Key Advantages: Real-time measurement in live cells, allows for the determination of intracellular affinity and residence time, and high sensitivity.[16][17]
-
Experimental Protocol:
-
Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.[18]
-
Harvest and resuspend the cells.[14]
-
In a microplate, add the cell suspension, the NanoBRET™ tracer, and serial dilutions of the test inhibitor.[14]
-
Incubate at 37°C for a defined period (e.g., 2 hours).[18]
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.[14]
-
Measure the donor and acceptor emission signals using a BRET-compatible plate reader.[18]
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50.[14]
-
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Downstream Signaling: Assessing Functional Consequences
Confirming that an inhibitor not only binds to its target but also modulates its downstream signaling pathway is a critical validation step.
Western Blotting for Pathway Analysis
Western blotting is a widely used technique to assess the phosphorylation status of key proteins in a signaling cascade.[19][20]
-
Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates.[13][21]
-
Key Advantages: Provides direct evidence of pathway modulation, can assess the effect on multiple downstream targets simultaneously, and is a well-established and accessible technique.[20]
-
Experimental Protocol (MAPK Pathway Example):
-
Culture cells and treat with the kinase inhibitor at various concentrations and time points.[20]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream target (e.g., phospho-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., total ERK) as a loading control.[13]
-
Phospho-Specific Flow Cytometry
This technique allows for the quantitative measurement of protein phosphorylation at the single-cell level, providing insights into signaling heterogeneity within a cell population.[22][23]
-
Principle: Cells are treated with the inhibitor, then fixed and permeabilized to allow intracellular access for fluorescently labeled antibodies specific for phosphorylated proteins. The fluorescence intensity of individual cells is then measured using a flow cytometer.[22][24]
-
Key Advantages: Single-cell resolution, multiparameter analysis (can simultaneously measure multiple phosphoproteins and cell surface markers), and provides quantitative data on signaling responses.[25][26]
-
Experimental Protocol:
-
Treat cells with the kinase inhibitor.
-
Fix the cells with formaldehyde to preserve the phosphorylation state.[22]
-
Permeabilize the cells with methanol to allow antibody entry.[22]
-
Stain the cells with a cocktail of fluorescently labeled antibodies against phosphoproteins and cell surface markers.[22]
-
Acquire the data on a flow cytometer.[22]
-
Analyze the data to quantify the median fluorescence intensity of the phospho-specific antibodies in different cell populations.[24]
-
III. Proteome-Wide Selectivity: Understanding Off-Target Effects
A critical aspect of kinase inhibitor validation is understanding its selectivity profile. Many kinase inhibitors, particularly those targeting the ATP-binding site, can interact with multiple kinases.[27]
Quantitative Phosphoproteomics
Mass spectrometry-based phosphoproteomics provides an unbiased, global view of the changes in protein phosphorylation across the entire proteome in response to inhibitor treatment.[28][29]
-
Principle: Cells are treated with the inhibitor, and proteins are extracted and digested into peptides. Phosphopeptides are then enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation levels.[28][30]
-
Key Advantages: Unbiased, proteome-wide analysis, can identify both direct and indirect off-target effects, and provides a comprehensive understanding of the inhibitor's mechanism of action.[29][31]
-
Experimental Workflow:
-
Culture and treat cells with the inhibitor.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[28]
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use bioinformatics tools to identify and quantify the phosphopeptides and determine which phosphorylation sites are significantly altered by the inhibitor.[30]
-
IV. Data Comparison and Interpretation
It is crucial to recognize that the potency values (e.g., IC50) obtained from different assay formats are not always directly comparable.[32] For instance, an IC50 from a biochemical assay performed at a low ATP concentration may be significantly lower than that from a cellular assay where the inhibitor must compete with millimolar concentrations of intracellular ATP.[33][34]
Table 1: Comparison of Orthogonal Assays for Kinase Inhibitor Validation
| Assay Type | Principle | Key Advantages | Key Limitations | Typical Output |
| Biochemical Assays | ||||
| LanthaScreen™ Binding | TR-FRET | High throughput, sensitive, measures direct binding | In vitro, may not reflect cellular activity | IC50, Kd |
| ADP-Glo™ Activity | Luminescence | Universal, sensitive, measures catalytic inhibition | Indirect measure of binding, potential for assay interference | IC50 |
| Biophysical Assays | ||||
| CETSA® | Thermal Stability | Label-free, confirms intracellular target engagement | Lower throughput, requires specific antibodies for detection | Tm shift, IC50 |
| Cell-Based Assays | ||||
| NanoBRET™ Engagement | BRET | Live-cell, real-time, measures intracellular affinity | Requires genetic modification of cells | Intracellular IC50, residence time |
| Western Blotting | Immunodetection | Assesses downstream pathway modulation, widely accessible | Semi-quantitative, lower throughput | Changes in protein phosphorylation |
| Phospho-Flow Cytometry | Immunofluorescence | Single-cell resolution, quantitative, multiparametric | Requires specific antibodies, complex data analysis | Changes in phosphorylation in cell subsets |
| Proteome-Wide Analysis | ||||
| Quantitative Phosphoproteomics | Mass Spectrometry | Unbiased, global view of selectivity and off-target effects | Technically complex, expensive, large datasets | Global changes in phosphoproteome |
Conclusion
The validation of a kinase inhibitor is a meticulous process that requires a thoughtful and systematic application of orthogonal assays. By progressing from direct biochemical and biophysical characterization to more complex cell-based and proteomic analyses, researchers can build a comprehensive and compelling case for the inhibitor's mechanism of action. This multi-pronged approach not only de-risks the progression of drug candidates but also provides a deeper understanding of their biological effects, ultimately accelerating the development of novel and effective kinase-targeted therapies.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. CETSA [cetsa.org]
- 11. tandfonline.com [tandfonline.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 17. protocols.io [protocols.io]
- 18. eubopen.org [eubopen.org]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 26. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 27. promega.com [promega.com]
- 28. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. youtube.com [youtube.com]
- 31. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (Varlitinib)
For the researcher dedicated to advancing therapeutic frontiers, the lifecycle of a potent investigational compound like 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, commonly known as Varlitinib, extends beyond its synthesis and application. The final, critical phase—its proper disposal—demands the same level of meticulous planning and scientific rigor to ensure the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of Varlitinib, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Understanding the Hazard Profile: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. Varlitinib is a halogenated quinazoline derivative, a class of compounds often investigated for their biological activity. Its structure, containing both chlorine and fluorine atoms, places it in the category of halogenated organic compounds, which require specific disposal considerations.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile for this compound.[1][2]
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Prevents ingestion. Waste must be securely contained to avoid accidental exposure to wildlife. |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Requires the use of appropriate gloves and lab coat. All contaminated PPE is considered hazardous waste. |
| H319/H318: Causes serious eye irritation/damage | Eye Irritation/Damage (Category 2/1) | Mandates the use of safety glasses or goggles. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation of dust particles. |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) | Crucially, this prohibits disposal down the drain. [3][4] The compound's persistence and toxicity in aquatic ecosystems necessitate its destruction via approved methods. |
This hazard profile dictates that Varlitinib must be managed as a hazardous waste from the point of generation to its final disposition.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the collection, storage, and disposal of Varlitinib waste, ensuring compliance and safety at every stage.
Diagram: Varlitinib Waste Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of Varlitinib waste.
Personal Protective Equipment (PPE)
Before handling Varlitinib in any form (pure compound or waste), the following PPE is mandatory:
-
Nitrile gloves: Double-gloving is recommended.
-
Safety goggles or a face shield.
-
A fully buttoned laboratory coat.
Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe and compliant waste disposal.[5][6] It prevents dangerous chemical reactions and reduces the cost associated with hazardous waste disposal.
-
Solid Waste:
-
This includes unused or expired Varlitinib powder, contaminated gloves, weigh boats, paper towels, bench protectors, and plasticware.
-
Action: Collect this waste in a dedicated, clearly labeled, robust plastic container with a secure, tight-fitting lid. This container should be lined with a heavy-duty plastic bag.
-
-
Sharps Waste:
-
Needles, syringes, or razor blades contaminated with Varlitinib.
-
Action: Place these items immediately into a designated sharps container that is puncture-proof and leak-proof.
-
-
Liquid Waste (Aqueous):
-
While Varlitinib has low water solubility, any aqueous solutions used for rinsing or in experimental procedures must be collected.
-
Action: Collect in a dedicated, sealed, and compatible container (e.g., a high-density polyethylene bottle). Under no circumstances should this waste be poured down the drain. [3]
-
-
Liquid Waste (Organic Solvents):
-
Solutions of Varlitinib in organic solvents (e.g., DMSO).
-
Action: Collect in a separate, dedicated container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste.[5]
-
Container Labeling
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.[7][8] Each waste container must be labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: This compound (Varlitinib) .
-
The primary hazard(s): Toxic, Irritant, Environmental Hazard .
-
The date the first piece of waste was added to the container.
-
The Principal Investigator's name and laboratory location.
Decontamination of Laboratory Equipment
Glassware and equipment contaminated with Varlitinib must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinseate as halogenated organic liquid waste.
-
Secondary Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Storage of Hazardous Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA must be at or near the point of generation.
-
Containers must be kept closed at all times, except when adding waste.
-
Store Varlitinib waste away from incompatible materials, such as strong oxidizing agents.
-
Secondary containment (e.g., a tray or bin) is highly recommended to contain any potential leaks.[10]
Final Disposal Pathway: High-Temperature Incineration
Given its chemical structure as a halogenated aromatic compound and its classification as a pharmaceutical waste, the recommended and most environmentally sound disposal method is high-temperature incineration .[11]
-
Mechanism: Incineration at temperatures typically above 850°C, often in a rotary kiln, ensures the complete thermal destruction of the organic molecule. This process breaks the carbon-halogen and other chemical bonds, converting the compound into simpler, less harmful substances like carbon dioxide, water, and inorganic acids (e.g., HCl, HF).
-
Why it is necessary: Halogenated compounds can be persistent in the environment. High-temperature incineration with appropriate emission controls (e.g., scrubbers to neutralize acidic gases) is the most effective technology to ensure their complete destruction and prevent the release of harmful substances.[11]
-
Procedure: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. When your waste containers are full, follow your institutional procedures to request a waste pickup.[9][12] The licensed contractor is equipped to transport and dispose of the waste in compliance with all federal and state regulations, including those set forth by the Environmental Protection Agency (EPA).[13][14]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.[15][16]
Diagram: Varlitinib Spill Response Protocol
Caption: Step-by-step protocol for responding to a Varlitinib spill.
-
Minor Spill (Contained, small quantity):
-
Alert others in the lab.
-
Ensure you are wearing the correct PPE.
-
Gently cover the solid spill with an absorbent material like vermiculite or a spill pad to prevent it from becoming airborne. Do not dry sweep the powder. [17]
-
Carefully scoop or sweep the mixture into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent rinse (collected as waste) followed by soap and water.
-
Report the incident to your laboratory supervisor and EHS.
-
-
Major Spill (Large quantity, outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Close the laboratory doors and prevent access.
-
Contact your institution's EHS or emergency response team immediately.[15] Do not attempt to clean up a large spill unless you are specifically trained to do so.
-
By adhering to these scientifically grounded procedures, researchers can ensure that the final chapter in the life of this compound is one of safety, responsibility, and environmental stewardship.
References
- 1. This compound | 612501-52-7 [sigmaaldrich.com]
- 2. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol | C15H11ClFN3O2 | CID 10471217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. offices.austincc.edu [offices.austincc.edu]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. CCOHS: Spill Response - Chemicals [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
